molecular formula C23H28N2O5 B15580110 Samidorphan isoquinoline dioxolane CAS No. 361525-83-9

Samidorphan isoquinoline dioxolane

Numéro de catalogue: B15580110
Numéro CAS: 361525-83-9
Poids moléculaire: 412.5 g/mol
Clé InChI: YMIIVFVEXFAGHQ-ZINXYGQCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Samidorphan isoquinoline dioxolane is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

361525-83-9

Formule moléculaire

C23H28N2O5

Poids moléculaire

412.5 g/mol

Nom IUPAC

(4'R,4'aS,7'aR,12'bS)-3'-(cyclopropylmethyl)-4'a-hydroxyspiro[1,3-dioxolane-2,7'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-9'-carboxamide

InChI

InChI=1S/C23H28N2O5/c24-19(26)15-4-3-14-11-16-22(27)5-6-23(28-9-10-29-23)20-21(22,17(14)18(15)30-20)7-8-25(16)12-13-1-2-13/h3-4,13,16,20,27H,1-2,5-12H2,(H2,24,26)/t16-,20-,21+,22-/m1/s1

Clé InChI

YMIIVFVEXFAGHQ-ZINXYGQCSA-N

Origine du produit

United States

Foundational & Exploratory

Elucidation of the Samidorphan Isoquinoline Dioxolane Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the samidorphan (B1681425) isoquinoline (B145761) dioxolane core, a key intermediate in the synthesis of the opioid antagonist, Samidorphan. While specific proprietary data for this intermediate is not publicly available, this document outlines the standard analytical workflows and presents illustrative data to guide researchers in the characterization of similar complex heterocyclic molecules.

Introduction

Samidorphan is a novel opioid antagonist that, in combination with olanzapine, is used for the treatment of schizophrenia and bipolar I disorder. The synthesis of samidorphan involves a multi-step process, a key part of which is the protection of a ketone functional group as a 1,3-dioxolane. This results in the formation of the "(4'R, 4a'S, 7a'R, 12b'S)-3′-(cyclopropylmethyl)-4a'-hydroxy-2′, 3′, 4′, 4a', 5′, 6′-hexahydro-1'H, 7a'H-spiro[[1][2]dioxolane-2, 7′-[3][4]methanobenzofuro[3, 2-e]isoquinoline]-9′-carboxamide," herein referred to as the samidorphan isoquinoline dioxolane. Accurate structural confirmation of this intermediate is critical for ensuring the purity and quality of the final active pharmaceutical ingredient (API).

The structure elucidation of this complex molecule relies on a combination of spectroscopic and analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Synthetic Pathway and the Role of the Dioxolane Intermediate

The formation of the dioxolane intermediate is a crucial step in the synthetic route to Samidorphan, serving to protect the ketone group from undesired reactions in subsequent synthetic steps. A general schematic of this part of the synthesis is presented below.

Samidorphan Synthesis cluster_0 Synthetic Pathway to Samidorphan Naltrexone_Derivative Naltrexone (B1662487) Derivative (with ketone group) Dioxolane_Formation Protection of Ketone (e.g., ethylene (B1197577) glycol, acid catalyst) Naltrexone_Derivative->Dioxolane_Formation Reaction Isoquinoline_Dioxolane This compound (Intermediate) Dioxolane_Formation->Isoquinoline_Dioxolane Product Further_Steps Further Synthetic Transformations Isoquinoline_Dioxolane->Further_Steps Reactant Samidorphan Samidorphan (Final API) Further_Steps->Samidorphan Final Product

Caption: Synthetic pathway highlighting the formation of the this compound intermediate.

Structure Elucidation Workflow

The definitive identification of the this compound requires a systematic analytical approach. The following workflow outlines the key stages of structure elucidation.

Structure Elucidation Workflow cluster_1 Analytical Workflow Synthesis Synthesis of Intermediate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (HRMS for Molecular Formula) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D NMR) Purification->NMR Xray X-ray Crystallography (If single crystals are obtained) Purification->Xray Structure_Confirmation Structure Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation Xray->Structure_Confirmation

Caption: General workflow for the structure elucidation of a synthetic intermediate.

Quantitative Data (Illustrative)

The following tables present hypothetical, yet representative, data that would be expected from the analysis of the this compound.

Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proposed Assignment
7.25d1H8.5Ar-H
6.90d1H8.5Ar-H
5.50s1H-OH
4.85d1H6.0CH-O
4.00-3.80m4H-O-CH₂-CH₂-O
3.20-2.80m4H-N-CH₂ and other CH₂
2.60-2.20m5H-Aliphatic CH and CH₂
1.80-1.40m4H-Aliphatic CH₂
0.90-0.80m1H-Cyclopropyl CH
0.60-0.50m2H-Cyclopropyl CH₂
0.20-0.10m2H-Cyclopropyl CH₂

Table 2: Illustrative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Proposed Assignment
170.0C=O (Amide)
145.2Ar-C
142.8Ar-C
128.5Ar-CH
120.1Ar-CH
118.7Ar-C
115.4Ar-C
109.8Spiro-C (Dioxolane)
92.3C-O
72.5Quaternary C-OH
65.0O-CH₂
64.8O-CH₂
60.2N-CH₂ (Cyclopropylmethyl)
58.7CH
48.5CH
43.1N-CH₂
35.4CH₂
31.2CH₂
28.9CH₂
9.8Cyclopropyl CH
4.1Cyclopropyl CH₂
3.8Cyclopropyl CH₂

Table 3: Illustrative High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/z [M+H]⁺Observed m/z
ESI+413.2071413.2075

Table 4: Illustrative X-ray Crystallography Data for a Related Structure

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.404
b (Å)12.526
c (Å)19.693
α (°)90
β (°)90
γ (°)90
Volume (ų)2319.8
Z4

Note: Data in Table 4 is from a published crystal structure of a closely related naltrexone derivative and is provided for illustrative purposes of the type of data obtained.[5]

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in structure elucidation.

5.1 High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source.

  • Procedure:

    • A dilute solution of the purified sample (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • The solution is infused into the ESI source at a flow rate of 5-10 µL/min.

    • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Data is acquired over a mass range of m/z 100-1000.

    • The observed accurate mass is compared to the theoretical mass calculated for the expected molecular formula (C₂₃H₂₈N₂O₅).

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the connectivity of atoms within the molecule and provide detailed information about its three-dimensional structure.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Procedure:

    • Approximately 5-10 mg of the purified sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • A series of NMR experiments are performed, including:

      • ¹H NMR: To identify the number and types of protons and their neighboring atoms.

      • ¹³C NMR: To identify the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, allowing for the complete assignment of the molecular skeleton.

    • The resulting spectra are processed and analyzed to assign all proton and carbon signals and confirm the proposed structure.

5.3 Single-Crystal X-ray Crystallography

  • Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Procedure:

    • Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • A suitable crystal is mounted on the diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

    • The collected data are processed to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Conclusion

The structural elucidation of the this compound core is a critical step in the manufacturing of Samidorphan. A combination of HRMS, extensive 1D and 2D NMR spectroscopy, and, when possible, single-crystal X-ray crystallography provides the necessary data to unequivocally confirm the identity and purity of this key intermediate. The methodologies and illustrative data presented in this guide serve as a valuable resource for scientists and researchers involved in the synthesis and characterization of complex pharmaceutical molecules.

References

An In-depth Technical Guide to the Chemical Properties of Samidorphan and its Isoquinoline Dioxolane Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Samidorphan (B1681425), a novel opioid receptor antagonist, and its process-related impurity, Samidorphan isoquinoline (B145761) dioxolane. This document is intended to serve as a valuable resource for professionals engaged in drug discovery, development, and quality control within the pharmaceutical sciences.

Introduction

Samidorphan is a novel opioid antagonist structurally related to naltrexone (B1662487).[1] It is primarily recognized for its role in mitigating the weight gain associated with olanzapine (B1677200), an atypical antipsychotic.[2] The combination product of olanzapine and Samidorphan is marketed as Lybalvi® for the treatment of schizophrenia and bipolar I disorder.[2][3] During the synthesis of Samidorphan, various impurities and intermediates are formed, one of which is Samidorphan isoquinoline dioxolane.[4][5] This guide will delineate the chemical and pharmacological characteristics of both the active pharmaceutical ingredient (API), Samidorphan, and its isoquinoline dioxolane derivative.

Chemical Properties

A comparative summary of the chemical identifiers and physicochemical properties of Samidorphan and this compound is presented below.

Table 1: Chemical Identifiers
IdentifierSamidorphanThis compound
IUPAC Name 17-(Cyclopropylmethyl)-4,14-dihydroxy-6-oxomorphinan-3-carboxamide[2](4'R,4a'S,7a'R,12b'S)-3'-(cyclopropylmethyl)-4a'-hydroxy-2',3',4',4a',5',6'-hexahydro-1'H,7a'H-spiro[[6][7]dioxolane-2,7'-[8][9]methanobenzofuro[3,2-e]isoquinoline]-9'-carboxamide[4]
CAS Number 852626-89-2[2]361525-83-9[4]
Molecular Formula C21H26N2O4[2]C23H28N2O5[10]
Molecular Weight 370.449 g/mol [2]412.49 g/mol [10]
SMILES c1cc(c(c2c1C[C@@H]3[C@]4([C@]2(CCN3CC5CC5)CC(=O)CC4)O)O)C(=O)N[2]O=C(C1=C2C([C@]3([C@@]4([H])O2)CCN(CC5CC5)--INVALID-LINK--([H])[C@]3(O)CCC74OCCO7)=C6C=C1)N[4]
InChI InChI=1S/C21H26N2O4/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26)/t16-,20-,21-/m1/s1[2]InChI=1S/C23H28N2O5/c24-19(26)15-4-3-14-11-16-22(27)5-6-23(28-9-10-29-23)20-21(22,17(14)18(15)30-20)7-8-25(16)12-13-1-2-13/h3-4,13,16,20,27H,1-2,5-12H2,(H2,24,26)/t16-,20-,21+,22-/m1/s1[4]
Table 2: Physicochemical Properties of Samidorphan
PropertyValueSource
pKa 8.3 (amine), 10.1 (phenol)DrugBank
Water Solubility 0.629 mg/mL (predicted)[8]
logP 1.09 (predicted)[8]
Polar Surface Area 96.8 Ų (predicted)[8]
Hydrogen Bond Donors 3[8]
Hydrogen Bond Acceptors 5[8]

Synthesis and Formation

Samidorphan is synthesized from naltrexone.[13] A key step in a patented synthetic route involves the protection of the carbonyl group of a naltrexone derivative as a 1,3-dioxolane.[14] This protected intermediate is the "this compound."

The generalized synthetic pathway is outlined below:

Samidorphan_Synthesis Naltrexone Naltrexone Intermediate1 Protection of carbonyl group Naltrexone->Intermediate1 Isoquinoline_Dioxolane This compound (Dioxolane-protected intermediate) Intermediate1->Isoquinoline_Dioxolane Intermediate2 Further synthetic steps (e.g., aminocarbonylation) Isoquinoline_Dioxolane->Intermediate2 Samidorphan_crude Crude Samidorphan Intermediate2->Samidorphan_crude Purification Purification Samidorphan_crude->Purification Samidorphan_API Samidorphan API Purification->Samidorphan_API

Caption: Generalized synthesis of Samidorphan highlighting the formation of the isoquinoline dioxolane intermediate.

Pharmacodynamics and Mechanism of Action

Samidorphan functions primarily as a μ-opioid receptor antagonist.[1] It also exhibits partial agonist activity at κ- and δ-opioid receptors in vitro.[2] The antagonism of the μ-opioid receptor is believed to be the primary mechanism through which Samidorphan mitigates olanzapine-induced weight gain.[2]

The interaction of Samidorphan with opioid receptors is summarized in the following table:

Table 3: Opioid Receptor Binding Affinity (Ki) and Functional Activity of Samidorphan
ReceptorBinding Affinity (Ki, nM)Functional ActivitySource
μ-Opioid Receptor (MOR) 0.052Antagonist[3]
κ-Opioid Receptor (KOR) 0.23Partial Agonist[3]
δ-Opioid Receptor (DOR) 2.6Partial Agonist[3]

The signaling pathway initiated by opioid receptor activation and its modulation by Samidorphan is depicted below.

Opioid_Signaling cluster_receptor Opioid Receptor Signaling Opioid_Agonist Opioid Agonist MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Activates Samidorphan Samidorphan (Antagonist at MOR) Samidorphan->MOR Blocks G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response ↓ Neuronal Excitability cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified signaling pathway of the μ-opioid receptor and its inhibition by Samidorphan.

Pharmacokinetics

Samidorphan exhibits a pharmacokinetic profile suitable for once-daily dosing.[7] A summary of its key pharmacokinetic parameters in healthy volunteers is provided below.

Table 4: Pharmacokinetic Properties of Samidorphan
ParameterValueSource
Time to Maximum Concentration (Tmax) ~1 hour[7]
Elimination Half-life (t½) 7-9 hours[2][7]
Absolute Bioavailability (Oral) 69%[1]
Metabolism Primarily hepatic (CYP3A4-mediated oxidation)[15]
Excretion 67% in urine, 16% in feces[1]

Experimental Protocols

Opioid Receptor Binding Assay (In Vitro)

This protocol describes a general method for determining the binding affinity of a test compound, such as Samidorphan or its impurities, to opioid receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for μ, κ, and δ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO-K1 cells)

  • Radioligand with high affinity for the receptor (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]Naltrindole for DOR)

  • Test compound (e.g., Samidorphan)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., naloxone)

  • Scintillation cocktail and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Cell membranes - Radioligand - Test compound dilutions Start->Plate_Setup Incubation Incubate to reach equilibrium Plate_Setup->Incubation Filtration Rapid filtration to separate bound and free ligand Incubation->Filtration Washing Wash filters with cold buffer Filtration->Washing Counting Scintillation counting to quantify bound radioactivity Washing->Counting Analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: General workflow for an in vitro competitive radioligand binding assay.

Pharmacokinetic Analysis in Plasma

This protocol outlines a general procedure for the quantification of Samidorphan in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration-time profile of Samidorphan in plasma following administration.

Materials:

  • Plasma samples from study subjects

  • Samidorphan analytical standard and internal standard (IS)

  • Protein precipitation solvent (e.g., acetonitrile)

  • HPLC system coupled with a tandem mass spectrometer

  • Analytical column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with formic acid)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • To a known volume of plasma, add the internal standard and the protein precipitation solvent.

    • Vortex to mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness or inject directly.

    • Reconstitute the residue in the mobile phase if necessary.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analyte from other plasma components on the analytical column using a suitable gradient elution.

    • Detect and quantify Samidorphan and the IS using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Samidorphan to the IS against the concentration of the calibration standards.

    • Determine the concentration of Samidorphan in the unknown samples by interpolation from the calibration curve.

    • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.[16]

Conclusion

Samidorphan is a well-characterized μ-opioid receptor antagonist with a defined pharmacokinetic and pharmacodynamic profile. Its clinical utility in mitigating antipsychotic-induced weight gain is well-established. This compound is a known process-related impurity in the synthesis of Samidorphan, and its control is crucial for ensuring the quality and safety of the final drug product. This guide provides essential technical information for researchers and professionals working with these compounds, facilitating further investigation and development in this area.

References

A Comprehensive Technical Guide to Samidorphan and its Isoquinoline Dioxolane Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Samidorphan (B1681425), a novel opioid receptor modulator, and its related compound, Samidorphan isoquinoline (B145761) dioxolane. This document details the chemical properties, mechanism of action, synthesis, and relevant clinical and preclinical data for Samidorphan.

Introduction to Samidorphan and Samidorphan Isoquinoline Dioxolane

Samidorphan is a novel opioid antagonist structurally related to naltrexone (B1662487). It is primarily recognized for its role in mitigating weight gain associated with olanzapine (B1677200), an atypical antipsychotic. The combination of olanzapine and samidorphan is marketed under the brand name LYBALVI® for the treatment of schizophrenia and bipolar I disorder.[1][2][3]

This compound (CAS Number: 361525-83-9) is a cyclazocine (B1219694) analogue and a known impurity of Samidorphan.[4][5][6] It serves as a well-characterized reference standard in analytical method development, validation, and quality control processes during the manufacturing of Samidorphan.[5]

Chemical IdentifierSamidorphanThis compound
CAS Number 852626-89-2[2]361525-83-9[5]
IUPAC Name (1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene-4-carboxamide(4'R,4a'S,7a'R,12b'S)-3′-(cyclopropylmethyl)-4a'-hydroxy-2′,3′,4′,4a',5′,6′-hexahydro-1'H,7a'H-spiro[[1][7]dioxolane-2,7′-[2][4]methanobenzofuro[3,2-e]isoquinoline]-9′-carboxamide[5]
Molecular Formula C₂₁H₂₆N₂O₄[2]C₂₃H₂₈N₂O₅
Molecular Weight 370.44 g/mol [2]412.48 g/mol

Samidorphan: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Samidorphan, including its receptor binding affinity, in vivo receptor occupancy, and pharmacokinetic properties.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Samidorphan
Opioid Receptor SubtypeKi (nM)
Mu (μ)0.052[3][8]
Kappa (κ)0.23[3][8]
Delta (δ)2.6[3][8]
Table 2: In Vivo Receptor Occupancy (EC₅₀) of Samidorphan in Rats
Opioid Receptor SubtypeEC₅₀ (nM)
Mu (μ)5.1[9][10]
Kappa (κ)42.9[9][10]
Delta (δ)54.7[9][10]
Table 3: Human Pharmacokinetic Parameters of Samidorphan (10 mg oral dose)
ParameterValue
Absolute Oral Bioavailability 69%[3]
Time to Peak Plasma Concentration (Tₘₐₓ) 1-2 hours[3]
Peak Plasma Concentration (Cₘₐₓ) 45.1 ± 11.4 ng/mL[3]
Area Under the Curve (AUC₂₄ₕ) 364 ± 112 ng*h/mL[3]
Apparent Volume of Distribution (Vd/F) 336.59 - 557.6 L[3]
Mean Clearance 35-45 L/h[3]
Elimination Half-life 7-9 hours[2]

Mechanism of Action and Signaling Pathways

Samidorphan functions primarily as a μ-opioid receptor antagonist.[3] It also exhibits partial agonist activity at the κ- and δ-opioid receptors.[2][3] The antagonism of the μ-opioid receptor is believed to be the primary mechanism through which samidorphan mitigates the weight gain and metabolic dysregulation associated with olanzapine.[3] The opioid system is known to play a role in the regulation of feeding and metabolism.[3]

Samidorphan_Mechanism_of_Action Samidorphan Samidorphan MOR Mu-Opioid Receptor (MOR) Samidorphan->MOR High Affinity Antagonist KOR Kappa-Opioid Receptor (KOR) Samidorphan->KOR Partial Agonist DOR Delta-Opioid Receptor (DOR) Samidorphan->DOR Partial Agonist Downstream_MOR Modulation of Appetite and Metabolism (Antagonism) MOR->Downstream_MOR Downstream_KOR_DOR Partial Agonist Effects KOR->Downstream_KOR_DOR DOR->Downstream_KOR_DOR

Samidorphan's interaction with opioid receptors.

Experimental Protocols

Synthesis of Samidorphan

The synthesis of Samidorphan generally starts from the commercially available opiate, naltrexone.[1] The process involves several key steps to introduce the 3-carboxamido group and modify the chemical structure.

Methodology:

  • Protection of the Ketone: The ketone group in naltrexone (8.2) is protected as a ketal.

  • Triflate Formation: A triflate group is introduced to generate an intermediate (8.3).

  • Palladium-Mediated Aminocarbonylation: This step introduces the amide group, resulting in intermediate 8.4.

  • Deprotection: The acetal (B89532) (ketal) is removed under acidic conditions to yield the ketone (8.5).

  • Reductive Cleavage: The intermediate is converted to the final phenol (B47542) structure (8.6).

  • Salt Formation: The final step involves salt formation with L-malic acid to produce Samidorphan L-malate.[1]

Samidorphan_Synthesis_Workflow cluster_synthesis Samidorphan Synthesis Naltrexone Naltrexone (8.2) Ketal_Protection Ketone Protection (Ketal Formation) Naltrexone->Ketal_Protection Triflate_Formation Triflate Formation (Intermediate 8.3) Ketal_Protection->Triflate_Formation Aminocarbonylation Palladium-Mediated Aminocarbonylation (Amide 8.4) Triflate_Formation->Aminocarbonylation Deprotection Acidic Removal of Acetal (Ketone 8.5) Aminocarbonylation->Deprotection Reductive_Cleavage Reductive Cleavage (Phenol 8.6) Deprotection->Reductive_Cleavage Salt_Formation Salt Formation with L-malic acid Reductive_Cleavage->Salt_Formation Samidorphan Samidorphan Salt_Formation->Samidorphan

Workflow for the synthesis of Samidorphan.
In Vivo Receptor Occupancy Study in Rats

This protocol describes the methodology used to determine the in vivo binding profiles of Samidorphan at the mu, delta, and kappa opioid receptors in rat brains.

Methodology:

  • Animal Model: Male Sprague Dawley rats are used for the study.[9]

  • Drug Administration: Rats are injected with varying doses of Samidorphan to achieve plasma and brain concentrations that are clinically relevant in humans.[9][10]

  • Tissue Collection: Plasma and brain tissues are collected at specified time points after drug administration.

  • Quantification of Drug Concentration: Total and unbound concentrations of Samidorphan in plasma and brain are determined.

  • Receptor Occupancy Measurement: Brain receptor occupancy at MOR, DOR, and KOR is measured using ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry.[9][10]

  • Data Analysis: The dose-dependent increase in receptor occupancy is analyzed to determine the EC₅₀ values for each receptor subtype.[9]

Phase II Clinical Trial Design for Olanzapine/Samidorphan Combination

This section outlines the design of a Phase II, double-blind, randomized clinical trial to evaluate the efficacy and safety of the olanzapine and Samidorphan combination (OLZ+SAM).[7][11]

Study Objectives:

  • To evaluate the antipsychotic efficacy of OLZ+SAM.

  • To assess the impact of OLZ+SAM on weight gain and metabolic parameters compared to olanzapine alone.

Key Inclusion Criteria:

  • Adult patients aged 18 to 55 years.[12]

  • Diagnosis of schizophrenia according to DSM-5 criteria.[12]

  • Positive and Negative Syndrome Scale (PANSS) total score ≥ 70.[12]

  • Body Mass Index (BMI) between 18.0 and 30.0 kg/m ².[12]

Key Exclusion Criteria:

  • Diagnosis of schizoaffective disorder or bipolar I or II disorder.[12]

  • Current, untreated, or unstable major depressive disorder.[12]

  • History of diabetes.[12]

  • Use of opioid agonists within 14 days prior to screening.[12]

Primary Efficacy Endpoint:

  • Time from randomization to the first event of exacerbation of disease symptoms.[7][11]

Secondary Endpoints:

  • Change in body weight from baseline.

  • Changes in metabolic parameters (e.g., fasting glucose, lipids).

  • Safety and tolerability of the combination treatment.

Clinical_Trial_Workflow cluster_trial Phase II Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Olanzapine + Samidorphan (OLZ+SAM) Randomization->Treatment_A Treatment_B Olanzapine + Placebo Randomization->Treatment_B Follow_up Follow-up Period Treatment_A->Follow_up Treatment_B->Follow_up Endpoint_Analysis Primary and Secondary Endpoint Analysis Follow_up->Endpoint_Analysis Results Results and Safety Assessment Endpoint_Analysis->Results

A simplified workflow for a Phase II clinical trial.

References

A Technical Guide to Samidorphan Isoquinoline Dioxolane: Characterization and Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Samidorphan isoquinoline (B145761) dioxolane, a known impurity of the opioid antagonist Samidorphan. This document furnishes available data on its physicochemical properties and places it within the broader context of Samidorphan's synthesis and analytical characterization.

Data Presentation: Physicochemical Properties

A comparative summary of the key quantitative data for Samidorphan and its isoquinoline dioxolane impurity is presented in Table 1. This allows for a clear distinction and easy reference to their fundamental chemical properties.

PropertySamidorphan Isoquinoline DioxolaneSamidorphan
CAS Number 361525-83-9[1][2][3][4][5]852626-89-2[6]
Molecular Formula C23H28N2O5[1][2][3][5]C21H26N2O4[6][7]
Molecular Weight 412.5 g/mol [1][2][3][5]370.45 g/mol [6][7]

Experimental Protocols

The characterization and quantification of impurities are critical aspects of drug development and manufacturing. While specific synthesis protocols for "this compound" are not publicly detailed, as it is an impurity, this section outlines a general analytical methodology for its detection and the synthesis of the parent compound, Samidorphan.

2.1 Analysis of Samidorphan and its Impurities by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the separation and quantification of Samidorphan and its related substances, including the isoquinoline dioxolane impurity.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Gradient to 20% A, 80% B

    • 30-35 min: Hold at 20% A, 80% B

    • 35-36 min: Gradient back to 95% A, 5% B

    • 36-45 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed quantity of the Samidorphan drug substance in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Procedure: Inject the sample and the reference standards of Samidorphan and its known impurities. The retention time and peak area are used to identify and quantify the impurities relative to the main Samidorphan peak.

2.2 Synthesis of Samidorphan

Samidorphan is synthesized from naltrexone (B1662487).[8] The formation of impurities such as the isoquinoline dioxolane derivative can occur as byproducts of the main reaction or subsequent degradation. A general synthetic pathway is as follows:[8]

  • Protection of the Ketone: The ketone group of naltrexone is protected as a ketal.

  • Triflate Formation: The hydroxyl group is converted to a triflate.

  • Palladium-Mediated Aminocarbonylation: An amide group is introduced.

  • Deprotection: The ketal protecting group is removed under acidic conditions to yield the ketone.

  • Reductive Cleavage: The ketone is converted to a phenol.

  • Salt Formation: The final product is formed as a salt with L-malic acid.

Visualizations: Workflow and Signaling Pathway

3.1 Impurity Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity discovered during pharmaceutical analysis.

G cluster_0 Impurity Identification Workflow A Impurity Detected in HPLC Analysis B Isolate Impurity (e.g., Preparative HPLC) A->B C Structural Elucidation B->C D Mass Spectrometry (MS) C->D E Nuclear Magnetic Resonance (NMR) C->E F Propose Structure D->F E->F G Synthesize Reference Standard F->G H Confirm Structure (Comparison to Standard) G->H I Develop & Validate Analytical Method for Quantification H->I

Caption: Workflow for the identification and characterization of a pharmaceutical impurity.

3.2 Samidorphan's Mechanism of Action: Opioid Receptor Modulation

Samidorphan functions as an opioid receptor modulator. Its primary mechanism of action involves antagonizing the mu-opioid receptor (µOR), while also acting as a partial agonist at the kappa- (κOR) and delta- (δOR) opioid receptors.[7][8][9] This modulation is central to its therapeutic effects, particularly in mitigating the weight gain associated with olanzapine.

G cluster_1 Samidorphan Signaling Pathway Samidorphan Samidorphan muOR μ-Opioid Receptor Samidorphan->muOR kappaOR κ-Opioid Receptor Samidorphan->kappaOR deltaOR δ-Opioid Receptor Samidorphan->deltaOR Antagonism Antagonism muOR->Antagonism Partial_Agonism Partial Agonism kappaOR->Partial_Agonism deltaOR->Partial_Agonism Downstream_Effects Modulation of Downstream Signaling Antagonism->Downstream_Effects Partial_Agonism->Downstream_Effects

Caption: Samidorphan's interaction with opioid receptors.

References

"Samidorphan isoquinoline dioxolane" synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Synthesis of Samidorphan (B1681425)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samidorphan is a novel opioid receptor antagonist, structurally related to naltrexone (B1662487). It is primarily known for its role in combination with olanzapine (B1677200) (marketed as Lybalvi®) for the treatment of schizophrenia and bipolar I disorder, where it mitigates the weight gain associated with olanzapine.[1] This technical guide provides a detailed overview of the core synthesis pathway of samidorphan, with a focus on a key intermediate involving a dioxolane protecting group. While the query "samidorphan isoquinoline (B145761) dioxolane" contains a structural inaccuracy, as samidorphan is a morphinan (B1239233) derivative, not an isoquinoline, this guide will address the likely intended subject: the established semi-synthesis of samidorphan from naltrexone, which prominently features a dioxolane intermediate. A brief discussion on the potential origin of the "isoquinoline" misconception will also be provided.

Samidorphan: Chemical Structure and Properties
PropertyValue
IUPAC Name (1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene-4-carboxamide
Molecular Formula C₂₁H₂₆N₂O₄
Molecular Weight 370.4 g/mol
CAS Number 852626-89-2
Synonyms ALKS 33, RDC-0313, 3-carboxamido-4-hydroxynaltrexone

Semi-Synthesis of Samidorphan from Naltrexone

The most common and industrially relevant synthesis of samidorphan is a semi-synthesis starting from the commercially available opioid antagonist, naltrexone. This pathway involves a series of key transformations to introduce the 3-carboxamido and 4-hydroxy functionalities onto the morphinan scaffold.

Synthesis Pathway Overview

The synthesis can be broadly divided into the following key steps:

  • Ketal Protection: Protection of the C6 carbonyl group of naltrexone as a 1,3-dioxolane.

  • Triflate Formation: Conversion of the phenolic hydroxyl group at C3 to a triflate, a good leaving group.

  • Aminocarbonylation: Palladium-catalyzed introduction of the carboxamide group at C3.

  • Deprotection: Removal of the ketal protecting group to restore the C6 ketone.

  • Reductive Cleavage: Conversion of the C4-methoxy group (present in an intermediate) to a hydroxyl group.

  • Salt Formation: Formation of the L-malate salt of samidorphan for pharmaceutical use.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the samidorphan synthesis, compiled from various sources.

StepStarting MaterialProductKey ReagentsSolventYieldPurity (by HPLC)
1Naltrexone HydrochlorideNaltrexone KetalEthylene (B1197577) glycol, p-toluenesulfonic acidToluene (B28343)106 g (from 125 g)-
2 & 3Naltrexone Ketal3-Carboxamido-Naltrexone KetalTriflic anhydride, Pyridine (B92270); Pd(OAc)₂, dppp (B1165662), Mo(CO)₆, Zn, TMSClDioxane--
4 & 53-Carboxamido-Naltrexone KetalSamidorphanAqueous Acid; Zinc dust, Ammonium (B1175870) chlorideEthanol (B145695)59.7 g (from 75 g of nitro precursor)85.35%
6SamidorphanSamidorphan L-malateL-malic acidMethanol (B129727)/Ethanol4 g (from 3.5 g)-

Note: The yields and purity can vary depending on the specific reaction conditions and purification methods used. The data presented here is based on reported examples.

Detailed Experimental Protocols

Step 1: Preparation of Naltrexone Ketal (Dioxolane Formation)
  • Reaction: To a mixture of Naltrexone hydrochloride (125 g) in toluene (1250 ml), ethylene glycol (406.25 ml) and para-toluenesulfonic acid (10.32 g) are added at 25-35°C.

  • Procedure: The reaction mixture is heated to 105-115°C and stirred. After cooling to 25-35°C, the layers are separated. Water is added to the bottom layer and basified using aqueous sodium carbonate solution. The resulting solid is filtered, washed with water, and dried.

  • Yield: 106 g.[2]

Step 2: Triflate Formation
  • Reaction: The naltrexone ketal is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled. A base (e.g., pyridine) is added, followed by the slow addition of triflic anhydride.

  • Procedure: The reaction is stirred at a low temperature until completion (monitored by TLC or HPLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the triflate intermediate.

Step 3: Palladium-Catalyzed Aminocarbonylation
  • Reaction: The aryl triflate intermediate is subjected to a palladium-catalyzed aminocarbonylation reaction.

  • Procedure: In a pressure tube, Pd(OAc)₂ (10 mol%), dppp (10 mol%), and pyridine (1.0 eq) are added to dioxane. The aryl triflate, a carbonyl source (e.g., Mo(CO)₆), and co-reducing agents (e.g., Zn and TMSCl) are then added. The tube is sealed and heated. After cooling, the reaction mixture is filtered and purified to afford the amide product.[3]

Step 4: Ketal Deprotection
  • Reaction: The 3-carboxamido-naltrexone ketal is treated with an aqueous acid to remove the dioxolane protecting group.

  • Procedure: The ketal is dissolved in a suitable solvent mixture (e.g., THF/water) and a catalytic amount of a strong acid (e.g., HCl) is added. The reaction is stirred at room temperature until the deprotection is complete. The reaction is then neutralized and the product is extracted.

Step 5: Reductive Cleavage
  • Reaction: A nitro group precursor to the final product (compound of formula-6a, 75 g) is dissolved in ethanol (2250 ml) at 75-85°C and then cooled to 55-65°C.

  • Procedure: Zinc dust (46.58 g) and ammonium chloride (37.89 g) are added to the reaction mixture at 55-65°C and stirred. The mixture is then cooled to 25-35°C, filtered, and the filtrate is distilled to remove the solvent.[2]

  • Purity by HPLC: 85.35%.[2]

Step 6: Preparation of Samidorphan L-malate
  • Reaction: A mixture of Samidorphan (3.5 g) in methanol (10.93 ml) and ethanol (10.93 ml) is heated to 60-70°C.

  • Procedure: An ethanolic solution of L-malic acid (1.5 g in 4.3 mL of ethanol) is added to the reaction mixture at 60-70°C and stirred. The mixture is then slowly cooled to 20-30°C. The resulting solid is filtered, washed with ethanol, and dried.

  • Yield: 4 g.[2]

Visualizations

Samidorphan Synthesis Pathway

Samidorphan_Synthesis Naltrexone Naltrexone Naltrexone_Ketal Naltrexone Ketal (Dioxolane) Naltrexone->Naltrexone_Ketal Ethylene glycol, p-TsOH Triflate_Intermediate Triflate Intermediate Naltrexone_Ketal->Triflate_Intermediate Tf₂O, Pyridine Amide_Ketal 3-Carboxamido-Naltrexone Ketal Triflate_Intermediate->Amide_Ketal Pd(OAc)₂, dppp, CO, Ammonia source Amide_Ketone 3-Carboxamido-Naltrexone Amide_Ketal->Amide_Ketone Aqueous Acid Samidorphan Samidorphan Amide_Ketone->Samidorphan Reductive Cleavage

Caption: Semi-synthesis of Samidorphan from Naltrexone.

Logical Relationship: Addressing the "Isoquinoline" Misconception

While the semi-synthesis of samidorphan starts from the morphinan naltrexone, the de novo or total synthesis of naltrexone itself has been reported to proceed through a hexahydroisoquinoline intermediate. This is a plausible origin of the user's query combining "samidorphan," "isoquinoline," and "dioxolane."

References

Spectroscopic and Structural Elucidation of Samidorphan Isoquinoline Dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samidorphan (B1681425) is a novel opioid receptor antagonist, and a critical component of LYBALVI®, approved for the treatment of schizophrenia and bipolar I disorder. A comprehensive understanding of its related compounds, such as the samidorphan isoquinoline (B145761) dioxolane derivative, is imperative for quality control, regulatory compliance, and a deeper understanding of its chemical stability. This technical guide provides a detailed overview of the spectroscopic characteristics, analytical methodologies, and structural features of samidorphan isoquinoline dioxolane. While specific proprietary data is not publicly available, this guide outlines the expected spectroscopic data based on its known structure and provides standardized experimental protocols for its characterization.

Introduction

Samidorphan, chemically known as (17-(cyclopropylmethyl)-4,14-dihydroxy-6-oxomorphinan-3-carboxamide), is a potent μ-opioid receptor antagonist.[1] The isoquinoline dioxolane derivative of samidorphan is a known related substance. The precise characterization of such compounds is crucial for ensuring the purity and safety of the active pharmaceutical ingredient (API). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for the structural elucidation and analysis of these molecules.

Chemical Structure

The IUPAC name for this compound is (4'R, 4a'S, 7a'R, 12b'S)-3'-(cyclopropylmethyl)-4a'-hydroxy-2',3',4',4a',5',6'-hexahydro-1'H,7a'H-spiro[[2][3]dioxolane-2,7'-[4][5]methanobenzofuro[3,2-e]isoquinoline]-9'-carboxamide.[6]

Molecular Formula: C₂₃H₂₈N₂O₅[2]

Molecular Weight: 412.49 g/mol [2]

Spectroscopic Data

While specific, publicly available datasets for this compound are limited, the following tables present the expected spectroscopic data based on its chemical structure and general principles of spectroscopy. These tables are intended to serve as a reference for researchers performing characterization studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic Protons6.5 - 8.0d, dd, mSignals corresponding to the isoquinoline ring system.
Dioxolane Protons3.8 - 4.2mCharacteristic signals for the -O-CH₂-CH₂-O- moiety.
Methanobenzofuro Protons2.5 - 5.0mComplex overlapping signals from the fused ring system.
Cyclopropylmethyl Protons0.2 - 1.0mAliphatic signals for the cyclopropyl (B3062369) group and the adjacent methylene (B1212753).
Hydroxyl Proton4.5 - 5.5br sBroad singlet, exchangeable with D₂O.
Amide Protons7.0 - 8.5br sTwo broad singlets for the -CONH₂ group, exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Type Expected Chemical Shift (ppm) Notes
Aromatic Carbons110 - 150Signals for the isoquinoline and benzene (B151609) ring carbons.
Amide Carbonyl165 - 175Characteristic signal for the C=O of the amide group.
Dioxolane Spiro Carbon90 - 110Quaternary carbon at the spiro junction.
Dioxolane Carbons60 - 70Signals for the -O-CH₂-CH₂-O- carbons.
Methanobenzofuro Carbons20 - 90A complex set of signals from the aliphatic and ether-linked carbons in the core structure.
Cyclopropylmethyl Carbons0 - 20Aliphatic signals for the cyclopropyl ring and methylene carbons.
Mass Spectrometry (MS) Data

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Notes
413.2017[M+H]⁺Protonated molecular ion.
395.1911[M+H - H₂O]⁺Loss of a water molecule.
342.1754[M+H - C₃H₅NO]⁺Fragmentation involving the amide and cyclopropylmethyl groups.
298.1492[M+H - C₆H₈O₂]⁺Fragmentation related to the dioxolane and adjacent structures.

Note: The m/z values for the parent compound, samidorphan, have been reported as a transition of 371.00 > 336.10 in positive electrospray ionization mode.[7]

Infrared (IR) Spectroscopy Data

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3400 - 3200O-H, N-HStretching
3100 - 3000Aromatic C-HStretching
2980 - 2850Aliphatic C-HStretching
1680 - 1640C=O (Amide I)Stretching
1620 - 1580N-HBending (Amide II)
1600 - 1450C=CAromatic Ring Stretching
1250 - 1000C-OEther and Alcohol Stretching

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be used to establish connectivity and aid in spectral assignment.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with the addition of 0.1% formic acid to promote ionization in positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.

  • MS Acquisition (Full Scan):

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50 - 1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • MS/MS Acquisition (Fragmentation):

    • Select the precursor ion ([M+H]⁺) in the quadrupole.

    • Induce fragmentation using collision-induced dissociation (CID) with argon or nitrogen as the collision gas.

    • Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

  • Data Analysis: Determine the accurate mass of the molecular ion and its fragments to confirm the elemental composition.

Infrared Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Synthetic Pathway and Logical Relationships

The following diagram illustrates a plausible synthetic relationship involving a dioxolane-protected intermediate in the synthesis of a samidorphan-like molecule. This showcases a common strategy in medicinal chemistry to protect reactive functional groups during synthesis.

Synthesis_Pathway cluster_start Starting Material cluster_protection Protection cluster_modification Core Modification cluster_deprotection Deprotection & Final Steps Naltrexone Naltrexone Dioxolane_Protected_Naltrexone Naltrexone Ketal (Isoquinoline Dioxolane Precursor) Naltrexone->Dioxolane_Protected_Naltrexone Ketalization Modified_Intermediate Modified Intermediate Dioxolane_Protected_Naltrexone->Modified_Intermediate e.g., Aminocarbonylation Samidorphan_Analog Samidorphan Analog Modified_Intermediate->Samidorphan_Analog Deprotection & Further Reactions

Caption: Synthetic workflow for a samidorphan analog involving a dioxolane intermediate.

Conclusion

The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. While publicly available spectral data is scarce, this guide provides a robust framework of expected values and detailed experimental protocols for NMR, MS, and IR analysis. The provided information serves as a valuable resource for researchers in the pharmaceutical industry to ensure the quality and purity of samidorphan and to facilitate further research and development in this area.

References

Unraveling the Solubility Profile of Samidorphan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samidorphan (B1681425) is a novel opioid antagonist recognized for its role in mitigating weight gain associated with olanzapine, an atypical antipsychotic.[1][2][3][4] Its mechanism of action primarily involves the antagonism of the μ-opioid receptor.[2][5][6] A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy. This technical guide provides a consolidated overview of the available solubility data for samidorphan and its L-malate salt, outlines its pharmacodynamic interactions, and presents relevant experimental considerations.

It is important to note that literature searches for "Samidorphan isoquinoline (B145761) dioxolane" did not yield specific solubility data under this chemical descriptor.[7] The available information pertains to "Samidorphan" and "Samidorphan L-malate."

Physicochemical and Solubility Characteristics

Samidorphan's solubility has been characterized through both experimental and predictive methods. While qualitative descriptions indicate good solubility, quantitative data provides more specific insights for formulation strategies.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for samidorphan and its L-malate salt in various solvents.

CompoundSolventSolubilityMethodSource
SamidorphanDimethyl Sulfoxide (DMSO)200 mg/mL (539.90 mM)Experimental (Requires sonication)MedChemExpress[5]
Samidorphan L-malateWater0.629 mg/mLPredicted (ALOGPS)DrugBank Online[8]

Note: The term "freely soluble" has been reported for Samidorphan, but without quantitative values or specific solvent information.[1]

Predicted Physicochemical Properties

Computational models provide additional insights into the behavior of samidorphan in various environments.

PropertyValueMethodSource
logP1.09ALOGPSDrugBank Online[8]
logP0.29ChemaxonDrugBank Online[8]
logS-2.8ALOGPSDrugBank Online[8]
pKa (Strongest Acidic)7.92ChemaxonDrugBank Online[8]
pKa (Strongest Basic)9.46ChemaxonDrugBank Online[8]

Experimental Protocols

Detailed experimental protocols for determining the solubility of samidorphan are not extensively published in the public domain. However, a general methodology for determining solubility in a research setting is provided below.

General Protocol for Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound like samidorphan in an aqueous buffer.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess samidorphan powder prep2 Add to a known volume of buffer (e.g., PBS, pH 7.4) prep1->prep2 equil1 Incubate at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate for a set period (e.g., 24-48 hours) to ensure equilibrium equil1->equil2 sep1 Centrifuge or filter the suspension to remove undissolved solid equil2->sep1 sep2 Collect the clear supernatant sep1->sep2 ana1 Quantify the concentration of samidorphan in the supernatant sep2->ana1 ana2 Use a validated analytical method (e.g., HPLC-UV) ana1->ana2

Caption: Workflow for determining equilibrium solubility.

Mechanism of Action and Receptor Binding

Samidorphan's therapeutic effect is derived from its interaction with opioid receptors. It primarily functions as a μ-opioid receptor antagonist.[2][5][9][6] Additionally, it exhibits partial agonist activity at the κ- and δ-opioid receptors in vitro.[5][9] This receptor binding profile is crucial for its ability to counteract the metabolic side effects of olanzapine.

The following diagram illustrates the interaction of samidorphan with the opioid receptor system, which is implicated in the regulation of feeding and metabolism.

G cluster_drug Drug cluster_receptors Opioid Receptors cluster_effects Pharmacological Effect cluster_outcome Clinical Outcome Samidorphan Samidorphan mu μ-Opioid Receptor Samidorphan->mu High Affinity kappa κ-Opioid Receptor Samidorphan->kappa delta δ-Opioid Receptor Samidorphan->delta Antagonism Antagonism mu->Antagonism PartialAgonism Partial Agonism kappa->PartialAgonism delta->PartialAgonism Mitigation Mitigation of Olanzapine- Induced Weight Gain Antagonism->Mitigation PartialAgonism->Mitigation

Caption: Samidorphan's opioid receptor interaction pathway.

Conclusion

The available data indicates that samidorphan possesses favorable solubility characteristics for an orally administered drug, particularly in organic solvents like DMSO. While the predicted aqueous solubility of its L-malate salt is lower, this information is critical for the development of oral dosage forms. The lack of publicly available, detailed experimental protocols highlights an area for future research to further refine our understanding of this compound's physicochemical behavior. A comprehensive grasp of samidorphan's solubility, combined with its well-defined mechanism of action, is essential for optimizing its therapeutic application and developing novel drug delivery systems.

References

A Technical Guide to the Potential Biological Activity of Samidorphan Isoquinoline Dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the potential biological activity of "samidorphan isoquinoline (B145761) dioxolane," a key synthetic intermediate in the manufacturing of samidorphan (B1681425). Samidorphan is a novel opioid receptor antagonist approved for use in combination with olanzapine (B1677200) to mitigate antipsychotic-induced weight gain.[1][2] As there is no direct experimental data on the biological activity of the isoquinoline dioxolane intermediate itself, this document infers its potential pharmacological profile based on a comprehensive analysis of its parent compound, samidorphan, and the structural influence of its core chemical moieties. The primary hypothesis is that this intermediate retains activity as an opioid receptor modulator, though likely with altered affinity and efficacy due to structural modifications. This guide details the known quantitative pharmacology of samidorphan, proposes the likely impact of the dioxolane group, and provides detailed experimental protocols for the definitive characterization of the intermediate's activity.

Chemical and Structural Context

Samidorphan isoquinoline dioxolane, with the IUPAC name (4'R, 4a'S, 7a'R, 12b'S)-3′-(cyclopropylmethyl)-4a'-hydroxy-2′, 3′, 4′, 4a', 5′, 6′-hexahydro-1'H, 7a'H-spiro[[3][4]dioxolane-2, 7′-[2][5]methanobenzofuro[3, 2-e]isoquinoline]-9′-carboxamide, is a precursor to samidorphan.[6] In the synthesis process, the ketone at the 6-position of the morphinan (B1239233) scaffold is protected as a 1,3-dioxolane (B20135) ketal.[7][8] This protecting group is later removed to yield the final active pharmaceutical ingredient, samidorphan.[8]

G cluster_synthesis Synthetic Pathway Naltrexone Naltrexone Intermediate This compound (Ketone Protected) Naltrexone->Intermediate 1. Ketone Protection (Dioxolane formation) 2. Multi-step synthesis Samidorphan Samidorphan (Final API) Intermediate->Samidorphan Deprotection (Acidic removal of acetal)

Figure 1: Synthetic relationship of the dioxolane intermediate to samidorphan.

Pharmacological Profile of Samidorphan (Parent Compound)

The potential activity of the dioxolane intermediate is best inferred from the well-characterized pharmacology of samidorphan.

Mechanism of Action

Samidorphan is a novel opioid-system modulator that functions primarily as a μ-opioid receptor (MOR) antagonist in vivo.[9] In vitro studies have demonstrated that it binds with high affinity to μ, κ (kappa), and δ (delta) opioid receptors.[9][10] It acts as an antagonist at the MOR and as a partial agonist at both KOR and DOR.[9][10] Its clinical utility in mitigating olanzapine-induced weight gain is attributed to its opioid receptor antagonism, as the opioid system is involved in regulating feeding and metabolism.[1]

Quantitative Pharmacology: Receptor Binding and Functional Activity

Samidorphan exhibits a distinct binding profile, with a higher affinity for MOR and DOR compared to the related antagonist, naltrexone.[1] The quantitative parameters for samidorphan's interaction with human opioid receptors are summarized below.

ParameterReceptor SubtypeValueReference
Binding Affinity (Ki) μ-Opioid Receptor (MOR)0.052 nM[10][11]
κ-Opioid Receptor (KOR)0.23 nM[10][11]
δ-Opioid Receptor (DOR)2.6 - 2.7 nM[10][11]
Functional Activity (IC50) μ-Opioid Receptor (MOR)0.28 nM[1]
κ-Opioid Receptor (KOR)1.1 nM[1]
δ-Opioid Receptor (DOR)4.3 nM[1]
In Vivo Receptor Occupancy (EC50 in rat brain) μ-Opioid Receptor (MOR)5.1 nM[2][12]
κ-Opioid Receptor (KOR)42.9 nM[2][12]
δ-Opioid Receptor (DOR)54.7 nM[2][12]

Table 1: Quantitative Pharmacological Data for Samidorphan

Signaling Pathway

As a MOR antagonist, samidorphan blocks the canonical G-protein signaling cascade initiated by endogenous or exogenous opioid agonists. This prevents the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels, thereby blocking the cellular effects of opioid agonists.

G cluster_pathway μ-Opioid Receptor Signaling Agonist Opioid Agonist (e.g., Endorphin) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds & Activates Samidorphan Samidorphan (Antagonist) Samidorphan->MOR Binds & Blocks G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels ↑ K+ Efflux ↓ Ca2+ Influx G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Neuronal Excitability (Analgesia, etc.) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Figure 2: Antagonistic action of samidorphan on the μ-opioid receptor pathway.

Inferred Potential Biological Activity of this compound

Primary Hypothesis: Opioid Receptor Modulation

The core morphinan scaffold responsible for opioid receptor interaction is present in the dioxolane intermediate. Therefore, the primary potential biological activity of this compound is hypothesized to be the modulation of opioid receptors. However, the modification at the 6-position is critical. The replacement of the 6-keto oxygen with a bulky 1,3-dioxolane group would be expected to alter the steric and electronic profile of the molecule. This change could significantly impact its ability to fit into the opioid receptor binding pocket, potentially leading to:

  • Reduced Binding Affinity: The steric hindrance from the dioxolane ring may decrease the affinity (higher Ki) for all three opioid receptor subtypes compared to samidorphan.

  • Altered Functional Activity: The change in structure could modify its functional properties, potentially altering its profile as a MOR antagonist and KOR/DOR partial agonist.

Speculative Activities of Core Scaffolds

While the primary activity is likely related to opioid modulation, the core structures possess broader pharmacological potential.

  • Isoquinoline Scaffold: Isoquinoline alkaloids are a large class of natural products known for a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects. It is a remote possibility that the intermediate could exhibit weak activities in these areas, independent of opioid receptor interaction.

  • Dioxolane Moiety: The 1,3-dioxolane ring is found in numerous biologically active compounds and can contribute to various pharmacological profiles, including anticancer and antimicrobial activities. However, in this specific molecular context, its role is that of a synthetic protecting group, and it is unlikely to confer significant independent biological activity.

Proposed Experimental Protocols for Pharmacological Characterization

To definitively determine the biological activity of this compound, a systematic experimental approach is required. The following protocols are standard methodologies for characterizing compounds targeting opioid receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the μ, δ, and κ opioid receptors by measuring its ability to compete with a high-affinity radioligand.

Methodology:

  • Membrane Preparation: Utilize cell membranes prepared from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligands:

    • For MOR: [³H]DAMGO (agonist) or [³H]Diprenorphine (antagonist).

    • For DOR: [³H]DPDPE (agonist) or [³H]Naltrindole (antagonist).

    • For KOR: [³H]U-69,593 (agonist) or [³H]Diprenorphine (antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Procedure: a. In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the appropriate radioligand (near its KD value), and varying concentrations of the this compound intermediate (e.g., 10⁻¹¹ to 10⁻⁵ M). b. Total Binding: Wells containing only membranes and radioligand. c. Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM Naloxone). d. Incubate the plate at 25°C for 60-90 minutes. e. Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. f. Wash the filters three times with ice-cold assay buffer. g. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value from the competition curve using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay determines the functional activity of the compound (agonist, partial agonist, or antagonist) by measuring its effect on G-protein activation.

Methodology:

  • Reagents:

    • Receptor-expressing cell membranes (as above).

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

    • GDP (Guanosine diphosphate).

  • Procedure for Antagonist Mode: a. In a 96-well plate, add assay buffer, cell membranes (10-20 µ g/well ), and GDP (final concentration 10-30 µM). b. Add varying concentrations of the this compound intermediate. c. Add a fixed concentration of a known full agonist for the respective receptor (e.g., DAMGO for MOR) at its EC₈₀ concentration. d. Pre-incubate for 15 minutes at 30°C. e. Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.2 nM). f. Incubate for 60 minutes at 30°C with gentle shaking. g. Terminate the reaction and measure bound radioactivity as described for the binding assay.

  • Data Analysis: Plot the % inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the intermediate to determine its IC₅₀ value, which reflects its potency as an antagonist. To test for agonist activity, the same procedure is followed but without the addition of the standard agonist.

G cluster_workflow Experimental Workflow for Activity Characterization Compound Samidorphan Isoquinoline Dioxolane Synthesis BindingAssay Radioligand Binding Assay (μ, δ, κ Receptors) Compound->BindingAssay FunctionalAssay [35S]GTPγS Functional Assay (Agonist/Antagonist Mode) Compound->FunctionalAssay Ki Determine Binding Affinity (Ki) BindingAssay->Ki Efficacy Determine Functional Activity (IC50 / Efficacy) FunctionalAssay->Efficacy Profile Generate Pharmacological Profile Ki->Profile Efficacy->Profile

Figure 3: Proposed workflow for characterizing the intermediate's activity.

Conclusion

References

An In-Depth Technical Guide to the In Silico Toxicity Prediction of Samidorphan and Associated Chemical Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In silico toxicology has emerged as an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to predict the potential toxicity of chemical compounds.[1][2][3][4] By leveraging computational models, researchers can identify potential safety liabilities early in the development process, thereby reducing the reliance on animal testing and minimizing late-stage drug attrition.[2][5][6] This guide provides a comprehensive overview of the principles and methodologies for the in silico toxicity prediction of the opioid antagonist Samidorphan, as well as the isoquinoline (B145761) and dioxolane structural motifs. The query "Samidorphan isoquinoline dioxolane" does not correspond to a known chemical entity. Therefore, this document will address each component separately to provide a thorough toxicological assessment based on computational approaches.

In Silico Toxicity Prediction: Core Methodologies

The prediction of chemical toxicity through computational methods relies on various techniques that model the relationship between a molecule's structure and its biological activity.[2][4] These methodologies can be broadly categorized as follows:

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate the chemical structure of a compound with its toxicological effects.[1][2] These models are built using large datasets of compounds with known toxicity data and can predict the toxicity of new, untested compounds based on their structural similarity to the compounds in the training set.[7][8][9][10]

  • Rule-Based Expert Systems: These systems, such as Derek Nexus, utilize a knowledge base of manually curated structure-activity relationships and toxicological data to identify structural alerts within a query molecule that are associated with specific toxicities.[11][12][13][14] When a structural alert is identified, the system provides a prediction of the likelihood of toxicity and the underlying mechanistic rationale.[11][14]

  • Machine Learning and Deep Learning Models: With the advent of artificial intelligence, machine learning and deep learning algorithms are increasingly being used to develop sophisticated models for toxicity prediction.[1][2][3][5] These models can learn complex patterns from large datasets and have shown high accuracy in predicting various toxicity endpoints, including drug-induced liver injury (DILI) and cardiotoxicity.[1][5][15]

Experimental Protocols: A Generalized In Silico Toxicity Prediction Workflow

The following outlines a typical workflow for predicting the toxicity of a chemical compound using in silico methods.

  • Data Collection and Curation:

    • Gather high-quality toxicological data for a diverse set of chemical compounds from publicly available databases (e.g., PubChem, ChEMBL) and proprietary sources.

    • Curate the data to ensure consistency in endpoint measurements, units, and experimental conditions.

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, calculate a set of numerical descriptors that represent its structural and physicochemical properties. These can include 1D descriptors (e.g., molecular weight, logP), 2D descriptors (e.g., topological indices), and 3D descriptors (e.g., molecular shape).

  • Model Development and Training:

    • Divide the dataset into training, validation, and test sets.

    • Select an appropriate modeling algorithm (e.g., multiple linear regression, support vector machine, random forest, deep neural network).

    • Train the model on the training set to learn the relationship between the molecular descriptors and the toxicological endpoint.

  • Model Validation and Evaluation:

    • Evaluate the performance of the trained model on the validation and test sets using statistical metrics such as accuracy, sensitivity, specificity, and the Matthews correlation coefficient.

    • Assess the model's predictive power and its applicability domain.

  • Toxicity Prediction for New Compounds:

    • Use the validated model to predict the toxicity of new, untested compounds by calculating their molecular descriptors and inputting them into the model.

cluster_workflow In Silico Toxicity Prediction Workflow Data_Collection Data Collection & Curation Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Model_Development Model Development & Training Descriptor_Calculation->Model_Development Model_Validation Model Validation & Evaluation Model_Development->Model_Validation Toxicity_Prediction Toxicity Prediction Model_Validation->Toxicity_Prediction cluster_aop Adverse Outcome Pathway: hERG Inhibition-Induced Cardiotoxicity MIE Molecular Initiating Event: hERG Channel Blockade KE1 Key Event 1: Reduced IKr Current MIE->KE1 leads to KE2 Key Event 2: Prolonged Action Potential Duration KE1->KE2 causes KE3 Key Event 3: QT Interval Prolongation KE2->KE3 results in AO Adverse Outcome: Torsades de Pointes, Arrhythmia KE3->AO increases risk of cluster_query Deconstruction of 'this compound' cluster_assessment In Silico Toxicological Assessment Query This compound Samidorphan Samidorphan (Opioid Antagonist) Query->Samidorphan Core Molecule Isoquinoline Isoquinoline Moiety (Structural Alert) Query->Isoquinoline Potential Fragment Dioxolane Dioxolane Moiety (Structural Alert) Query->Dioxolane Potential Fragment Samidorphan_Tox Toxicity Profile of Samidorphan Samidorphan->Samidorphan_Tox Isoquinoline_Tox Toxicity Profile of Isoquinoline Isoquinoline->Isoquinoline_Tox Dioxolane_Tox Toxicity Profile of Dioxolane Dioxolane->Dioxolane_Tox Tox_Prediction Overall Toxicity Prediction Samidorphan_Tox->Tox_Prediction Isoquinoline_Tox->Tox_Prediction Dioxolane_Tox->Tox_Prediction

References

Samidorphan Isoquinoline Dioxolane: A Technical Guide to Opioid Receptor Binding and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samidorphan (B1681425) is a novel opioid receptor modulator, structurally related to naltrexone (B1662487), with a distinct binding profile at the mu (µ), kappa (κ), and delta (δ) opioid receptors. This document provides a comprehensive technical overview of samidorphan's interaction with these receptors. It includes a detailed summary of its binding affinities, functional activities, and the downstream signaling pathways it modulates. Furthermore, this guide outlines the experimental methodologies typically employed to characterize such interactions, offering a foundational understanding for researchers in the field of pharmacology and drug development.

Introduction

Samidorphan, chemically known as (17-(Cyclopropylmethyl)-4,14-dihydroxy-6-oxomorphinan-3-carboxamide), is a naltrexone analogue. It has been developed to mitigate some of the side effects associated with certain antipsychotic medications, such as olanzapine-induced weight gain, by modulating the endogenous opioid system.[1][2][3] Its therapeutic potential stems from its unique profile as a µ-opioid receptor antagonist and a partial agonist at the κ- and δ-opioid receptors.[1][3][4] This dual action allows it to block the effects of µ-opioid receptor activation while eliciting a submaximal response at κ- and δ-opioid receptors.

Opioid Receptor Binding Affinity and Functional Activity

Samidorphan exhibits high-affinity binding to all three classical opioid receptors. The quantitative binding affinities (Ki) and functional activities are summarized in the tables below.

Binding Affinity (Ki)

The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Samidorphan's binding affinities for human recombinant µ, κ, and δ opioid receptors are presented in Table 1. These values are typically determined through competitive radioligand binding assays.

Receptor Samidorphan Ki (nM) Reference
Mu (µ) Opioid Receptor0.052 ± 0.0044[1]
Kappa (κ) Opioid Receptor0.23 ± 0.018[1]
Delta (δ) Opioid Receptor2.7 ± 0.36[1]
Table 1: Samidorphan Binding Affinity for Opioid Receptors
In Vitro Functional Activity

Beyond binding, it is crucial to characterize the functional response elicited by samidorphan at each receptor. This is typically assessed using functional assays such as GTPγS binding or cAMP accumulation assays. Samidorphan acts as an antagonist at the µ-opioid receptor and a partial agonist at the κ- and δ-opioid receptors.[1][3][4]

Receptor Functional Activity Reference
Mu (µ) Opioid ReceptorAntagonist[1][4]
Kappa (κ) Opioid ReceptorPartial Agonist[1][3][4]
Delta (δ) Opioid ReceptorPartial Agonist[3]
Table 2: Samidorphan In Vitro Functional Activity at Opioid Receptors

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. The signaling cascade initiated by the activation of these receptors is crucial to their physiological effects.

Mu-Opioid Receptor Antagonism

As an antagonist at the µ-opioid receptor, samidorphan binds to the receptor but does not induce a conformational change that leads to G-protein activation. Consequently, it blocks the binding and signaling of endogenous or exogenous µ-opioid agonists. This prevents the downstream inhibition of adenylyl cyclase, maintaining normal cellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

Samidorphan Samidorphan MOR Mu-Opioid Receptor (MOR) Samidorphan->MOR Binds and Blocks G_protein Gi/o Protein MOR->G_protein No Activation AC Adenylyl Cyclase (AC) G_protein->AC No Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion (Not Inhibited)

Samidorphan's antagonist action at the mu-opioid receptor.
Kappa and Delta Opioid Receptor Partial Agonism

As a partial agonist at κ- and δ-opioid receptors, samidorphan binds to these receptors and induces a partial activation of the associated Gi/o proteins. This leads to a submaximal inhibition of adenylyl cyclase, resulting in a reduced production of cAMP compared to the basal state, but a less pronounced effect than that of a full agonist.

Samidorphan Samidorphan KOR_DOR Kappa/Delta-Opioid Receptor (KOR/DOR) Samidorphan->KOR_DOR Binds and Partially Activates G_protein Gi/o Protein KOR_DOR->G_protein Partial Activation AC Adenylyl Cyclase (AC) G_protein->AC Partial Inhibition ATP ATP cAMP cAMP ATP->cAMP Reduced Conversion

Partial agonist action of samidorphan at kappa/delta receptors.

Experimental Protocols

The characterization of samidorphan's interaction with opioid receptors involves several key in vitro assays. The following sections provide detailed, representative methodologies for these experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of samidorphan for opioid receptors.

Objective: To determine the concentration of samidorphan that inhibits 50% of the binding of a specific radioligand to the target opioid receptor (IC50), and from this, to calculate the Ki.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human µ, κ, or δ opioid receptor.

  • Radioligand (e.g., [³H]DAMGO for µ, [³H]U-69,593 for κ, [³H]Naltrindole for δ).

  • Samidorphan stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of samidorphan.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of samidorphan to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Quantification cluster_3 Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Samidorphan Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand and Samidorphan Dilutions Reagent_Prep->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G-proteins following receptor binding, distinguishing between agonists, antagonists, and inverse agonists.

Objective: To determine the ability of samidorphan to stimulate [³⁵S]GTPγS binding to G-proteins coupled to opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • Guanosine diphosphate (B83284) (GDP).

  • Samidorphan and a known full agonist (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Protocol:

  • Membrane and Reagent Preparation: Prepare receptor membranes as described for the binding assay. Prepare serial dilutions of samidorphan and the control agonist.

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, varying concentrations of samidorphan or the control agonist, and the receptor membranes.

  • Initiation and Incubation: Add [³⁵S]GTPγS to each well to start the reaction. Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound. For antagonists, the assay is performed in the presence of a fixed concentration of a known agonist to measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

cAMP Accumulation Assay (Functional)

This assay measures the downstream effect of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Objective: To measure the effect of samidorphan on forskolin-stimulated cAMP production in whole cells expressing the target opioid receptor.

Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Samidorphan and a known agonist.

  • cAMP detection kit (e.g., HTRF, ELISA).

Protocol:

  • Cell Culture: Plate cells in a suitable microplate and grow to the desired confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of samidorphan or a control agonist.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production. Incubate for a defined period (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Agonists will show a dose-dependent decrease in forskolin-stimulated cAMP levels. Antagonists will reverse the inhibitory effect of a co-incubated agonist.

Conclusion

Samidorphan possesses a unique and complex pharmacological profile at the opioid receptors, characterized by high-affinity binding and a mixed functional activity of µ-receptor antagonism and κ/δ-receptor partial agonism. This profile is responsible for its clinical utility in mitigating certain adverse effects of antipsychotic medications. The experimental methodologies detailed in this guide provide a robust framework for the in-depth characterization of samidorphan and other novel opioid receptor modulators, which is essential for advancing our understanding of their therapeutic potential and mechanism of action.

References

A Technical Guide to the Comparative Analysis of Samidorphan and its Synthetic Precursor, Samidorphan Isoquinoline Dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of Samidorphan, a novel opioid receptor modulator, and its synthesis-related compound, Samidorphan isoquinoline (B145761) dioxolane. The document elucidates the distinct chemical structures, roles, and available data for each molecule. A comprehensive overview of Samidorphan's pharmacodynamics, mechanism of action, and pharmacokinetics is presented, supported by quantitative data organized for clarity. Detailed experimental methodologies for key assays are provided to enable replication and further investigation. Furthermore, this guide includes visualizations of Samidorphan's synthesis pathway, its mechanism of action at opioid receptors, and a representative experimental workflow, all rendered in the DOT language for precise graphical representation. This document is intended to serve as a critical resource for researchers in pharmacology and medicinal chemistry engaged in the study of opioid receptor modulators and their synthesis.

Introduction

Samidorphan is a novel opioid antagonist that has garnered significant attention for its role in mitigating weight gain associated with certain antipsychotic medications, such as olanzapine.[1][2] Structurally related to naltrexone, Samidorphan exhibits a unique pharmacological profile, acting primarily as a μ-opioid receptor antagonist, with partial agonist activity at the κ- and δ-opioid receptors.[1][3] In contrast, "Samidorphan isoquinoline dioxolane" is not a pharmacologically active agent but rather a key intermediate or impurity encountered during the chemical synthesis of Samidorphan.[4][5] This guide provides a thorough examination of these two molecules, focusing on the well-characterized properties of Samidorphan and clarifying the role of its isoquinoline dioxolane precursor.

Chemical Structures and Nomenclature

The fundamental difference between Samidorphan and this compound lies in their chemical structures. Samidorphan is the final active pharmaceutical ingredient, while the isoquinoline dioxolane derivative is a precursor in its synthesis, featuring a protected ketone group.

Samidorphan
  • IUPAC Name: (1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.0¹﹐¹⁰.0²﹐⁷]heptadeca-2(7),3,5-triene-4-carboxamide[3]

  • SMILES: C1CC1CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C(=C(C=C5)C(=O)N)O)O[3]

  • InChI: InChI=1S/C21H26N2O4/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26)/t16-,20-,21-/m1/s1[2]

This compound
  • IUPAC Name: (4'R,4a'S,7a'R,12b'S)-3′-(cyclopropylmethyl)-4a'-hydroxy-2′,3′,4′,4a',5′,6′-hexahydro-1'H,7a'H-spiro[[1][6]dioxolane-2,7′-[4][7]methanobenzofuro[3,2-e]isoquinoline]-9′-carboxamide[5]

  • SMILES: O=C(C1=C2C([C@]3([C@@]4([H])O2)CCN(CC5CC5)--INVALID-LINK--([H])[C@]3(O)CCC74OCCO7)=C6C=C1)N[5]

  • InChI: InChI=1S/C23H28N2O5/c24-19(26)15-4-3-14-11-16-22(27)5-6-23(28-9-10-29-23)20-21(22,17(14)18(15)30-20)7-8-25(16)12-13-1-2-13/h3-4,13,16,20,27H,1-2,5-12H2,(H2,24,26)/t16-,20-,21+,22-/m1/s1[5]

Synthesis of Samidorphan and the Role of the Isoquinoline Dioxolane Intermediate

The synthesis of Samidorphan typically commences from naltrexone. A key step in this process involves the protection of the ketone group as a ketal, specifically a 1,3-dioxolane. This protected intermediate is analogous to the "this compound." This protection strategy allows for selective modification of other parts of the molecule. The final stages of the synthesis involve the deprotection of this ketal to reveal the ketone functionality present in the final Samidorphan molecule.[6]

G Naltrexone Naltrexone Ketal_Protection Ketone Protection (e.g., ethylene (B1197577) glycol) Naltrexone->Ketal_Protection Dioxolane_Intermediate This compound (Ketal-protected intermediate) Ketal_Protection->Dioxolane_Intermediate [Ref: 3] Triflate_Formation Triflate Formation Dioxolane_Intermediate->Triflate_Formation Intermediate_8_3 Intermediate 8.3 Triflate_Formation->Intermediate_8_3 [Ref: 3] Aminocarbonylation Palladium-mediated Aminocarbonylation Intermediate_8_3->Aminocarbonylation Amide_Intermediate Amide Intermediate 8.4 Aminocarbonylation->Amide_Intermediate [Ref: 3] Deprotection Acidic Removal of Acetal Amide_Intermediate->Deprotection Ketone_Intermediate Ketone Intermediate 8.5 Deprotection->Ketone_Intermediate [Ref: 3] Reductive_Cleavage Reductive Cleavage Ketone_Intermediate->Reductive_Cleavage Phenol_Intermediate Phenol Intermediate 8.6 Reductive_Cleavage->Phenol_Intermediate [Ref: 3] Salt_Formation Salt Formation (L-malic acid) Phenol_Intermediate->Salt_Formation Samidorphan Samidorphan Salt_Formation->Samidorphan [Ref: 3]

Diagram 1: Synthesis of Samidorphan from Naltrexone.

Pharmacodynamics of Samidorphan

Samidorphan's pharmacological effects are mediated through its interaction with opioid receptors. It exhibits a distinct binding profile, which is summarized in the tables below. As "this compound" is a synthetic intermediate, there is no available pharmacodynamic data for this compound.

Opioid Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of Samidorphan for human opioid receptors.

ReceptorSamidorphan Ki (nM)Reference
μ-Opioid Receptor (MOR)0.052[8][9]
κ-Opioid Receptor (KOR)0.23[8][9]
δ-Opioid Receptor (DOR)2.6 - 2.7[8][9]
Functional Activity at Opioid Receptors

The functional activity of Samidorphan at opioid receptors is complex, demonstrating antagonism at the μ-opioid receptor and partial agonism at the κ- and δ-opioid receptors.

ReceptorParameterValueReference
μ-Opioid Receptor (MOR)IC₅₀ (nM)0.88[9]
Iₘₐₓ (%)92[9]
κ-Opioid Receptor (KOR)EC₅₀ (nM)3.3[9]
Eₘₐₓ (%)36[9]
IC₅₀ (nM)38[9]
Iₘₐₓ (%)57[9]
δ-Opioid Receptor (DOR)EC₅₀ (nM)1.5[9]
Eₘₐₓ (%)35[9]
IC₅₀ (nM)6.9[9]
Iₘₐₓ (%)56[9]
In Vivo Receptor Occupancy

Studies in rats have been conducted to determine the in vivo receptor occupancy of Samidorphan at clinically relevant concentrations.

ReceptorEC₅₀ (nM)% Occupancy (at 23.1 nM unbound brain concentration)Reference
μ-Opioid Receptor (MOR)5.193.2[10][11]
κ-Opioid Receptor (KOR)42.941.9[10][11]
δ-Opioid Receptor (DOR)54.736.1[10][11]

Mechanism of Action of Samidorphan

Samidorphan primarily functions as a μ-opioid receptor antagonist. The antagonism of this receptor in the central nervous system is believed to be the mechanism through which it mitigates olanzapine-induced weight gain.[12] The partial agonist activity at κ- and δ-opioid receptors may also contribute to its overall pharmacological profile.

G cluster_samidorphan Samidorphan cluster_receptors Opioid Receptors cluster_effects Downstream Effects Samidorphan Samidorphan MOR μ-Opioid Receptor (MOR) Samidorphan->MOR High Affinity Antagonist KOR κ-Opioid Receptor (KOR) Samidorphan->KOR Partial Agonist DOR δ-Opioid Receptor (DOR) Samidorphan->DOR Partial Agonist MOR_effect Antagonism: Blocks endogenous opioid signaling MOR->MOR_effect KOR_effect Partial Agonism: Modulates signaling KOR->KOR_effect DOR_effect Partial Agonism: Modulates signaling DOR->DOR_effect G start Start prep_reagents Prepare Reagents: - Cell membranes - Radioligand - Test compound dilutions start->prep_reagents plate_setup Plate Setup: Add buffer, radioligand, and test compound to wells prep_reagents->plate_setup add_membranes Add Cell Membranes to initiate binding plate_setup->add_membranes incubation Incubate to Reach Equilibrium add_membranes->incubation filtration Rapid Filtration to separate bound and free ligand incubation->filtration washing Wash Filters filtration->washing scint_count Scintillation Counting washing->scint_count data_analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki scint_count->data_analysis end End data_analysis->end

References

Methodological & Application

Synthesis of "Samidorphan Isoquinoline Dioxolane" Standard: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of a "Samidorphan isoquinoline (B145761) dioxolane" standard, a key intermediate in the synthetic route to Samidorphan. These guidelines are intended for researchers, scientists, and drug development professionals requiring a well-characterized standard for analytical method development, impurity profiling, and quality control purposes.

Introduction

Samidorphan is an opioid antagonist that, in combination with olanzapine, is used for the treatment of schizophrenia and bipolar I disorder. The synthesis of Samidorphan, a complex morphinan (B1239233) derivative, involves a multi-step process starting from naltrexone (B1662487). A crucial step in this synthesis is the protection of the C6 ketone of the morphinan core to prevent unwanted side reactions in subsequent chemical transformations. This is typically achieved by forming a cyclic ketal, specifically a 1,3-dioxolane, by reacting naltrexone with ethylene (B1197577) glycol. The resulting protected intermediate, systematically named (4'R,4a'S,7a'R,12b'S)-3'-(cyclopropylmethyl)-4a'-hydroxy-2',3',4',4a',5',6'-hexahydro-1'H,7a'H-spiro[[1][2]dioxolane-2,7'-[3][4]methanobenzofuro[3,2-e]isoquinoline]-9'-carboxamide, is referred to here as "Samidorphan isoquinoline dioxolane."

This document outlines a detailed protocol for the synthesis, purification, and characterization of this intermediate to be used as a reference standard.

Synthesis Pathway Overview

The synthesis of the "this compound" standard begins with the readily available starting material, naltrexone hydrochloride. The key transformation is the acid-catalyzed ketalization of the C6 ketone with ethylene glycol.

Synthesis_Pathway Naltrexone Naltrexone Hydrochloride Intermediate This compound (Naltrexone-Dioxolane Adduct) Naltrexone->Intermediate Ethylene glycol, p-TsOH, Toluene (B28343), Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of (4'R,4a'S,7a'R,12b'S)-3'-(cyclopropylmethyl)-4a'-hydroxy-2',3',4',4a',5',6'-hexahydro-1'H,7a'H-spiro[[1][2]dioxolane-2,7'-[3][4]methanobenzofuro[3,2-e]isoquinoline]-9'-carboxamide ("this compound")

Objective: To synthesize the dioxolane-protected naltrexone intermediate.

Materials:

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add naltrexone hydrochloride (1 equivalent), toluene (10 volumes), ethylene glycol (5 equivalents), and p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Azeotropic Distillation: Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-6 hours).

  • Reaction Quench: Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification of "this compound" Standard

Objective: To purify the crude product to obtain a high-purity standard.

Procedure:

  • Chromatography: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Eluent System: Use a gradient elution system, starting with a mixture of hexanes and ethyl acetate (e.g., 9:1) and gradually increasing the polarity to a mixture of dichloromethane and methanol (e.g., 98:2).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate staining agent (e.g., potassium permanganate).

  • Isolation and Drying: Combine the pure fractions and concentrate under reduced pressure to yield the "this compound" as a white to off-white solid. Dry the purified product under vacuum.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Combine Reactants reflux Azeotropic Reflux (Dean-Stark) start->reflux quench Quench Reaction reflux->quench extract Liquid-Liquid Extraction quench->extract dry Drying and Concentration extract->dry chromatography Flash Chromatography dry->chromatography analysis Characterization (NMR, MS, HPLC) chromatography->analysis Logical_Relationship Start Naltrexone (Ketone present) Protect Formation of Dioxolane (Ketone protected) Start->Protect Enables selective reactions Transform Further Synthetic Transformations Protect->Transform Deprotect Deprotection (Ketone restored) Transform->Deprotect Final Samidorphan Deprotect->Final

References

Application Note: Quantitative Analysis of Samidorphan and Its Isoquinoline Dioxolane Impurity by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Samidorphan is a novel opioid antagonist used in combination with olanzapine (B1677200) to mitigate weight gain associated with the antipsychotic medication.[1][2] During the synthesis and storage of Samidorphan, process-related impurities and degradation products can arise. One such identified impurity is "Samidorphan isoquinoline (B145761) dioxolane" (CAS: 361525-83-9), a spiro-derivative of the parent molecule.[1][3] Monitoring and controlling such impurities is critical to ensure the safety and efficacy of the final drug product, adhering to guidelines such as ICH Q3A/Q3B which often limit individual specified impurities to not more than 0.10-0.30%.[1]

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Samidorphan and its isoquinoline dioxolane impurity in a biological matrix (plasma). The protocol is adapted from validated bioanalytical methods for Samidorphan and is suitable for pharmacokinetic, impurity profiling, and quality control studies.[4][5][6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for the extraction of Samidorphan and its related compounds from rabbit or human plasma.[4][5]

Materials:

  • Plasma samples (blank, spiked calibration standards, QC samples, unknown samples)

  • Samidorphan and Samidorphan Isoquinoline Dioxolane reference standards

  • Samidorphan-d3 (or other suitable internal standard)

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Ammonia solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard (IS) working solution (e.g., Samidorphan-d3 in 50:50 acetonitrile:water).

  • Vortex briefly to mix.

  • Add 1 mL of MTBE to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an HPLC vial for analysis.

LC-MS/MS Analytical Method

The following conditions are based on established methods for Samidorphan quantification.[4][5][6][7]

Chromatographic Conditions:

Parameter Value
HPLC System Waters Alliance or equivalent
Column Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 50:50 (v/v) Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. Ambient (approx. 25°C)

| Run Time | 8 minutes |

Mass Spectrometric Conditions:

Parameter Value
Mass Spectrometer SCIEX API 4000 or equivalent triple quadrupole
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
Samidorphan 371.45 220.61
This compound To be determined empirically To be determined empirically

| Samidorphan-d3 (IS) | 374.41 | 223.61 |

Note: The MRM transition for the isoquinoline dioxolane impurity must be determined by infusing a pure standard into the mass spectrometer to identify the optimal precursor and product ions.

Data Presentation

The following tables summarize typical validation data for the analysis of Samidorphan, which would be representative of the performance expected for its impurity under a fully validated method.[4][5][8]

Table 1: Linearity and Sensitivity

Analyte Linear Range Correlation Coefficient (r²) Lower Limit of Quantification (LLOQ)
Samidorphan 2 - 40 ng/mL > 0.999 0.250 ng/mL[6]

| Samidorphan | 2.25 - 90 µg/mL | > 0.99 | 2.25 µg/mL[8] |

Note: Different studies report linearity in different concentration units (ng/mL vs µg/mL) based on the detection technique (LC-MS/MS vs. HPLC-UV) and sample matrix.

Table 2: Accuracy and Precision (Inter-day)

Analyte QC Level Concentration (ng/mL) Accuracy (%) Precision (%CV)
Samidorphan Low 5 92.21 - 107.78 1.70 - 12.11
Samidorphan Medium 20 92.21 - 107.78 1.70 - 12.11

| Samidorphan | High | 35 | 92.21 - 107.78 | 1.70 - 12.11 |

Data adapted from representative values for Samidorphan bioanalysis.[8]

Table 3: Recovery

Analyte Mean Extraction Recovery (%)
Samidorphan 93.32 - 110.36

| Internal Standard (IS) | 92.78 |

Data compiled from reported recovery values.[4][8]

Visualizations

Samidorphan Mechanism of Action

Samidorphan primarily functions as a µ-opioid receptor antagonist.[1][2][9] This action is thought to mitigate the weight gain associated with olanzapine by modulating the brain's reward and appetite pathways.[1][10]

G Samidorphan Samidorphan Mu_Opioid_Receptor μ-Opioid Receptor (MOR) Samidorphan->Mu_Opioid_Receptor Antagonizes Downstream_Signaling Downstream Signaling Mu_Opioid_Receptor->Downstream_Signaling Blocks Signal Reward_Pathway Mesolimbic Reward & Appetite Pathways Weight_Gain_Mitigation Mitigation of Olanzapine-Induced Weight Gain Reward_Pathway->Weight_Gain_Mitigation Leads to Downstream_Signaling->Reward_Pathway Modulates G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample Spike_IS 2. Spike with Internal Standard Plasma_Sample->Spike_IS LLE 3. Liquid-Liquid Extraction Spike_IS->LLE Evap_Recon 4. Evaporate & Reconstitute LLE->Evap_Recon HPLC_Injection 5. HPLC Injection & Separation Evap_Recon->HPLC_Injection MS_Detection 6. MS/MS Detection (MRM) HPLC_Injection->MS_Detection Integration 7. Peak Integration MS_Detection->Integration Quantification 8. Quantification vs. Cal Curve Integration->Quantification Report 9. Final Report Quantification->Report

References

Application Note: Quantification of Samidorphan Isoquinoline Dioxolane Impurity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Samidorphan is an opioid antagonist used in combination with olanzapine (B1677200) for the treatment of schizophrenia and bipolar I disorder. As with any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. "Samidorphan isoquinoline (B145761) dioxolane" (CAS 361525-83-9) is a known related substance of Samidorphan.[1][2][3][4] This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this specific impurity. The method is adapted from published HPLC methods for the simultaneous analysis of Samidorphan and Olanzapine, providing a robust starting point for method development and validation.[5][6][7]

Principle

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Samidorphan isoquinoline dioxolane from the parent drug, Samidorphan. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an acidic buffer and an organic solvent. The concentration of the impurity is determined by comparing its peak area to that of a reference standard of a known concentration.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

The following table summarizes the proposed HPLC instrumentation and conditions, based on methods developed for Samidorphan analysis.[5][6][7][8][9][10]

ParameterRecommended Condition
HPLC System Quaternary Gradient HPLC system with UV or PDA detector
Column Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 0.1% Orthophosphoric Acid in WaterB: AcetonitrileRatio: 50:50 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection UV at 226 nm or 261 nm
Run Time Approximately 10-15 minutes

2. Preparation of Solutions

  • Diluent: Mobile phase is recommended as the diluent.

  • Standard Stock Solution of this compound: Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. This will yield a stock solution of approximately 100 µg/mL.

  • Standard Solution: From the stock solution, prepare a working standard solution with a concentration in the expected range of the impurity, for instance, 1 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the Samidorphan drug substance or product equivalent to 10 mg of Samidorphan and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.[6] Dilute to volume with the diluent. This provides a sample solution with a Samidorphan concentration of 100 µg/mL.

3. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. A standard solution should be injected five or six times, and the following parameters evaluated:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (%RSD) of Peak Areas ≤ 2.0%

4. Data Analysis and Quantification

The concentration of this compound in the sample is calculated using the external standard method:

Concentration (µg/mL) = (Peak Area of Impurity in Sample / Peak Area of Impurity in Standard) x Concentration of Standard (µg/mL)

The amount of the impurity in the drug substance is then expressed as a percentage:

% Impurity = (Concentration of Impurity in Sample / Concentration of Samidorphan in Sample) x 100

Data Presentation

The following table summarizes hypothetical quantitative data for a method validation study.

ParameterResultAcceptance Criteria
Linearity (Concentration Range) 0.1 - 5 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9995
LOD (Limit of Detection) 0.03 µg/mLSignal-to-Noise Ratio ≥ 3
LOQ (Limit of Quantitation) 0.1 µg/mLSignal-to-Noise Ratio ≥ 10
Accuracy (% Recovery at 3 levels) 98.5% - 101.2%98.0% - 102.0%
Precision (%RSD for 6 replicates) 1.2%≤ 2.0%
Robustness Unaffected by minor changes in flow rate and mobile phase compositionConsistent results

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of this compound.

HPLC_Workflow A Solution Preparation (Standards and Samples) B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B Load Solutions C System Suitability Test (Inject Standard Solution) B->C Equilibrate System D Sample Analysis (Inject Sample Solution) C->D Proceed if SST Passes E Data Acquisition (Chromatogram Recording) D->E Analyze Sample F Data Processing & Quantification (Peak Integration and Calculation) E->F Process Data G Result Reporting (% Impurity) F->G Final Calculation

Caption: Workflow for HPLC quantification of impurities.

The proposed RP-HPLC method provides a reliable and robust framework for the quantification of the "this compound" impurity in Samidorphan drug substance and formulations. The method is based on established analytical principles for the parent compound and can be readily implemented in a quality control laboratory. It is recommended that this method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

References

Application Note: Quantitative Analysis of Samidorphan and a Related Isoquinoline Dioxolane Analog by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Samidorphan, an opioid antagonist, in biological matrices. Additionally, a hypothetical protocol for the analysis of a related novel compound, "Samidorphan isoquinoline (B145761) dioxolane," is presented, based on established methodologies for similar chemical structures. The protocols provided are intended for research and drug development purposes, offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Samidorphan is an opioid receptor antagonist developed to mitigate the weight gain associated with certain antipsychotic medications, such as olanzapine (B1677200).[1] It acts primarily as a potent μ-opioid receptor antagonist.[2] The combination of olanzapine and Samidorphan has been approved for the treatment of schizophrenia and bipolar I disorder.[3][4] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. LC-MS/MS offers the high selectivity and sensitivity required for quantifying Samidorphan and its metabolites in complex biological samples.[5]

This document provides a detailed protocol for the LC-MS/MS analysis of Samidorphan. It also outlines a hypothetical method for a structurally related compound, termed "Samidorphan isoquinoline dioxolane," for which no standard analytical method currently exists. The hypothetical protocol is derived from established analytical techniques for isoquinoline and dioxolane-containing molecules.[6][7][8][9]

Experimental Protocols

This protocol is based on established methods for the quantitative analysis of Samidorphan in plasma.

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of internal standard (IS) solution (e.g., Samidorphan-d4, 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 400 µL of 0.1% formic acid in water and vortex.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2.1.2. Liquid Chromatography

  • Column: C18 column (e.g., 2.1 x 50 mm, 2.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

2.1.3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • MRM Transitions: See Table 1.

2.1.4. Quantitative Data Summary

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Samidorphan371.0336.110025
Samidorphan-d4 (IS)375.0340.110025

Table 1: MRM parameters for Samidorphan and its internal standard.

This hypothetical protocol is designed for a novel compound and may require optimization.

2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma, add 20 µL of a suitable internal standard (e.g., a stable isotope-labeled analog, 100 ng/mL).

  • Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

2.2.2. Liquid Chromatography

  • Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 3 µm particle size) for enhanced separation of aromatic compounds.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1.0 min: 20% B

    • 1.0-5.0 min: 20-95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 20% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

2.2.3. Mass Spectrometry

  • Ionization Mode: ESI+

  • Scan Type: MRM

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: To be determined by infusion of a pure standard of the target analyte. Hypothetical transitions are provided in Table 2 for illustrative purposes.

2.2.4. Hypothetical Quantitative Data

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
"this compound"[M+H]+Fragment 1100Optimized Value
[M+H]+Fragment 2100Optimized Value
Internal Standard[M+H]+Fragment100Optimized Value

Table 2: Hypothetical MRM parameters for "this compound" and its internal standard. Actual values need to be experimentally determined.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction SPE or LLE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General workflow for LC-MS/MS bioanalysis.

samidorphan_pathway cluster_opioid_system Opioid System Regulation opioid_agonists Endogenous/Exogenous Opioid Agonists mu_receptor μ-Opioid Receptor opioid_agonists->mu_receptor Activates downstream_effects Analgesia, Euphoria, Reward Pathways mu_receptor->downstream_effects Leads to samidorphan Samidorphan samidorphan->mu_receptor Antagonizes

Caption: Samidorphan's mechanism of action.

Metabolism and Broader Context

Samidorphan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The main metabolic pathways are N-dealkylation, leading to the metabolite RDC-9986, and N-oxidation, resulting in RDC-1066.[10] These metabolites have a lower affinity for opioid receptors and are not considered to contribute significantly to the pharmacological effects of Samidorphan.[10]

The term "isoquinoline dioxolane" does not correspond to a known metabolite of Samidorphan. Isoquinolines are a class of aromatic heterocyclic compounds with a wide range of biological activities.[11][12] Dioxolanes are five-membered rings containing two oxygen atoms. The analysis of such compounds often requires specific chromatographic conditions to achieve adequate separation and mass spectrometric parameters to ensure sensitive detection. The hypothetical protocol provided in this note serves as a starting point for developing a method for any novel Samidorphan derivative that may contain these structural motifs.

Conclusion

The LC-MS/MS method detailed here for Samidorphan is robust and suitable for high-throughput quantitative analysis in a research or clinical setting. While the "this compound" remains a hypothetical compound, the provided protocol offers a logical and scientifically sound framework for the development of an analytical method for this or other novel related substances. Method validation according to regulatory guidelines is essential before implementation for regulated studies.

References

Application Notes & Protocols: Samidorphan Isoquinoline Dioxolane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Samidorphan (B1681425) is a µ-opioid receptor antagonist used in combination with olanzapine (B1677200) for the treatment of schizophrenia and bipolar I disorder.[1][2][3] The addition of samidorphan helps to mitigate the weight gain associated with olanzapine.[3][4][5] As with all pharmaceutical products, controlling impurities in the active pharmaceutical ingredient (API) and final drug product is critical for ensuring safety and efficacy.

"Samidorphan Isoquinoline Dioxolane" (CAS No. 361525-83-9) is a known impurity and related compound of Samidorphan.[6][7][8][9] This document provides detailed protocols for using this compound as a reference standard for the identification and quantification of this specific impurity in Samidorphan bulk drug substance and pharmaceutical dosage forms, aligning with regulatory principles like ICH Q3A/Q3B.[9]

Principle of Analysis

The primary analytical technique for separating and quantifying related substances in pharmaceuticals is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. This reference standard of this compound allows for the positive identification of the impurity peak by comparing its retention time with that of the standard. Furthermore, a standard solution of known concentration is used to calculate the exact amount of the impurity present in a given sample, ensuring that it does not exceed the established safety thresholds. Several validated HPLC methods have been developed for the analysis of Samidorphan, which can be adapted for impurity profiling.[10][11][12][13]

Experimental Protocols

Protocol 1: Quantification of this compound Impurity by RP-HPLC

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of the this compound impurity from the Samidorphan API.

3.1.1 Materials and Reagents

  • This compound Reference Standard

  • Samidorphan API test sample

  • Acetonitrile (HPLC Grade)

  • Ortho-phosphoric acid (AR Grade)

  • Potassium dihydrogen phosphate (B84403) (AR Grade)

  • Water (HPLC Grade / Milli-Q)

3.1.2 Equipment

  • HPLC system with UV or PDA detector (e.g., Waters Alliance e2695 with PDA detector-2998)[10]

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Nylon syringe filters (0.45 µm)

3.1.3 Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).[14]

  • Mobile Phase A: Prepare a 0.1% solution of ortho-phosphoric acid in water.[12][13] Filter and degas.

  • Mobile Phase B: Acetonitrile.

  • Reference Standard Stock Solution (RSSS): Accurately weigh about 5.0 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and make up to volume with diluent. This yields a concentration of 100 µg/mL.

  • Working Standard Solution (WSS): Dilute 1.0 mL of the RSSS to 100 mL with diluent to obtain a final concentration of 1.0 µg/mL. This concentration represents a 0.1% impurity level relative to a 1 mg/mL sample concentration.

  • Sample Solution: Accurately weigh about 50 mg of the Samidorphan API test sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and make up to volume with diluent. This yields a nominal concentration of 1000 µg/mL (1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

3.1.4 Chromatographic Conditions The following conditions are a starting point and should be validated for suitability.

ParameterRecommended Conditions
Column Symmetry C18 (150 x 4.6 mm, 3.5 µm) or equivalent[10]
Mobile Phase Gradient elution using Mobile Phase A and Mobile Phase B
Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min[10][11]
Column Temperature Ambient (~25°C)
Detector UV at 226 nm[13] or 261 nm[10]
Injection Volume 10 µL[10]
Run Time 30 minutes

3.1.5 System Suitability and Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (WSS).

  • The system is deemed suitable for use if it meets the criteria in the table below.

  • Inject the Sample Solution in duplicate.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that from the WSS chromatogram.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD for Peak Area ≤ 5.0% for 5 replicate injections

3.1.6 Calculation Calculate the percentage of this compound impurity in the Samidorphan API sample using the following formula:

% Impurity = (AT / AS) * (WS / WT) * (D / 100) * P * 100

Where:

  • AT = Peak area of the impurity in the Sample Solution chromatogram.

  • AS = Average peak area of the impurity in the WSS chromatograms.

  • WS = Weight of the reference standard in mg (for WSS).

  • WT = Weight of the API sample in mg.

  • D = Dilution factor for the WSS.

  • P = Purity of the reference standard (e.g., 0.98 for 98%).

Protocol 2: Storage and Handling of Reference Standard
  • Storage: The this compound reference standard should be stored in a well-sealed container, protected from light, and kept in a refrigerator or freezer as recommended by the supplier to prevent degradation.

  • Handling: Handle the standard in a well-ventilated area or fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

  • Solution Stability: Prepared stock and working solutions should be stored in a refrigerator and their stability should be determined. It is recommended to use freshly prepared solutions for analysis.[13]

Visualizations

Experimental and Analytical Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Reporting A Receive & Log Reference Standard (RS) and API Sample B Prepare Solutions: - Diluent - Working Standard (WSS) - Sample Solution A->B C HPLC System Equilibration B->C D System Suitability Test (SST) Inject WSS (5x) C->D E Analyze Sample Inject Blank, then Sample (2x) D->E F Process Data: Integrate Peak Areas E->F G Verify SST Criteria Met F->G H Calculate % Impurity Using Formula G->H I Compare Result to Specification Limit H->I J Final Report Generation I->J

Caption: Workflow for impurity quantification using a reference standard.

Samidorphan Mechanism of Action

G cluster_opioid Opioid System SAM Samidorphan Receptor μ-Opioid Receptor SAM->Receptor Binds & Blocks (Antagonist) Response Opioid-Mediated Effects (Analgesia, Reward, etc.) Receptor->Response Blocked Effects Blocked Receptor->Blocked Endorphin Endogenous Opioids (e.g., Endorphins) Endorphin->Receptor Binds & Activates

Caption: Samidorphan acts as an antagonist at the μ-opioid receptor.

Impurity Qualification Logic

G Result Calculated % Impurity Spec Specification Limit (e.g., ≤ 0.15%) Result->Spec Pass Pass: Impurity within Limit Spec->Pass YES Fail Fail: Out of Specification (OOS) Spec->Fail NO Investigate Initiate OOS Investigation Fail->Investigate

Caption: Decision logic for comparing analytical results to specifications.

References

Application Notes and Protocols for Stability Testing of Samidorphan Isoquinoline Dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samidorphan is an opioid antagonist known for its role in mitigating weight gain associated with antipsychotic medications like olanzapine.[1][2][3] "Samidorphan Isoquinoline (B145761) Dioxolane" is identified as a related substance to Samidorphan.[3][4] The stability of such a molecule, which incorporates an isoquinoline scaffold and a dioxolane ring, is a critical parameter in drug development. The isoquinoline structure is found in many biologically active alkaloids, while the dioxolane group can be susceptible to hydrolysis, particularly under acidic conditions.[5][6][7][8]

These application notes provide a comprehensive protocol for the stability testing of "Samidorphan Isoquinoline Dioxolane," adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing of new drug substances and products.[9][10][11] The protocol covers forced degradation, accelerated, and long-term stability studies to elucidate degradation pathways and establish a shelf-life.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[12][13][14] The goal is to achieve 5-20% degradation of the drug substance.[14][15]

1.1. General Preparation

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

  • Control Samples: For each stress condition, a control sample (protected from the stress condition) should be analyzed concurrently.

1.2. Experimental Protocols

Stress ConditionProtocol
Acid Hydrolysis 1. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. 2. Incubate the solution at 60°C for 48 hours. 3. At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.
Base Hydrolysis 1. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. 2. Incubate the solution at 60°C for 48 hours. 3. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.
Oxidative Degradation 1. To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). 2. Keep the solution at room temperature for 24 hours, protected from light. 3. At appropriate time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.
Thermal Degradation 1. Place the solid drug substance in a controlled temperature oven at 80°C for 7 days. 2. Prepare a solution of the drug substance (1 mg/mL) and incubate at 60°C for 7 days. 3. At appropriate time points, sample the solid and dissolved substance, prepare a 100 µg/mL solution, and analyze.
Photostability 1. Expose the solid drug substance and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. After exposure, prepare a 100 µg/mL solution from both the exposed and control samples for analysis.

1.3. Analytical Method

A stability-indicating HPLC method should be developed and validated.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (determined by UV scan) and mass spectrometry (MS) for identification of degradation products.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the drug substance under recommended storage conditions.[11][16]

2.1. Protocol

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
  • Packaging: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Parameters to be Tested: Appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionDuration% Assay of Parent Drug% Total DegradationNumber of Degradants
0.1 M HCl, 60°C48 hours85.214.83
0.1 M NaOH, 60°C48 hours92.57.52
3% H₂O₂, RT24 hours90.19.92 (including N-oxide)
Thermal (Solid), 80°C7 days98.61.41
Thermal (Solution), 60°C7 days95.34.72
Photolytic1.2M lux hrs96.83.21

Table 2: Accelerated Stability Study Data (Hypothetical Data at 40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Major Degradant 1 (%)Total Degradants (%)
0White to off-white powder99.8< 0.050.15
3White to off-white powder99.10.180.45
6White to off-white powder98.50.350.80

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Setup cluster_forced_degradation Phase 2: Forced Degradation Studies cluster_formal_stability Phase 3: Formal Stability Studies cluster_analysis Phase 4: Analysis & Reporting start Define Drug Substance: This compound protocol Develop Stability Testing Protocol (ICH Q1A) start->protocol analytical_dev Develop & Validate Stability-Indicating Analytical Method (HPLC) protocol->analytical_dev forced_degradation Perform Stress Testing analytical_dev->forced_degradation long_term Long-Term Study (25°C/60% RH) analytical_dev->long_term accelerated Accelerated Study (40°C/75% RH) analytical_dev->accelerated hydrolysis Acid/Base Hydrolysis forced_degradation->hydrolysis oxidation Oxidation (H₂O₂) forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photo Photostability forced_degradation->photo data_analysis Analyze Samples at Specified Timepoints hydrolysis->data_analysis oxidation->data_analysis thermal->data_analysis photo->data_analysis long_term->data_analysis accelerated->data_analysis degradant_id Identify & Characterize Degradation Products data_analysis->degradant_id shelf_life Establish Shelf-Life & Storage Conditions degradant_id->shelf_life report Final Stability Report shelf_life->report

Caption: Experimental workflow for stability testing.

Degradation_Pathway cluster_acid Acidic Hydrolysis (H⁺/H₂O) parent This compound intermediate Protonated Intermediate (Hemiketal) parent->intermediate Protonation of Dioxolane Oxygen diol Diol Degradant intermediate->diol Ring Opening carbonyl Carbonyl Compound intermediate->carbonyl Ring Opening

References

Application Notes & Protocols for Forced Degradation Studies of Samidorphan and its Related Compound, Samidorphan Isoquinoline Dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Forced degradation studies are a critical component of the drug development process, providing essential information about the intrinsic stability of a drug substance. These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. This document provides detailed application notes and protocols for conducting forced degradation studies on Samidorphan, an opioid antagonist. While specific data for "Samidorphan Isoquinoline Dioxolane," a known related compound, is not extensively available in public literature, the methodologies applied to Samidorphan are highly relevant and provide a robust framework for investigating its impurities and related substances.

The protocols outlined below are based on published stability-indicating HPLC methods for Samidorphan.[1][2][3]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for accurately assessing the degradation of the drug substance and separating its degradation products from the parent drug. A common method employed is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Recommended RP-HPLC Method Parameters (A compilation from literature[1][2][3]):

ParameterCondition 1[1]Condition 2[2]Condition 3[3]
Column Symmetry C18 (150x4.6mm, 3.5µ)Azilent C18 (150x4.6mm, 5µm)Inertsil ODS (250x4.6mm, 5µm)
Mobile Phase Buffer and Acetonitrile (60:40)Acetonitrile: 0.1% Orthophosphoric Acid (50:50)Acetonitrile: 0.1% Orthophosphoric Acid (50:50)
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection UV at 261 nmUV at 226.0 nmUV at 261 nm
Injection Volume 10 µL10 µLNot Specified
Run Time 15 min6 minNot Specified

Experimental Protocols for Forced Degradation Studies

The following protocols describe the conditions for subjecting Samidorphan to various stressors as mandated by ICH guidelines. These conditions are designed to accelerate the degradation process.

Acidic Degradation

Objective: To assess the stability of the drug substance in acidic conditions.

Protocol:

  • Prepare a stock solution of Samidorphan in a suitable diluent (e.g., mobile phase).

  • To 1 mL of the stock solution, add 1 mL of 1N Hydrochloric acid (HCl).[3]

  • Reflux the solution for 30 minutes at 60°C.[2]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1N Sodium hydroxide (B78521) (NaOH).

  • Dilute the solution to a known concentration with the mobile phase.

  • Inject the resulting solution into the HPLC system and record the chromatogram.

Alkaline Degradation

Objective: To evaluate the stability of the drug substance in alkaline conditions.

Protocol:

  • Prepare a stock solution of Samidorphan in a suitable diluent.

  • To 1 mL of the stock solution, add 1 mL of 1N Sodium hydroxide (NaOH).[3]

  • Reflux the solution for 30 minutes at 60°C.[2]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1N Hydrochloric acid (HCl).

  • Dilute the solution to a known concentration with the mobile phase.

  • Inject the resulting solution into the HPLC system and record the chromatogram.

Oxidative Degradation

Objective: To determine the susceptibility of the drug substance to oxidation.

Protocol:

  • Prepare a stock solution of Samidorphan in a suitable diluent.

  • To 1 mL of the stock solution, add 1 mL of 20% Hydrogen peroxide (H₂O₂).[3]

  • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • After the specified time, dilute the solution to a known concentration with the mobile phase.

  • Inject the resulting solution into the HPLC system and record the chromatogram.

Thermal Degradation

Objective: To investigate the effect of high temperature on the drug substance.

Protocol:

  • Place the solid drug substance in a thermostatically controlled oven.

  • Expose the sample to a temperature of 105°C for 6 hours.[2]

  • Alternatively, expose a solution of the drug to thermal stress.[3]

  • After the exposure, allow the sample to cool to room temperature.

  • Prepare a solution of a known concentration from the stressed sample using the mobile phase.

  • Inject the resulting solution into the HPLC system and record the chromatogram.

Photolytic Degradation

Objective: To assess the stability of the drug substance when exposed to light.

Protocol:

  • Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • The exposure should be sufficient to evaluate the photostability as per ICH guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, prepare solutions of known concentrations from both the exposed and control samples.

  • Inject the resulting solutions into the HPLC system and record the chromatograms.

Data Presentation: Summary of Forced Degradation Results for Samidorphan

The following table summarizes the quantitative data from a forced degradation study on Samidorphan, indicating the percentage of degradation under different stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Samidorphan[3]
Acidic 1N HClNot SpecifiedNot Specified10.7%
Alkaline 1N NaOHNot SpecifiedNot Specified11.5%
Oxidative 20% H₂O₂Not SpecifiedNot Specified15.1%
Reductive Not SpecifiedNot SpecifiedNot Specified11.9%
Thermal Dry HeatNot SpecifiedNot Specified14.1%
Hydrolytic WaterNot SpecifiedNot Specified0.1%

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Samidorphan API StockSol Prepare Stock Solution API->StockSol Acid Acidic (e.g., 1N HCl, 60°C) StockSol->Acid Alkali Alkaline (e.g., 1N NaOH, 60°C) StockSol->Alkali Oxidative Oxidative (e.g., 20% H₂O₂) StockSol->Oxidative Thermal Thermal (e.g., 105°C) StockSol->Thermal Photolytic Photolytic (UV/Vis Light) StockSol->Photolytic Neutralize Neutralize/Dilute Acid->Neutralize Alkali->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for conducting forced degradation studies.

Conceptual Signaling Pathway of Forced Degradation

Degradation_Pathway Drug Samidorphan or This compound Stress Acid / Base Oxidizing Agent Heat / Light DP1 Degradation Product 1 Stress->DP1 DP2 Degradation Product 2 Stress->DP2 DPn ... Stress->DPn

Caption: Conceptual pathway of drug degradation under stress.

References

Application Notes & Protocols: Analysis of Samidorphan in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Samidorphan (B1681425) in pharmaceutical formulations. The methodologies outlined are based on established and validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques, ensuring accuracy, precision, and stability-indicating capabilities.

Introduction to Samidorphan

Samidorphan is an opioid receptor antagonist.[1][2] Its primary clinical use is in combination with olanzapine (B1677200), an atypical antipsychotic, for the treatment of schizophrenia and bipolar I disorder.[1][2] The addition of samidorphan is intended to mitigate the side effect of weight gain often associated with olanzapine treatment.[1][2] Chemically, "Samidorphan isoquinoline (B145761) dioxolane" refers to a specific structural aspect of the molecule, which is a cyclazocine (B1219694) analogue with opioid receptor binding properties.

Mechanism of Action: Signaling Pathway

Samidorphan primarily acts as a μ-opioid receptor (MOR) antagonist. It also exhibits partial agonist activity at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[1][3] The antagonism of the μ-opioid receptor is believed to be the key mechanism through which it mitigates olanzapine-induced weight gain.[4]

cluster_0 Samidorphan Interaction with Opioid Receptors cluster_1 Downstream Effect Samidorphan Samidorphan MOR μ-Opioid Receptor (MOR) Samidorphan->MOR Antagonist KOR κ-Opioid Receptor (KOR) Samidorphan->KOR Partial Agonist DOR δ-Opioid Receptor (DOR) Samidorphan->DOR Partial Agonist Mitigation Mitigation of Olanzapine- Induced Weight Gain MOR->Mitigation Blocks Opioid Effects

Samidorphan's Opioid Receptor Interaction Pathway

Quantitative Analysis of Samidorphan in Pharmaceutical Formulations

The simultaneous estimation of Samidorphan and Olanzapine in combined dosage forms is crucial for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable technique for this purpose.

3.1. Summary of Validated HPLC & UPLC Methods

The following tables summarize the key quantitative parameters from various validated analytical methods for the determination of Samidorphan, often in combination with Olanzapine.

Table 1: Chromatographic Conditions for Samidorphan Analysis

ParameterMethod 1Method 2Method 3Method 4 (UPLC)
Column C18 (100 x 4.6 mm, 5µm)Symmetry C18 (150x4.6mm, 3.5µ)Inertsil ODS (250x4.6 mm, 5µm)HSS C18 (100 x 2.1 mm, 5µm)
Mobile Phase Acetonitrile: Monobasic potassium phosphate (B84403) (50:50 v/v)[3]0.1% Triethylamine: Acetonitrile (60:40 v/v)[5]Acetonitrile: 0.1% Orthophosphoric acid (50:50 v/v)0.1% OPA in water: Acetonitrile (70:30 v/v)[6]
Flow Rate 1.0 mL/min[3]1.0 mL/min[5]1.0 mL/min0.3 mL/min[6]
Detection Wavelength 280 nm[3]261 nm[5]226.0 nm230 nm
Retention Time Not Specified7.732 min[5]Not SpecifiedNot Specified

Table 2: Validation Parameters for Samidorphan Quantification

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 5 - 30[3]1 - 15[5]10 (fixed)[7]14.0 - 45.0
Correlation Coefficient (r²) 0.9999[3]0.9992[5]Not SpecifiedNot Specified
LOD (µg/mL) 2[3]Not SpecifiedNot Specified8.12
LOQ (µg/mL) 1[3]Not SpecifiedNot Specified27.06
Accuracy (% Recovery) 99.84%[3]Within limits[5]98.00 - 102.00%[7]Not Specified
Precision (%RSD) 0.3%[3]<2%[5]Not SpecifiedNot Specified

Experimental Protocols

The following are detailed protocols for the analysis of Samidorphan in a combined tablet formulation with Olanzapine using RP-HPLC.

4.1. Protocol 1: RP-HPLC Method with Acetonitrile and Phosphate Buffer

This protocol is based on a straightforward and rapid RP-HPLC method.[3]

4.1.1. Materials and Reagents

  • Samidorphan and Olanzapine reference standards

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate (AR grade)

  • Water (HPLC grade)

  • Combined dosage form tablets (e.g., Lybalvi)

4.1.2. Chromatographic Conditions

  • Instrument: Waters HPLC 2695 system with a PDA detector or equivalent.[3]

  • Column: C18 (100 x 4.6 mm, 5µm).[3]

  • Mobile Phase: Acetonitrile and Monobasic potassium phosphate buffer (50:50% v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 280 nm.[3]

  • Temperature: Ambient.

4.1.3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and transfer 10 mg of Samidorphan and 20 mg of Olanzapine reference standards into a 100 mL volumetric flask. Add approximately 70 mL of diluent (mobile phase), sonicate for 15 minutes to dissolve, and then make up to the mark with the diluent.

  • Sample Solution: Weigh and powder 10 tablets. Transfer a quantity of powder equivalent to one tablet into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 25 minutes to ensure complete dissolution of the active ingredients, and then make up to the mark with the diluent. Filter the solution through a 0.45 µm nylon syringe filter.[7]

  • Working Standard and Sample Solutions: From the stock solutions, prepare appropriate dilutions to fall within the linearity range (e.g., 10 µg/mL for Samidorphan).

4.1.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 10 µL of the blank (diluent), followed by the standard solution in six replicates to check for system suitability. The %RSD for the peak areas should be less than 2.0%.

  • Inject the sample solution in triplicate.

  • Record the chromatograms and calculate the amount of Samidorphan in the sample by comparing the peak area with that of the standard.

4.2. Protocol 2: Stability-Indicating RP-HPLC Method

This protocol includes forced degradation studies to ensure the method can separate the active pharmaceutical ingredient from its degradation products.[5]

4.2.1. Additional Materials for Forced Degradation

4.2.2. Forced Degradation Studies

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N HCl and reflux for 30 minutes at 60°C. Neutralize the solution and dilute to the required concentration.[7]

  • Alkali Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH and reflux for 30 minutes at 60°C. Neutralize the solution and dilute.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% H₂O₂ and keep at 60°C for 30 minutes. Dilute to the required concentration.[7]

  • Thermal Degradation: Keep the drug powder in an oven at 105°C for 24 hours. Prepare a solution of the appropriate concentration.

  • Photolytic Degradation: Expose the drug solution to UV light (200 Wh/m²) and fluorescent light (1.2 million lux-hours).[5]

4.2.3. Analytical Procedure Follow the same analytical procedure as in Protocol 1, injecting the degraded samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Samidorphan peak.

Experimental Workflow

The following diagram illustrates the general workflow for the pharmaceutical analysis of a Samidorphan formulation.

cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing & Validation A Reference Standard Weighing C Standard & Sample Solution Preparation A->C B Tablet Sample Weighing & Grinding B->C D HPLC System Equilibration C->D E System Suitability Test (Inject Standard x6) D->E F Sample Analysis (Inject Sample x3) E->F G Chromatogram Integration & Peak Area Calculation F->G H Quantification of Samidorphan G->H I Method Validation (as per ICH guidelines) H->I

Workflow for Samidorphan Formulation Analysis

References

Application Notes and Protocols for the Chiral Separation of Morphinan Derivatives: A Guide for the Analysis of Samidorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samidorphan, an opioid antagonist, possesses a complex morphinan (B1239233) structure that imparts chirality, a critical consideration in drug development due to the potential for enantiomers to exhibit different pharmacological and toxicological profiles. While specific, publicly available methods for the chiral separation of "Samidorphan isoquinoline (B145761) dioxolane" are not documented in the scientific literature, this document provides a comprehensive guide to developing such a method. The protocols and strategies outlined herein are based on established techniques for the chiral resolution of structurally related morphinan compounds, including naltrexone.

General Principles of Chiral Separation for Morphinan Derivatives

The successful chiral separation of morphinan derivatives, such as Samidorphan, primarily relies on creating a chiral environment that allows for differential interaction with the individual enantiomers. This is most commonly achieved using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Key considerations for method development include:

  • Choice of Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are often the first choice for morphinan-like compounds due to their broad applicability and success in resolving a wide range of chiral molecules.

  • Mobile Phase Composition: The selection of the mobile phase, including the organic modifier and any additives, is crucial for achieving optimal selectivity and resolution.

  • Chromatographic Mode: Both normal-phase and reversed-phase HPLC, as well as SFC, can be effective. SFC is often favored for its speed and reduced solvent consumption.

Experimental Protocols: A Starting Point for Samidorphan Chiral Method Development

The following protocols are generalized starting points based on the successful separation of related morphinan compounds. Optimization will be necessary to achieve the desired resolution for Samidorphan enantiomers.

Protocol 1: Chiral HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Samidorphan.

Materials and Equipment:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral Stationary Phases (screening columns):

    • Cellulose-based CSP (e.g., Chiralcel® OD, Chiralcel® OZ)

    • Amylose-based CSP (e.g., Chiralpak® AD, Chiralpak® AS)

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)

  • Samidorphan reference standard (racemic mixture)

Methodology:

  • Column Screening:

    • Begin by screening a selection of polysaccharide-based CSPs.

    • Prepare a stock solution of racemic Samidorphan in a suitable solvent (e.g., Methanol/Ethanol).

    • Use a generic screening gradient to rapidly assess the potential of each column to provide separation.

  • Mobile Phase Optimization (Normal-Phase):

    • Start with a mobile phase of Hexane/IPA or Hexane/EtOH in various ratios (e.g., 90:10, 80:20, 70:30).

    • If peak shape is poor, add a small amount of an acidic or basic additive. For basic compounds like Samidorphan, DEA (0.1%) is a common choice. For acidic impurities, TFA (0.1%) may be used.

    • Systematically vary the alcohol modifier and its concentration to optimize selectivity and resolution.

  • Mobile Phase Optimization (Reversed-Phase):

    • Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium (B1175870) bicarbonate, ammonium formate).

    • Adjust the organic modifier percentage and buffer pH to optimize the separation.

  • Data Analysis:

    • Evaluate chromatograms for retention time (k), separation factor (α), and resolution (Rs).

    • The goal is to achieve a baseline resolution (Rs ≥ 1.5) for the enantiomers.

Protocol 2: Chiral SFC Method Development

Objective: To develop a Supercritical Fluid Chromatography (SFC) method for the enantiomeric separation of Samidorphan.

Materials and Equipment:

  • SFC system with UV or MS detector

  • Chiral Stationary Phases (as in HPLC protocol)

  • SFC-grade carbon dioxide (CO2)

  • Co-solvents: Methanol, Ethanol, Isopropanol

  • Additives: Diethylamine (DEA), Ammonium hydroxide (B78521)

Methodology:

  • Initial Screening:

    • Use a generic SFC screening method with a gradient of a polar co-solvent (e.g., Methanol) in supercritical CO2.

    • Screen the same set of polysaccharide-based CSPs as in the HPLC protocol.

  • Co-solvent and Additive Optimization:

    • Once a promising CSP is identified, optimize the co-solvent type and percentage.

    • Introduce a basic additive (e.g., 0.1-0.5% DEA or ammonium hydroxide in the co-solvent) to improve peak shape and resolution for the basic Samidorphan molecule.

  • Backpressure and Temperature Optimization:

    • Vary the backpressure (typically 100-200 bar) and column temperature (typically 25-40 °C) to fine-tune the separation.

  • Data Analysis:

    • Analyze the data for retention, selectivity, and resolution as in the HPLC protocol.

Data Presentation: Representative Chiral Separations of Morphinan Derivatives

While specific quantitative data for Samidorphan is unavailable, the following table summarizes typical conditions used for the chiral separation of related morphinan compounds, which can serve as a guide for initial method development.

CompoundChromatographic ModeChiral Stationary PhaseMobile PhaseAdditiveReference
Naltrexone AnalogHPLC (Normal Phase)Chiralpak ADHexane/Ethanol (80:20)0.1% DEAHypothetical
Morphinan PrecursorSFCChiralpak AS-HCO2/Methanol (70:30)0.2% DEAHypothetical
Buprenorphine AnalogHPLC (Normal Phase)Chiralcel OD-HHexane/IPA (90:10)0.1% TFAHypothetical

Note: This table is illustrative and based on general knowledge of chiral separations for this class of compounds. Actual conditions for Samidorphan will require experimental determination.

Visualizations

Logical Workflow for Chiral Method Development

The following diagram illustrates a typical workflow for developing a chiral separation method.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Final Method Start Define Separation Goal SelectCSPs Select Diverse CSPs (e.g., Polysaccharide-based) Start->SelectCSPs GenericScreen Perform Generic Screening (HPLC/SFC) SelectCSPs->GenericScreen AnalyzeResults Analyze Screening Results (Identify Promising CSPs) GenericScreen->AnalyzeResults Partial or Full Separation? AnalyzeResults->SelectCSPs No Separation OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Additives) AnalyzeResults->OptimizeMobilePhase OptimizeConditions Optimize Conditions (Flow Rate, Temperature, Backpressure) OptimizeMobilePhase->OptimizeConditions OptimizeConditions->OptimizeMobilePhase Needs Improvement Validation Method Validation (Robustness, Reproducibility) OptimizeConditions->Validation Resolution Achieved? FinalMethod Final Chiral Separation Method Validation->FinalMethod

Caption: A logical workflow for chiral separation method development.

Signaling Pathway of Chiral Recognition

The following diagram illustrates the principle of chiral recognition on a chiral stationary phase.

Chiral_Recognition cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Racemic Mixture cluster_interaction Differential Interaction CSP_Site1 Chiral Selector Enantiomer_R R-Enantiomer Strong_Interaction Stronger Interaction (Longer Retention) Enantiomer_R->Strong_Interaction 3-Point Interaction Enantiomer_S S-Enantiomer Weak_Interaction Weaker Interaction (Shorter Retention) Enantiomer_S->Weak_Interaction <3-Point Interaction

Caption: Principle of enantiomeric recognition on a chiral stationary phase.

Conclusion

Application Notes and Protocols for the Sample Preparation of Samidorphan for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of samidorphan (B1681425) from biological matrices, primarily plasma, for quantitative analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods include Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).

Method Comparison and Performance Data

The selection of a sample preparation method depends on the desired level of sample cleanliness, recovery, throughput, and the analytical technique employed. Below is a summary of quantitative data from validated methods for samidorphan extraction.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)
Analyte SamidorphanSamidorphan
Matrix Human PlasmaRabbit Plasma
Mean Recovery 93.32%[1]Not explicitly stated, but method showed acceptable precision and accuracy.
Linearity Range 2.25 - 90 µg/mL[1]2 - 40 ng/mL[2]
Internal Standard (IS) Recovery 92.78% (Quetiapine)[1]Not specified
Intra-day Accuracy 93.40% - 105.46%[1]98.03% - 99.72%[2]
Intra-day Precision (%CV) 0.43% - 7.93%[1]Not specified, but within acceptable limits.
Inter-day Accuracy 92.21% - 107.78%[1]Not specified, but within acceptable limits.
Inter-day Precision (%CV) 1.70% - 12.11%[1]Not specified, but within acceptable limits.
Notes SPE was chosen after protein precipitation failed to yield satisfactory recovery in this particular study.[1]This method, described as LLE in the source, is a protein precipitation technique.

Experimental Protocols

Solid-Phase Extraction (SPE) of Samidorphan from Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of olanzapine (B1677200) and samidorphan in human plasma.[1] It utilizes an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge to achieve high recovery and clean extracts.

Materials:

  • HLB SPE Cartridges

  • Acetonitrile (B52724) (ACN)

  • Acetic Acid, 2% (v/v) aqueous solution

  • Ultrapure Water

  • Human Plasma containing Samidorphan

  • Internal Standard (IS) solution (e.g., Quetiapine)

  • SPE Vacuum Manifold

  • Centrifuge (optional, for plasma separation)

  • Vortex Mixer

Protocol:

  • Cartridge Conditioning:

    • Place the HLB SPE cartridges on the vacuum manifold.

    • Pass 1 mL of acetonitrile through each cartridge.

    • Pass 1 mL of 2% (v/v) aqueous acetic acid through each cartridge. Do not allow the cartridges to dry out.

  • Sample Loading:

    • In a separate tube, acidify the plasma sample with phosphoric acid.

    • Load the pre-treated plasma sample onto the conditioned cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of acetonitrile.

    • Wash the cartridge with 1 mL of ultrapure water.

  • Drying:

    • Dry the cartridge under full vacuum for 5 minutes to remove the aqueous component.

  • Elution:

    • Place collection tubes inside the manifold.

    • Elute samidorphan and the internal standard by passing 0.5 mL of acetonitrile through the cartridge.

    • Collect the eluate.

  • Analysis:

    • The eluate is ready for direct injection into the HPLC or LC-MS system. An injection volume of 10 µL is suggested.[1]

SPE_Workflow cluster_conditioning 1. Cartridge Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution cond1 Add 1 mL Acetonitrile cond2 Add 1 mL 2% Acetic Acid cond1->cond2 load Load Pre-treated Plasma Sample cond2->load wash1 Wash with 1 mL Acetonitrile load->wash1 wash2 Wash with 1 mL Water wash1->wash2 dry Dry Cartridge (5 min) wash2->dry elute Elute with 0.5 mL Acetonitrile dry->elute analysis 5. Inject into LC-MS/HPLC elute->analysis

Solid-Phase Extraction (SPE) Workflow for Samidorphan.
Protein Precipitation (PPT) of Samidorphan from Rabbit Plasma

This protocol is based on a method developed for the simultaneous quantification of olanzapine and samidorphan in rabbit plasma for an HPLC-MS/MS analysis.[2] This technique is rapid and suitable for high-throughput applications.

Materials:

  • Acetonitrile (ACN)

  • Rabbit Plasma containing Samidorphan

  • Internal Standard (IS) solution (e.g., D3-samidorphan)

  • Diluent (Mobile Phase or appropriate buffer)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Vortex Mixer

  • Syringe filters (optional, for final extract)

Protocol:

  • Sample Aliquoting:

    • Pipette 200 µL of rabbit plasma into a microcentrifuge tube.

  • Addition of IS and Precipitant:

    • Add 500 µL of the internal standard (IS) working solution.

    • Add 300 µL of acetonitrile.

    • Add 500 µL of diluent.

  • Precipitation and Mixing:

    • Vortex the mixture for 15 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 5000 rpm for 15 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant.

    • The supernatant can be filtered before being transferred to an autosampler vial for analysis.

  • Analysis:

    • Inject the supernatant into the HPLC-MS/MS system.

PPT_Workflow cluster_precipitation 1. Precipitation cluster_separation 2. Separation start 200 µL Rabbit Plasma add_is Add 500 µL IS start->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn add_diluent Add 500 µL Diluent add_acn->add_diluent vortex Vortex for 15 min add_diluent->vortex centrifuge Centrifuge at 5000 rpm for 15 min vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis 3. Inject into LC-MS/MS collect->analysis

Protein Precipitation (PPT) Workflow for Samidorphan.
Liquid-Liquid Extraction (LLE)

While a specific LLE protocol for samidorphan was not found in the reviewed literature, this technique is commonly used for the extraction of similar small molecule drugs from biological matrices. The following is a general protocol that can be used as a starting point for method development. The principle is to use a water-immiscible organic solvent to extract the analyte from the aqueous plasma matrix.

Materials:

  • Plasma sample containing Samidorphan

  • Internal Standard (IS) solution

  • Extraction Solvent (e.g., a mixture of n-butanol:cyclohexane (3:47, v/v) as used for olanzapine[3], or hexane/dichloromethane (85:15)[4])

  • Aqueous buffer for pH adjustment (e.g., borate (B1201080) buffer, pH 9)

  • Centrifuge

  • Vortex Mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (Mobile Phase)

Protocol:

  • Sample Preparation:

    • Pipette a known volume of plasma (e.g., 250 µL) into a centrifuge tube.

    • Add the internal standard.

    • Add an aqueous buffer to adjust the pH, which can optimize the extraction of the analyte in its non-ionized form.

    • Vortex briefly.

  • Extraction:

    • Add a larger volume of the immiscible organic extraction solvent (e.g., 2 mL).

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing and analyte transfer to the organic phase.

  • Phase Separation:

    • Centrifuge the mixture for 10 minutes at approximately 4000 rpm to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen, typically at around 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a small, known volume of mobile phase (e.g., 100 µL).

    • Vortex to dissolve the residue.

  • Analysis:

    • Inject the reconstituted sample into the analytical instrument.

LLE_Logical_Flow cluster_extraction 1. Extraction cluster_processing 2. Sample Processing start Plasma Sample + IS add_solvent Add Immiscible Organic Solvent start->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis 3. Inject for Analysis reconstitute->analysis

General Liquid-Liquid Extraction (LLE) Logical Flow.

References

Application Notes and Protocols for the Bioanalytical Method Development of Samidorphan Isoquinoline Dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samidorphan is an opioid receptor antagonist that is used in combination with olanzapine (B1677200) to mitigate weight gain associated with the antipsychotic medication. During the synthesis and manufacturing of samidorphan, various related substances and impurities can be formed. One such process-related impurity is Samidorphan Isoquinoline (B145761) Dioxolane, identified by its unique chemical structure containing an isoquinoline core and a dioxolane ring. As a matter of patient safety and regulatory compliance, it is crucial to develop a sensitive and reliable bioanalytical method to detect and quantify this specific impurity in biological matrices.

This document provides a detailed application note and a proposed protocol for the development and validation of a bioanalytical method for Samidorphan Isoquinoline Dioxolane using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This proposed method is based on established bioanalytical strategies for the parent compound, samidorphan, and has been adapted to the specific physicochemical properties of the isoquinoline dioxolane impurity.

Chemical Structure and Properties

This compound is a manufacturing impurity of Samidorphan.[1] Its chemical structure is distinct from the parent drug, which necessitates the development of a specific analytical method for its quantification.

  • IUPAC Name: (4'R, 4a'S, 7a'R, 12b'S)-3′-(cyclopropylmethyl)-4a'-hydroxy-2′, 3′, 4′, 4a', 5′, 6′-hexahydro-1'H, 7a'H-spiro[[2][3]dioxolane-2, 7′-[4][5]methanobenzofuro[3, 2-e]isoquinoline]-9′-carboxamide[1]

  • CAS Number: 361525-83-9[1]

  • Molecular Formula: C₂₃H₂₈N₂O₅[1]

  • Molecular Weight: 412.5 g/mol [1]

The presence of the isoquinoline and dioxolane moieties, along with other functional groups, suggests that the molecule will have good solubility in organic solvents, making it amenable to common sample preparation techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The basic nitrogen atoms in the structure indicate that it will be readily ionizable by electrospray ionization (ESI) in positive ion mode for mass spectrometric detection.

Proposed Bioanalytical Method

This section details a proposed LC-MS/MS method for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) of this compound (if available) or a structurally similar compound.

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether).

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is proposed for its ability to provide clean extracts and good recovery.[4][6][7]

Protocol:

  • Pre-treatment: Thaw plasma samples at room temperature. Spike 100 µL of plasma with the internal standard solution.

  • Acidification: Add 100 µL of 2% phosphoric acid to the plasma sample and vortex to mix.[6]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The following are proposed starting conditions for the LC-MS/MS analysis. Optimization will be required.

ParameterProposed Condition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., Zorbax SB-C18, 250 mm x 4.6 mm, 5µm)[6] or equivalent
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Acetate[3][6]
Mobile Phase B Acetonitrile[3][6]
Flow Rate 0.8 - 1.0 mL/min[3][6]
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical starting point could be a 60:40 ratio of A:B.[6]
Injection Volume 5 - 10 µL
Column Temperature 30°C[2]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: To be determined by infusion of the reference standard. Predicted: m/z 413.2 → fragment ions. Internal Standard: To be determined based on the selected IS.
Source Parameters Optimized for maximum signal intensity of the analyte.
Method Validation

The proposed method must be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should include the following parameters:

  • Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.

  • Sensitivity: Determine the lower limit of quantification (LLOQ).

  • Calibration Curve: Establish the linearity, range, and regression model of the calibration curve.

  • Accuracy and Precision: Evaluate the intra- and inter-day accuracy and precision at multiple concentration levels (LLOQ, LQC, MQC, HQC).

  • Recovery: Determine the extraction recovery of the analyte and internal standard.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Data Presentation

The following tables should be used to summarize the quantitative data obtained during method validation.

Table 1: Calibration Curve Parameters

Parameter Value
Linearity Range (ng/mL) e.g., 1 - 1000
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.99

| Weighting Factor | e.g., 1/x² |

Table 2: Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ
LQC
MQC

| HQC | | | | | |

Table 3: Recovery and Matrix Effect

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Factor IS-Normalized Matrix Factor
LQC

| HQC | | | | |

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Pretreat Acidification Spike->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC UPLC/HPLC Separation Evap->LC MS Mass Spectrometry (MRM) LC->MS Data Data Acquisition & Processing MS->Data Selectivity Selectivity Sensitivity Sensitivity (LLOQ) Linearity Linearity Accuracy Accuracy & Precision Recovery Recovery Matrix Matrix Effect Stability Stability

Caption: Bioanalytical workflow for this compound.

Logical_Relationship cluster_parent Parent Compound cluster_impurity Manufacturing Impurity cluster_method Bioanalytical Method Development Samidorphan Samidorphan Impurity This compound Samidorphan->Impurity generates SamplePrep Sample Preparation Impurity->SamplePrep requires LC_Conditions LC Conditions SamplePrep->LC_Conditions MS_Conditions MS/MS Conditions LC_Conditions->MS_Conditions Validation Method Validation MS_Conditions->Validation

Caption: Relationship between Samidorphan, its impurity, and method development.

References

Troubleshooting & Optimization

Improving "Samidorphan isoquinoline dioxolane" synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Samidorphan and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Samidorphan?

A1: Samidorphan is synthesized from naltrexone (B1662487) in a multi-step process. The key steps include:

  • Protection of the ketone group of naltrexone as a 1,3-dioxolane (B20135) (ketal).

  • Formation of a triflate from the phenolic hydroxyl group.

  • Palladium-catalyzed aminocarbonylation to introduce the carboxamide group.

  • Deprotection of the 1,3-dioxolane to restore the ketone.

  • Reductive cleavage to yield the final phenol (B47542) structure.

  • Optional salt formation with L-malic acid for purification and stabilization.[1][2]

Q2: What is "Samidorphan isoquinoline (B145761) dioxolane"?

A2: "Samidorphan isoquinoline dioxolane" refers to a key intermediate in the synthesis of Samidorphan. In this molecule, the ketone at the C-6 position of the morphinan (B1239233) core is protected as a 1,3-dioxolane. This protection is crucial to prevent side reactions during the subsequent aminocarbonylation step. The isoquinoline core is a fundamental part of the morphinan structure.

Q3: What are the common impurities encountered during Samidorphan synthesis?

A3: Several process-related impurities can form during the synthesis of Samidorphan. The most common include:

  • Amine Impurity: This can arise from side reactions or incomplete conversion.

  • Amide Impurity: Formation of alternative amide structures.

  • Ketal Amide Impurity: An impurity where the dioxolane protecting group is still present on the final amide product. It is critical to control the levels of these impurities to meet pharmaceutical standards.[1]

Troubleshooting Guide

Problem 1: Low yield during the formation of the 1,3-dioxolane intermediate from Naltrexone.
  • Question: My reaction to protect the ketone of naltrexone with ethylene (B1197577) glycol and p-toluenesulfonic acid is giving a low yield. What are the possible causes and solutions?

  • Answer:

    • Incomplete water removal: The formation of the dioxolane is a reversible reaction where water is a byproduct. Inefficient removal of water will shift the equilibrium back to the starting materials.

      • Solution: Use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene (B28343). Ensure the apparatus is functioning correctly and the reaction is refluxed for an adequate amount of time.

    • Catalyst degradation: The p-toluenesulfonic acid catalyst can degrade if exposed to moisture or basic conditions.

      • Solution: Use fresh, anhydrous p-toluenesulfonic acid. Ensure all glassware is thoroughly dried before use.

    • Sub-optimal reaction temperature: The reaction may not proceed to completion if the temperature is too low.

      • Solution: Ensure the reaction mixture is maintained at a consistent reflux temperature. For a toluene/ethylene glycol mixture, this is typically around 105-115°C.[1]

Problem 2: Incomplete conversion or side reactions during the palladium-catalyzed aminocarbonylation.
  • Question: I am observing unreacted triflate intermediate and the formation of byproducts during the aminocarbonylation step. How can I improve this?

  • Answer:

    • Catalyst activity: The palladium catalyst, such as Pd(dppf)Cl2, can be sensitive to air and moisture.

      • Solution: Use a fresh, high-quality palladium catalyst. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Ligand degradation: The phosphine (B1218219) ligands used in the palladium catalyst can oxidize, reducing catalyst efficiency.

      • Solution: Store and handle ligands under an inert atmosphere.

    • Incorrect stoichiometry: The ratio of reactants, catalyst, and reagents is critical.

    • Presence of impurities: Impurities in the starting materials or solvents can poison the catalyst.

      • Solution: Use high-purity, anhydrous solvents and ensure the triflate intermediate is of high purity.

Problem 3: Difficulty in the deprotection of the 1,3-dioxolane group.
  • Question: The acidic hydrolysis to remove the dioxolane protecting group is either incomplete or leads to degradation of my product. What should I do?

  • Answer:

    • Acid concentration and type: The strength and concentration of the acid are crucial. Too strong of an acid or prolonged reaction times can lead to side reactions.

      • Solution: A mixture of hydrochloric acid and water in a solvent like ethanol (B145695) at a controlled temperature (e.g., 75-80°C) has been shown to be effective.[1] Careful monitoring of the reaction progress by TLC or HPLC is recommended to avoid overexposure to acidic conditions.

    • Reaction temperature: High temperatures can promote side reactions.

      • Solution: Maintain a consistent and controlled temperature during the deprotection step.

Quantitative Data Summary

StepReagents and ConditionsReported Yield/PurityReference
Dioxolane Formation Naltrexone hydrochloride, ethylene glycol, p-toluenesulfonic acid, toluene, reflux (105-115°C)Yield: 106 g from 125 g Naltrexone HCl[1]
Aminocarbonylation Intermediate Dioxolane triflate, acetonitrile, triethylamine, ammonium acetate, N-hydroxysuccinamide, Pd(dppf)Cl2, heatNot specified[1]
Dioxolane Deprotection Dioxolane amide intermediate, ethanol, hydrochloric acid, water, heat (75-80°C)Yield: 337 mg from 0.5 g starting material[1]
Reductive Cleavage to Samidorphan Amide intermediate, ethanol, zinc dust, ammonium chloride, heat (55-65°C)Purity by HPLC: 85.35% (Crude)[1]
Final Salt Formation Samidorphan, methanol, ethanol, L-malic acid, heat (60-70°C)Yield: 120 mg from 0.08 g Samidorphan[1]
Purified Samidorphan After purificationPurity by HPLC: >99.5%; Amine impurity: <0.15%, Amide impurity: <0.15%, Ketal amide impurity: <0.15%[1]

Experimental Protocols

Protocol 1: Synthesis of the 1,3-Dioxolane Intermediate from Naltrexone
  • To a reaction vessel, add naltrexone hydrochloride (125 g), toluene (1250 ml), and p-toluenesulfonic acid (10.32 g).

  • Add ethylene glycol (406.25 ml) to the mixture at 25-35°C.

  • Heat the reaction mixture to 105-115°C and stir at this temperature, using a Dean-Stark apparatus to collect water.

  • After the reaction is complete (monitored by TLC or HPLC), cool the mixture to 25-35°C.

  • Separate the layers. To the bottom layer, add water and basify with an aqueous sodium carbonate solution.

  • Filter the resulting solid, wash with water, and dry to obtain the title compound.

Protocol 2: Deprotection of the 1,3-Dioxolane Intermediate
  • In a suitable reaction vessel, combine the 1,3-dioxolane protected amide intermediate (0.5 g), ethanol (3.5 ml), hydrochloric acid (0.90 ml), and water (1.70 ml).

  • Heat the mixture to 75-80°C and stir at this temperature until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to 25-30°C and add water.

  • Basify the mixture with an aqueous ammonia solution at 25-30°C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with an aqueous sodium chloride solution.

  • Distill off the solvent to obtain the deprotected product.

Protocol 3: Reductive Cleavage to form Samidorphan
  • Dissolve the amide intermediate (75 g) in ethanol (2250 ml) at 75-85°C.

  • Cool the solution to 55-65°C.

  • Add zinc dust (46.58 g) and ammonium chloride (37.89 g) to the reaction mixture at 55-65°C and stir at this temperature.

  • Once the reaction is complete, cool the mixture to 25-35°C.

  • Filter the reaction mixture and wash the solid with ethanol.

  • Distill off the solvent from the filtrate to obtain crude Samidorphan.

Visualizations

Samidorphan_Synthesis_Pathway Naltrexone Naltrexone Dioxolane_Intermediate This compound (Ketal Protected Intermediate) Naltrexone->Dioxolane_Intermediate Ethylene Glycol, p-TsOH Triflate_Intermediate Triflate Intermediate Dioxolane_Intermediate->Triflate_Intermediate Triflic Anhydride Amide_Intermediate Dioxolane Protected Amide Intermediate Triflate_Intermediate->Amide_Intermediate Pd-catalyzed Aminocarbonylation Deprotected_Amide Deprotected Amide (Ketone) Amide_Intermediate->Deprotected_Amide Acidic Hydrolysis Samidorphan Samidorphan Deprotected_Amide->Samidorphan Reductive Cleavage (Zn/NH4Cl)

Caption: Synthetic pathway of Samidorphan from Naltrexone.

Troubleshooting_Workflow Start Low Yield or Impurities in Synthesis Step Identify_Step Identify Problematic Reaction Step Start->Identify_Step Check_Reagents Check Reagent Quality (Fresh, Anhydrous) Identify_Step->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Identify_Step->Check_Conditions Analysis Analyze Product by HPLC, NMR, MS Check_Reagents->Analysis Check_Conditions->Analysis Check_Purification Optimize Purification Method (Crystallization, Chromatography) Solution Implement Corrective Actions Check_Purification->Solution Analysis->Check_Purification Analysis->Solution If purity is the issue Impurity_Formation Main_Intermediate Key Synthetic Intermediate Desired_Product Samidorphan Main_Intermediate->Desired_Product Desired Reaction Pathway Amine_Impurity Amine Impurity Main_Intermediate->Amine_Impurity Side Reaction A Amide_Impurity Amide Impurity Main_Intermediate->Amide_Impurity Side Reaction B Ketal_Amide_Impurity Ketal Amide Impurity Desired_Product->Ketal_Amide_Impurity Incomplete Deprotection

References

"Samidorphan isoquinoline dioxolane" co-elution with Samidorphan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Samidorphan and encountering analytical challenges, specifically the co-elution of Samidorphan with its process-related impurity, Samidorphan isoquinoline (B145761) dioxolane.

Frequently Asked Questions (FAQs)

Q1: What is Samidorphan isoquinoline dioxolane and why is it a concern in Samidorphan analysis?

A1: this compound (CAS 361525-83-9) is a known process-related impurity of Samidorphan.[1] As a potential impurity, regulatory guidelines, such as those from the ICH, require that it is effectively separated and quantified to ensure the purity, safety, and efficacy of the final drug product.[2] Co-elution of this impurity with the main Samidorphan peak can lead to inaccurate assay results and failure to meet regulatory requirements.

Q2: What are the typical starting conditions for reversed-phase HPLC analysis of Samidorphan?

A2: Several validated HPLC methods for Samidorphan have been published. A typical starting point for analysis often involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium phosphate, triethylamine, or ortho-phosphoric acid).[3][4][5] Detection is commonly performed using a UV detector at wavelengths around 220-280 nm.[3][4][5]

Q3: How can I confirm if I have a co-elution problem?

A3: Confirming co-elution can be achieved through several techniques. If your peak for Samidorphan shows signs of asymmetry, such as a shoulder or tailing, it may indicate a hidden peak underneath.[6] If you are using a photodiode array (PDA) detector, you can assess peak purity by examining the UV spectra across the peak; any significant spectral differences suggest the presence of more than one compound.[7] The most definitive method is using a mass spectrometer (MS) as a detector, which can distinguish between compounds with different mass-to-charge ratios, even if they elute at the same time.[6]

Troubleshooting Guide: Resolving Co-elution of Samidorphan and this compound

This guide provides a systematic approach to troubleshoot and resolve the co-elution of Samidorphan and its isoquinoline dioxolane impurity.

Initial Assessment

If you suspect co-elution, first verify the issue using the peak purity assessment methods described in FAQ Q3 . If co-elution is confirmed, proceed with the following steps. The troubleshooting workflow is designed to modify chromatographic selectivity to achieve separation.

Troubleshooting Workflow

CoElution_Troubleshooting start Start: Suspected Co-elution of Samidorphan and Impurity confirm_coelution Confirm Co-elution (Peak Purity / MS) start->confirm_coelution adjust_mobile_phase Step 1: Modify Mobile Phase - Adjust % Organic - Change Organic Solvent (ACN to MeOH) - Adjust pH confirm_coelution->adjust_mobile_phase Yes check_resolution1 Resolution Achieved? adjust_mobile_phase->check_resolution1 change_column Step 2: Change Column Chemistry - Switch to a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) check_resolution1->change_column No end_success End: Resolution Successful check_resolution1->end_success Yes check_resolution2 Resolution Achieved? change_column->check_resolution2 optimize_temp_flow Step 3: Optimize Temperature & Flow Rate - Lower Flow Rate - Vary Column Temperature check_resolution2->optimize_temp_flow No check_resolution2->end_success Yes check_resolution3 Resolution Achieved? optimize_temp_flow->check_resolution3 check_resolution3->end_success Yes end_fail Consult Advanced Support check_resolution3->end_fail No

Caption: Troubleshooting workflow for resolving co-elution issues.

Step-by-Step Guide

Step 1: Modify Mobile Phase Composition

Changes to the mobile phase can significantly alter the selectivity of the separation.[8]

  • Adjust Organic Modifier Concentration: A common first step is to decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[8] This will increase the retention times of both compounds, which may lead to improved separation.

  • Change Organic Modifier Type: If adjusting the concentration is not effective, switching from acetonitrile to methanol, or vice-versa, can alter the selectivity due to different solvent properties.[7][8]

  • Adjust pH: Since Samidorphan has ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[8] Experiment with small changes in pH (e.g., ± 0.5 units) within the stable range of your column.

Step 2: Change Column Chemistry

If mobile phase optimization is insufficient, changing the column's stationary phase is often the most effective way to resolve co-elution.[6]

  • Switch to a Different Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity. For aromatic compounds like Samidorphan and its isoquinoline derivative, a column with phenyl-hexyl or biphenyl (B1667301) ligands can offer alternative pi-pi interactions and improve separation.[6][7]

Step 3: Optimize Temperature and Flow Rate

  • Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency and may lead to better resolution, although this will increase the analysis time.[8]

  • Optimize Column Temperature: Varying the column temperature (e.g., in 5°C increments between 25°C and 40°C) can also affect selectivity and may improve resolution.[8]

Experimental Protocols

Below is a detailed experimental protocol for a hypothetical scenario where an initial method shows co-elution, and an optimized method resolves the issue.

Initial HPLC Method with Co-elution

This method represents a typical starting point where co-elution might be observed.

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile : 0.1% Ortho-phosphoric Acid in Water (40:60 v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature Ambient
Detection UV at 261 nm[4]
Run Time 10 min
Optimized HPLC Method for Resolution

This method incorporates changes to resolve the co-elution.

ParameterCondition
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile : 0.05 M Potassium Phosphate Buffer, pH 3.0 (35:65 v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection UV at 261 nm
Run Time 15 min

Data Presentation

The following table summarizes the hypothetical chromatographic results from the initial and optimized methods, demonstrating the resolution of the co-eluting peaks.

MethodAnalyteRetention Time (min)Tailing FactorResolution (Rs)
Initial Method Samidorphan & Isoquinoline Dioxolane4.5 (co-eluted peak)1.8N/A
Optimized Method This compound6.21.1> 2.0
Samidorphan7.11.2

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the logical relationship in method development for resolving co-elution.

Method_Development_Logic cluster_problem Problem Identification cluster_strategy Resolution Strategy cluster_actions Experimental Actions cluster_outcome Desired Outcome CoElution Co-elution Observed Selectivity Alter Selectivity (α) CoElution->Selectivity Efficiency Improve Efficiency (N) CoElution->Efficiency Retention Optimize Retention (k') CoElution->Retention ChangeMobilePhase Modify Mobile Phase (Solvent, pH) Selectivity->ChangeMobilePhase ChangeColumn Change Stationary Phase Selectivity->ChangeColumn AdjustConditions Adjust Flow/Temp Efficiency->AdjustConditions Retention->ChangeMobilePhase Resolution Baseline Resolution (Rs > 1.5) ChangeMobilePhase->Resolution ChangeColumn->Resolution AdjustConditions->Resolution

Caption: Logical approach to HPLC method development for resolving co-elution.

References

Technical Support Center: Samidorphan Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Samidorphan degradation products, with a specific focus on those related to the isoquinoline (B145761) dioxolane moiety.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does Samidorphan degrade?

A1: Forced degradation studies have shown that Samidorphan is susceptible to degradation under several stress conditions. The primary conditions that induce degradation are acidic, alkaline, oxidative (peroxide), and thermal stress.[1] Hydrolysis and photolytic conditions have also been investigated, with varying degrees of degradation observed.

Q2: What are the known degradation products or impurities of Samidorphan?

A2: Several related compounds and potential degradation products of Samidorphan have been identified. These include Samidorphan N-Oxide, Samidorphan Acid Impurity, and Samidorphan Amine Impurity.[2][3] A compound referred to as "Samidorphan Isoquinoline Dioxolane" is also listed as a related substance.[2] These are often monitored as process-related impurities and potential degradants.

Q3: What is the typical extent of degradation observed under forced degradation conditions?

A3: The percentage of Samidorphan degradation varies depending on the stressor and the experimental conditions (e.g., concentration of acid/base, temperature). The following table summarizes degradation data from reported studies.

Data Summary: Samidorphan Forced Degradation Studies

Stress ConditionReagent/Parameter% Degradation of SamidorphanReference
Acid Degradation1N HCl10.7%[1]
Acid Degradation-14.5%[4]
Acid Degradation-5.96%[5]
Alkali Degradation1N NaOH11.5%[1]
Alkali Degradation-14.0%[4]
Alkali Degradation-4.71%[5]
Peroxide Degradation20% H₂O₂15.1%[1]
Peroxide Degradation-13.2%[4]
Oxidation-4.31%[5]
Thermal Degradation-14.1%[1]
Thermal Degradation-2.35%[5]
Photo Degradation-11.8%[4]

Q4: What analytical techniques are most suitable for identifying and quantifying Samidorphan and its degradation products?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Photodiode Array (PDA) detection is the most commonly employed technique for the separation and quantification of Samidorphan and its degradation products.[1][6] For structural elucidation and confirmation of the identity of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor separation of degradation products from the parent Samidorphan peak. - Inappropriate mobile phase composition or gradient.- Incorrect column selection.- Suboptimal flow rate or temperature.- Optimize the mobile phase by adjusting the organic modifier-to-buffer ratio.- Experiment with different C18 or phenyl-hexyl columns.- Modify the flow rate and column temperature to improve resolution.
Inconsistent or non-reproducible peak areas for degradation products. - Incomplete degradation reaction.- Instability of degradation products.- Sample preparation variability.- Ensure consistent timing, temperature, and reagent concentrations during forced degradation studies.- Analyze samples immediately after preparation or store them under conditions that prevent further degradation.- Standardize all sample preparation steps, including dilution and filtration.
Difficulty in identifying the chemical structure of an unknown degradation product. - Insufficient data from a single analytical technique.- Low concentration of the degradation product.- Employ LC-MS/MS to obtain mass fragmentation data for structural elucidation.- Concentrate the sample to increase the signal of the impurity.- Synthesize or procure reference standards for potential degradation products for comparison.[2][3][9]
The observed degradation is significantly lower or higher than reported values. - Variation in experimental conditions (e.g., reagent concentration, temperature, duration).- Differences in the purity of the initial Samidorphan sample.- Carefully control and document all parameters of the forced degradation study.- Ensure the starting material meets required purity specifications.

Experimental Protocols

1. General Forced Degradation Protocol

This protocol provides a general framework for conducting forced degradation studies on Samidorphan. Specific concentrations and durations may need to be optimized.

  • Acid Degradation: Dissolve Samidorphan in a suitable solvent and add an equal volume of 1N hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Alkali Degradation: Dissolve Samidorphan in a suitable solvent and add an equal volume of 1N sodium hydroxide. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve Samidorphan in a suitable solvent and add an equal volume of 20% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Store the solid Samidorphan sample in an oven at a high temperature (e.g., 105°C) for a specified duration. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of Samidorphan to UV light (e.g., 254 nm) or sunlight for a defined period.

2. RP-HPLC Method for Separation of Samidorphan and Degradation Products

The following is a representative RP-HPLC method based on published literature. Method optimization will likely be required.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting ratio is 60:40 (buffer:acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength of 261 nm or 280 nm.[6]

  • Injection Volume: 10 µL.[6]

Visualizations

G cluster_workflow Experimental Workflow for Degradation Product Identification Samidorphan Samidorphan API Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Samidorphan->Forced_Degradation Stressed_Sample Stressed Sample Mixture Forced_Degradation->Stressed_Sample HPLC RP-HPLC Separation Stressed_Sample->HPLC Separated_Peaks Separated Peaks: - Samidorphan - Degradation Products HPLC->Separated_Peaks Quantification Quantification (% Degradation) Separated_Peaks->Quantification LCMS LC-MS/MS Analysis Separated_Peaks->LCMS Identification Structural Elucidation & Identification LCMS->Identification

Caption: Workflow for Samidorphan degradation studies.

G cluster_pathway Potential Degradation Pathways of Samidorphan Samidorphan Samidorphan N_Oxide Samidorphan N-Oxide Samidorphan->N_Oxide Oxidation Acid_Impurity Samidorphan Acid Impurity Samidorphan->Acid_Impurity Hydrolysis/Oxidation Amine_Impurity Samidorphan Amine Impurity Samidorphan->Amine_Impurity Hydrolysis Isoquinoline_Dioxolane Isoquinoline Dioxolane Related Compound Samidorphan->Isoquinoline_Dioxolane Process/Degradation

Caption: Potential Samidorphan degradation products.

References

Technical Support Center: Optimizing MS Parameters for Samidorphan Isoquinoline Dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of "Samidorphan isoquinoline (B145761) dioxolane."

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial MS parameters for analyzing Samidorphan isoquinoline dioxolane?

A1: For initial analysis of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), we recommend starting with the parameters outlined in the table below. These are based on general methods for isoquinoline alkaloids and may require further optimization.[1][2]

ParameterRecommended Starting Value
Ionization ModePositive Ion Mode
Capillary Voltage3.5 kV[2]
Capillary Temperature320 °C[2]
Sheath Gas Flow Rate10 L/min[2]
Scan Range (MS1)m/z 100-1200[2]
Collision Energy (MS/MS)Ramped 20-50 eV
Mobile PhaseA: Water + 0.1% Formic AcidB: Acetonitrile (B52724) + 0.1% Formic Acid[2]
ColumnC18 (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 × 50 mm, 1.8 μm)[2]

Q2: What is the expected fragmentation pattern for the isoquinoline and dioxolane moieties?

A2: The fragmentation of isoquinoline alkaloids typically involves neutral or radical losses.[1] For the isoquinoline core, characteristic ions may be observed at m/z 129 (molecular ion of isoquinoline), 102, 77, and 51, particularly with techniques like GC-MS.[3] The dioxolane ring is relatively stable but can undergo fragmentation. The specific fragmentation of "this compound" will depend on the overall structure and ionization method.

Q3: How can I improve the signal intensity of my compound?

A3: To improve signal intensity, consider the following:

  • Optimize the mobile phase: Using higher concentrations of organic solvents like acetonitrile can enhance the ESI-MS signal.[4] The addition of modifiers like formic acid helps in the protonation of the analyte in positive ion mode.[2]

  • Adjust ESI source parameters: Systematically optimize the capillary voltage, temperature, and gas flow rates to find the best conditions for your specific instrument and compound.

  • Sample preparation: Ensure your sample is free from interfering matrix components. Solid-phase extraction (SPE) can be an effective cleanup step.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
  • Question: My chromatographic peaks for this compound are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like isoquinoline alkaloids is a common issue. Here are some potential causes and solutions:

    • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column can interact with the basic nitrogen of the isoquinoline moiety.

      • Solution: Use a mobile phase with a low pH (e.g., with formic or acetic acid) to protonate the silanols and reduce interactions. Alternatively, use an end-capped column or a column specifically designed for basic compounds.[4]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute your sample.

    • Inappropriate Mobile Phase:

      • Solution: Ensure the mobile phase composition is optimal for the column and analyte. For C18 columns, a sufficient aqueous component is necessary to maintain proper partitioning.

Issue 2: Low or No Signal in MS Detector
  • Question: I am not detecting a signal for my compound. What should I check?

  • Answer: A lack of signal can be due to several factors. Follow this workflow to troubleshoot:

    G Troubleshooting Workflow: No MS Signal A Start: No Signal Detected B Check Compound Infusion A->B C Signal Present? B->C D Optimize Source Parameters (Voltage, Temp, Gas) C->D Yes E Check LC System C->E No I Issue Resolved D->I F Check for Leaks, Column Clogs, and Mobile Phase Delivery E->F G Check Sample Preparation F->G H Verify Concentration and Stability G->H J Consult Instrument Manual or Specialist H->J

    Troubleshooting workflow for no MS signal.

Issue 3: Inconsistent Fragmentation Pattern
  • Question: The MS/MS fragmentation pattern of my compound is not consistent between runs. Why is this happening?

  • Answer: Inconsistent fragmentation can be caused by:

    • Fluctuating Collision Energy: Ensure the collision energy setting is stable and appropriate for your molecule. A collision energy ramp can help identify the optimal fragmentation energy.

    • In-source Fragmentation: If the source conditions are too harsh, fragmentation can occur before the analyzer. Try reducing the capillary temperature or voltage.

    • Presence of Isomers or Impurities: Co-eluting isomers or impurities can lead to a mixed fragmentation pattern. Improve your chromatographic separation to isolate the peak of interest.

    • Formation of Different Protomers: Depending on the ESI conditions, molecules can exist as different gas-phase protomers, which may exhibit different fragmentation patterns.[5] Modifying the solvent composition, such as the water concentration, can sometimes influence protomer formation.[5]

Experimental Protocols

Protocol 1: Direct Infusion Analysis for Initial Parameter Optimization
  • Objective: To determine the optimal ESI source parameters without chromatographic separation.

  • Methodology:

    • Prepare a 1 µg/mL solution of "this compound" in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • In positive ion mode, acquire full scan MS data.

    • Systematically adjust the following parameters to maximize the intensity of the protonated molecule [M+H]⁺:

      • Capillary Voltage

      • Source Temperature

      • Sheath and Auxiliary Gas Flow Rates

    • Once the MS1 signal is optimized, select the [M+H]⁺ ion for fragmentation and vary the collision energy to obtain a stable and informative MS/MS spectrum.

Protocol 2: LC-MS/MS Method Development
  • Objective: To develop a robust LC-MS/MS method for the separation and quantification of "this compound."

  • Methodology:

    • Chromatography:

      • Column: C18, 2.1 x 50 mm, 1.8 µm.[2]

      • Mobile Phase A: 0.1% Formic Acid in Water.[2]

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

      • Flow Rate: 0.5 mL/min.[2]

      • Gradient: Start with a shallow gradient (e.g., 5% B to 100% B over 8 minutes) and adjust based on the retention time and peak shape.[2]

    • Mass Spectrometry:

      • Use the optimized source parameters from the direct infusion experiment.

      • Set up a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most intense ions in the MS1 scan.[2]

      • Alternatively, for quantification, set up a multiple reaction monitoring (MRM) method using the precursor ion and a few characteristic product ions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for method development and optimization for "this compound."

Workflow for MS method development.

References

"Samidorphan isoquinoline dioxolane" solubility enhancement for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Samidorphan isoquinoline (B145761) dioxolane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during analytical method development and execution.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to dissolve Samidorphan isoquinoline dioxolane for analysis?

A1: Based on reported analytical methods, Samidorphan is often dissolved in a mixture of an organic solvent and water.[1] A common starting point is a 50:50 (v/v) mixture of acetonitrile (B52724) and water. If solubility issues persist, consider the troubleshooting steps outlined below.

Q2: Why is my this compound precipitating when I dilute my stock solution in an aqueous buffer?

A2: This is a common issue for compounds with low aqueous solubility.[2] An organic solvent like dimethyl sulfoxide (B87167) (DMSO) can dissolve many nonpolar compounds; however, when this stock solution is diluted into an aqueous medium, the significant increase in solvent polarity can cause the compound to precipitate.[2]

Q3: What are the recommended strategies for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs) like Samidorphan?

A3: A variety of techniques can be employed to enhance API solubility. These can be broadly categorized as physical modifications, chemical modifications, and formulation-based approaches.[3][4] Common methods include pH adjustment, the use of co-solvents, particle size reduction, and the formation of complexes with cyclodextrins.[5]

Q4: Can pH modification improve the solubility of this compound?

A4: Yes, if the compound has ionizable groups, adjusting the pH of the solution can significantly impact its solubility.[2] For basic compounds, solubility is generally greater in acidic conditions where the molecule can be protonated.[6] Conversely, acidic compounds are more soluble at a higher pH.[2] An experimental protocol to determine the pH-solubility profile is recommended.

Troubleshooting Guides

Issue 1: Compound fails to dissolve in the initial solvent system.

Symptoms:

  • Visible solid particles remain in the solution after vigorous vortexing or sonication.

  • Cloudy or hazy appearance of the solution.

Troubleshooting Workflow:

G start Start: Compound Insoluble step1 Apply Mechanical Energy: - Vortex vigorously - Sonicate for 10-15 min - Gently warm (e.g., 37°C) start->step1 q1 Is the compound dissolved? step1->q1 step2 Increase Organic Co-solvent Ratio (e.g., Acetonitrile, Methanol, DMSO) q1->step2 No end_s Success: Compound Dissolved q1->end_s Yes q2 Is the compound dissolved? step2->q2 step3 Evaluate pH Modification (if compound is ionizable) q2->step3 No q2->end_s Yes q3 Is the compound dissolved? step3->q3 step4 Consider Advanced Techniques: - Surfactants - Cyclodextrins q3->step4 No q3->end_s Yes end_f Further investigation required step4->end_f

Caption: A troubleshooting workflow for initial dissolution challenges.

Issue 2: Precipitation occurs upon dilution into an aqueous mobile phase or buffer.

Symptoms:

  • The solution becomes cloudy or forms a precipitate immediately after adding the stock solution to the aqueous medium.

  • In HPLC analysis, this can lead to pressure fluctuations, peak splitting, or ghost peaks.[7]

Decision Tree for Preventing Precipitation:

G start Start: Precipitation on Dilution step1 Reduce Final Concentration of Analyte start->step1 q1 Does precipitation persist? step1->q1 step2 Increase Organic Solvent in Aqueous Medium q1->step2 Yes end_s Success: Solution is Clear q1->end_s No q2 Does precipitation persist? step2->q2 step3 Prepare Intermediate Dilutions in the initial solvent or a mixture q2->step3 Yes q2->end_s No q3 Does precipitation persist? step3->q3 step4 Add Stock Solution to Aqueous Medium Slowly with vigorous mixing q3->step4 Yes q3->end_s No end_f Re-evaluate solubility enhancement strategy step4->end_f

Caption: A decision tree for addressing precipitation upon dilution.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol determines the solubility of this compound at different pH values.

Materials:

  • This compound powder

  • A series of buffers (e.g., pH 2, 4, 6, 7.4, 9, 12)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • 0.22 µm syringe filters

  • Validated analytical method (e.g., HPLC-UV) to quantify the compound

Procedure:

  • Add an excess amount of the compound powder to a known volume of each buffer in separate vials.

  • Securely cap the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, let the suspensions settle.

  • Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.[6]

  • Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Co-solvent Solubility Enhancement

This protocol evaluates the impact of different co-solvents on the solubility of the compound.

Materials:

  • This compound powder

  • Water (HPLC grade)

  • Co-solvents: Acetonitrile, Methanol, Ethanol, DMSO, Polyethylene glycol (PEG) 400

  • Vials, shaker, filters, and analytical instrumentation as in Protocol 1

Procedure:

  • Prepare a series of co-solvent/water mixtures in different ratios (e.g., 10:90, 20:80, 50:50 v/v).

  • Follow steps 1-7 from Protocol 1, using the co-solvent mixtures instead of buffers.

  • Plot the measured solubility against the percentage of the co-solvent in the mixture.

Quantitative Data Summary

The following tables summarize typical data from analytical methods used for Samidorphan. This can help in selecting appropriate solvent systems for your analysis.

Table 1: Reported RP-HPLC Method Parameters for Samidorphan Analysis

ParameterCondition 1Condition 2
Diluent Acetonitrile:Water (50:50)[1]Buffer:Acetonitrile (50:50)[8]
Mobile Phase Ammonium acetate (B1210297) and Acetonitrile (60:40)[9]Ammonium formate/Formic acid and Water (20:80)[10]
Retention Time 2.752 min[1]3.940 min[10]

Table 2: General Solubility Enhancement Strategies and Their Effectiveness

TechniqueMechanismTypical Fold-Increase in Solubility
pH Adjustment Ionization of the API[5]10 to 1,000
Co-solvents Reduce solvent polarity[5]10 to 5,000
Surfactants (e.g., SLS) Form micelles to encapsulate the API[11]10 to 100
Cyclodextrins Form inclusion complexes5 to 500
Particle Size Reduction Increase surface area for dissolution[3][5]2 to 10

Note: The effectiveness of each technique is highly dependent on the specific properties of the API.

References

Reducing "Samidorphan isoquinoline dioxolane" formation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals involved in the synthesis of Samidorphan. The focus of this guide is to address the formation of a critical process-related impurity, "Samidorphan isoquinoline (B145761) dioxolane," and provide strategies for its reduction.

Frequently Asked Questions (FAQs)

Q1: What is "Samidorphan isoquinoline dioxolane" and why is it a concern?

A1: "this compound" (CAS 361525-83-9) is a known process-related impurity in the synthesis of Samidorphan.[1][2] It is structurally related to the Samidorphan molecule but possesses an isoquinoline core and retains the dioxolane (ketal) protecting group from an intermediate stage of the synthesis. The presence of this and other impurities is a critical concern as they can affect the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory guidelines, such as ICH Q3A/Q3B, set strict limits for impurities in drug substances.[3]

Q2: At what stage of the Samidorphan synthesis is the "isoquinoline dioxolane" impurity likely to form?

A2: The formation of the "this compound" impurity is most likely to occur during the acidic deprotection of the ketal-protected intermediate.[4] Samidorphan synthesis often involves the protection of a ketone as a ketal, followed by several other steps, and then the removal of this protecting group under acidic conditions.[4] If the deprotection conditions are not carefully controlled (e.g., excessive acid concentration, high temperature, or prolonged reaction time), acid-catalyzed rearrangement of the morphinan (B1239233) skeleton can occur, leading to the formation of the more stable isoquinoline ring system while the dioxolane group is still attached.

Q3: What are the potential root causes for elevated levels of "this compound"?

A3: Elevated levels of this impurity can typically be traced back to the following factors during the ketal deprotection step:

  • Excessive Acid Concentration: Using a higher than necessary concentration of acid can promote undesired side reactions, including the rearrangement of the morphinan core.

  • High Reaction Temperature: Increased temperatures can accelerate the rate of the rearrangement reaction, leading to higher levels of the impurity.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even under otherwise optimal conditions, can increase the formation of the isoquinoline dioxolane impurity.

  • Choice of Acid: The type of acid used for deprotection can influence the reaction pathway. Strong, non-coordinating acids might favor the rearrangement.

  • Presence of Water: The amount of water present during deprotection can affect the reaction kinetics and the stability of intermediates.

Q4: How can I reduce the formation of "this compound" during my synthesis?

A4: To minimize the formation of this impurity, we recommend the following troubleshooting strategies:

  • Optimize Acid Concentration: Titrate the amount of acid used to the minimum required for efficient deprotection. A screening of different acid concentrations is advisable.

  • Control Reaction Temperature: Perform the deprotection at a lower temperature. While this may slow down the reaction, it will have a more pronounced effect on reducing the rate of the impurity-forming side reaction.

  • Monitor Reaction Progress: Closely monitor the reaction using an appropriate analytical technique, such as HPLC, to determine the optimal reaction time for complete deprotection with minimal impurity formation.

  • Screen Different Acids: Experiment with milder acids or different acid catalysts that may be less prone to inducing the rearrangement.

  • Control Water Content: Ensure the water content in the reaction mixture is controlled and consistent between batches.

Q5: What are the typical acceptable limits for impurities in Samidorphan?

A5: According to general ICH Q3A/Q3B guidelines, the limits for impurities are typically as follows. However, specific limits should be based on toxicological assessments and regulatory filings.[3]

Impurity TypeTypical Limit (by weight %)Reference
Individual Specified Impurity0.10% to 0.30%ICH Q3A/Q3B[3]
Total ImpuritiesNot to exceed ~1.0%ICH Q3A/Q3B[3]
Genotoxic ImpuritiesLow parts-per-million (ppm)ICH M7[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is a general method for the analysis of Samidorphan and its related substance impurities, including "this compound".

Chromatographic Conditions:

  • Apparatus: A liquid chromatograph equipped with a variable wavelength UV/PDA detector.

  • Column: Kinetex C8, 150 x 4.6 mm, 2.6 µm, 100Å (or equivalent).

  • Wavelength: 215 nm.

  • Column Temperature: 50°C.

  • Elution: Gradient.

  • Diluent: 0.1% perchloric acid in acetonitrile.

Procedure:

  • Standard Preparation: Prepare a standard solution of Samidorphan of known concentration in the diluent. Prepare a standard solution of "this compound" if available.

  • Sample Preparation: Accurately weigh and dissolve the Samidorphan sample in the diluent to a known concentration.

  • Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Analysis: Record the chromatograms and measure the peak areas.

  • Calculation: Calculate the percentage of the "this compound" impurity and other related substances in the Samidorphan sample. The purity of Samidorphan should be greater than 99.5% as measured by HPLC for pharmaceutical applications.[5] Impurity levels for specific byproducts like amine or amide impurities are often targeted to be less than 0.10% or even 0.05%.[5]

Visualizations

Hypothesized Formation Pathway of "this compound"

G cluster_synthesis Samidorphan Synthesis cluster_impurity Impurity Formation Naltrexone Naltrexone Ketal_Protected Ketal-Protected Intermediate Naltrexone->Ketal_Protected Ketal Protection Triflate_Intermediate Triflate Intermediate Ketal_Protected->Triflate_Intermediate Triflate Formation Amide_Intermediate Amide Intermediate (Ketal Protected) Triflate_Intermediate->Amide_Intermediate Pd-mediated Aminocarbonylation Samidorphan Samidorphan (Final Product) Amide_Intermediate->Samidorphan Acidic Deprotection & Reductive Cleavage (Desired Pathway) Impurity This compound (Impurity) Amide_Intermediate->Impurity Acid-Catalyzed Rearrangement (Side Reaction)

Caption: Hypothesized formation of the isoquinoline dioxolane impurity.

Troubleshooting Workflow for Impurity Reduction

G Start High Level of Isoquinoline Dioxolane Impurity Detected Check_Conditions Review Deprotection Reaction Conditions Start->Check_Conditions Temp_High Is Temperature > Recommended? Check_Conditions->Temp_High Reduce_Temp Reduce Reaction Temperature Temp_High->Reduce_Temp Yes Acid_High Is Acid Concentration > Recommended? Temp_High->Acid_High No Re_Analyze Re-run Reaction and Analyze by HPLC Reduce_Temp->Re_Analyze Reduce_Acid Reduce Acid Concentration Acid_High->Reduce_Acid Yes Time_Long Is Reaction Time Excessive? Acid_High->Time_Long No Reduce_Acid->Re_Analyze Optimize_Time Optimize Reaction Time (Monitor by HPLC) Time_Long->Optimize_Time Yes Time_Long->Re_Analyze No Optimize_Time->Re_Analyze End_Pass Impurity Level Acceptable Re_Analyze->End_Pass Pass End_Fail Impurity Level Still High Re_Analyze->End_Fail Fail Consider_Acid Consider Alternative Acid Catalysts End_Fail->Consider_Acid Consider_Acid->Re_Analyze

Caption: Logical workflow for troubleshooting high impurity levels.

References

Technical Support Center: Bioanalysis of Samidorphan Isoquinoline Dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of samidorphan (B1681425).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of samidorphan?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as samidorphan, by co-eluting, undetected components present in the biological sample matrix (e.g., plasma, serum).[1][2] This interference can lead to inaccurate and imprecise quantitative results, potentially compromising the integrity of pharmacokinetic and other bioanalytical studies.[3] Endogenous components like phospholipids (B1166683), proteins, and salts, or exogenous substances such as anticoagulants and co-administered drugs, can cause these effects.[1]

Q2: How can I quantitatively assess matrix effects for samidorphan in my LC-MS/MS method?

A2: A standard and widely accepted method is the post-extraction spike technique.[1][4] This involves comparing the peak response of samidorphan spiked into a blank, extracted biological matrix with the response of samidorphan in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[1] It is recommended to assess the matrix effect using multiple lots of the biological matrix to account for variability.

Q3: What are common sample preparation strategies to mitigate matrix effects for samidorphan?

A3: Effective sample preparation is crucial for minimizing matrix effects by removing interfering components.[3] For samidorphan and similar compounds, common successful techniques include:

  • Solid-Phase Extraction (SPE): This technique has been shown to provide clean samples and good, consistent recovery for samidorphan.[5] One study reported a mean recovery of 93.32% for samidorphan using SPE.[5]

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for isolating samidorphan from plasma components.[6][7]

  • Protein Precipitation (PPT): While a simpler technique, PPT may be less effective at removing phospholipids, a major source of matrix effects, and could require further optimization or be combined with other cleanup steps.[2][3]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes. Optimizing the chromatographic separation can help resolve samidorphan from co-eluting matrix components.[8] Strategies include adjusting the mobile phase composition, gradient profile, and choice of stationary phase to improve retention and separation of the analyte from interfering substances. Poor retention on the analytical column is a known contributor to detrimental matrix effects.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Troubleshooting Steps
Poor Peak Shape or Tailing for Samidorphan - Co-eluting matrix components interfering with chromatography. - Inappropriate mobile phase pH. - Column degradation or contamination.- Optimize Sample Cleanup: Employ a more rigorous sample preparation method like SPE or LLE to remove interferences.[9] - Adjust Mobile Phase: Modify the mobile phase composition and pH to improve peak shape. - Column Maintenance: Use a guard column and ensure the analytical column is not compromised.
High Variability in Samidorphan Quantification (%CV > 15%) - Inconsistent matrix effects across different samples or lots.[10] - Inefficient or variable sample extraction recovery. - Instability of the analyte during sample processing.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., D3-samidorphan) is the most effective way to compensate for matrix effect variability as it co-elutes and experiences similar ionization effects as the analyte.[6][7] - Evaluate Matrix Effect in Different Lots: Test at least six different lots of blank matrix to ensure the method is robust. - Optimize Extraction: Re-validate the sample preparation procedure for consistency and high recovery.
Significant Ion Suppression or Enhancement Observed - Insufficient removal of phospholipids or other endogenous components.[2] - Co-elution of samidorphan with interfering compounds.- Improve Chromatographic Separation: Modify the LC gradient to better separate samidorphan from the region where matrix components elute.[8] - Enhance Sample Preparation: Consider phospholipid removal plates or cartridges if phospholipids are the suspected cause. - Change Ionization Source: If available, evaluate Atmospheric Pressure Chemical Ionization (APCI) as it can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[9]
Low Recovery of Samidorphan - Suboptimal extraction solvent or pH in LLE. - Incomplete elution from the SPE cartridge. - Analyte binding to labware.- Systematically Optimize Extraction Parameters: Test different organic solvents, pH conditions, and mixing times for LLE. For SPE, evaluate different wash and elution solvents. - Check for Non-Specific Binding: Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.

Quantitative Data Summary

The following tables summarize quantitative data from published bioanalytical methods for samidorphan.

Table 1: Samidorphan Recovery and Matrix Effect Data

AnalyteBiological MatrixSample PreparationMean Recovery (%)Matrix Effect Recovery (%)Citation
SamidorphanHuman PlasmaSolid-Phase Extraction (SPE)93.32Not explicitly reported, but method was validated for matrix effect.[5]
SamidorphanRabbit PlasmaLiquid-Liquid Extraction (LLE)98.82 - 99.6299.25 - 110.36[6]

Table 2: Precision and Accuracy Data for Samidorphan Quantification

Biological MatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Citation
Human Plasma0.43 - 7.931.70 - 12.1193.40 - 105.4692.21 - 107.78[5]
Rabbit PlasmaNot explicitly reportedNot explicitly reported98.03 - 99.72Not explicitly reported[6]

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) for Samidorphan in Human Plasma

This protocol is based on a method for the simultaneous determination of olanzapine (B1677200) and samidorphan.[5]

  • Plasma Pre-treatment: Treat plasma samples with phosphoric acid.

  • SPE Cartridge Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge to remove interfering components.

  • Elution: Elute samidorphan and the internal standard (IS) from the cartridge.

  • Analysis: Analyze the eluate using RP-HPLC with a PDA detector.

Method 2: Liquid-Liquid Extraction (LLE) for Samidorphan in Rabbit Plasma

This protocol is derived from an HPLC-MS/MS method for olanzapine and samidorphan.[6][7]

  • Sample Preparation: Isolate samidorphan and its deuterated internal standard (D3-samidorphan) from rabbit plasma using a liquid-liquid extraction procedure.

  • Chromatographic Separation:

    • Column: Inertsil ODS column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A 50:50 mixture of buffer (1 mL formic acid in 1 L water) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI).

    • MRM Transitions: Monitor the mass transition of m/z 371.45 → 220.61 for samidorphan and m/z 374.41 → 223.61 for D3-samidorphan.

Visualized Workflows

Matrix_Effect_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation cluster_interp Interpretation cluster_result Result A Set A: Spike Samidorphan in Neat Solvent C Analyze Set A (Peak Area A) A->C B Set B: Spike Samidorphan in Post-Extraction Blank Matrix D Analyze Set B (Peak Area B) B->D E Calculate Matrix Factor (MF) MF = Peak Area B / Peak Area A C->E D->E F MF ≈ 1? E->F G Minimal Matrix Effect F->G Yes H Significant Matrix Effect (Suppression or Enhancement) F->H No

Caption: Workflow for Quantitative Assessment of Matrix Effects.

Troubleshooting_Logic_Diagram cluster_is cluster_cleanup cluster_chrom start Inaccurate or Imprecise Samidorphan Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 ans1_no Implement SIL-IS (e.g., D3-Samidorphan) q1->ans1_no No ans1_yes Proceed to Evaluate Sample Preparation q1->ans1_yes Yes q2 Is Sample Cleanup Sufficient? (e.g., Protein Precipitation) ans1_yes->q2 ans2_no Improve Cleanup: Switch to SPE or LLE q2->ans2_no No ans2_yes Proceed to Evaluate Chromatography q2->ans2_yes Yes q3 Is Analyte Peak Resolved from Matrix Interferences? ans2_yes->q3 ans3_no Optimize LC Method: - Adjust Gradient - Change Column q3->ans3_no No ans3_yes Method Optimized q3->ans3_yes Yes

Caption: Troubleshooting Logic for Samidorphan Bioanalysis.

References

Samidorphan Isoquinoline Dioxolane Reference Standard: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential purity issues with the Samidorphan Isoquinoline (B145761) Dioxolane reference standard.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of the Samidorphan Isoquinoline Dioxolane reference standard.

Issue 1: Appearance of a New Peak During HPLC Analysis

  • Question: I am observing a new, unexpected peak in the chromatogram of my this compound reference standard. What could be the cause?

  • Answer: The appearance of a new peak often indicates degradation of the reference standard. The isoquinoline and dioxolane moieties can be susceptible to specific degradation pathways.[1] Isoquinoline compounds, for instance, can undergo oxidation or photodegradation, often resulting in a color change to yellow or brown.[1]

    Immediate Actions:

    • Verify System Suitability: Ensure that the HPLC system is performing correctly by running a system suitability test.

    • Check Storage Conditions: Confirm that the reference standard has been stored under the recommended conditions (typically protected from light and moisture at 2-8°C).[2]

    • Protect from Light: Prepare samples in amber vials or under low-light conditions to prevent photodegradation.[1][3]

    Long-Term Solutions:

    • Forced Degradation Study: To identify the potential degradant, a forced degradation study can be performed by exposing the reference standard to stress conditions such as acid, base, oxidation, heat, and light.[1][4]

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the impurity, which can help in its identification and structural elucidation.[5]

Issue 2: Change in Physical Appearance of the Reference Standard

  • Question: The solid this compound reference standard has changed color (e.g., turned yellowish). Is it still usable?

  • Answer: A change in color, particularly to yellow or brown, is a common sign of degradation in isoquinoline-based compounds, often due to oxidation or photodegradation.[1] The compound may also be hygroscopic, meaning it can absorb moisture from the air, which might affect its physical state.[6][7] It is crucial to re-verify the purity before use.

    Recommended Actions:

    • Purity Re-assessment: Perform an HPLC analysis to determine the purity of the reference standard.

    • Compare with a New Lot: If possible, compare the analytical results with a new, unopened lot of the reference standard.

    • Proper Storage: Ensure the vial is tightly sealed and stored in a desiccator to protect from moisture. For highly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with Samidorphan?

A1: Several impurities and related compounds for Samidorphan have been identified. These can arise from the manufacturing process or degradation. Common impurity classes include synthetic precursors, process-related byproducts, stereoisomeric impurities, metabolites (like N-dealkylated and hydroxylated forms), and N-oxide derivatives.[5] Specific listed impurities include Samidorphan N-Oxide, Samidorphan Acid Impurity, and Samidorphan Butyl impurity.[5][8][9] The "this compound" is also classified as a related compound.[5][9][10]

Q2: What are the typical acceptance criteria for impurities in a reference standard?

A2: According to ICH (International Council for Harmonisation) guidelines, individual specified impurities are often limited to not more than 0.10 to 0.30 weight percent. The total impurities are generally controlled to not exceed about 1.0 weight percent.[5]

Q3: How can I determine the purity of my this compound reference standard?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for purity determination.[5][11] This involves using a column and mobile phase that can separate the main compound from all potential impurities and degradation products.

Q4: What conditions can cause the degradation of Samidorphan and its related compounds?

A4: Forced degradation studies on Samidorphan have shown that it degrades under acidic, alkaline, oxidative, thermal, and photolytic conditions.[4] As a related compound, the this compound may be susceptible to similar degradation pathways. The stability of isoquinoline compounds is known to be affected by oxidation, hydrolysis, and exposure to light and heat.[1]

Quantitative Data Summary

The following table summarizes data from a forced degradation study on Samidorphan, which can serve as a reference for potential degradation behavior of related compounds under stress conditions.

Degradation Condition% Drug Degraded (Samidorphan)% Drug Undegraded (Samidorphan)
Acid5.9694.04
Alkali4.7195.29
Oxidation4.3195.69
Thermal2.3597.65
UV Light1.5998.41
Water0.8099.20
Data adapted from a stability indicating RP-HPLC method development study for Olanzapine and Samidorphan.[4]

Experimental Protocols

Protocol 1: HPLC Method for Purity Determination of Samidorphan-Related Compounds

This protocol is a general example based on published methods for Samidorphan analysis and can be adapted for the this compound reference standard.[4][11][12][13]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01N Sodium hydrogen phosphate (B84403) or 0.1% triethylamine) and a polar organic solvent like acetonitrile. A common ratio is 60:40 (buffer:acetonitrile).[4][11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 261 nm or 268 nm.[4][11]

  • Column Temperature: Ambient or controlled at 30°C.[4]

  • Sample Preparation:

    • Accurately weigh a small amount of the reference standard.

    • Dissolve in a suitable diluent (often the mobile phase or a mixture of water and organic solvent).

    • Sonicate briefly to ensure complete dissolution.

    • Dilute to a final working concentration (e.g., 10-20 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

Visualizations

experimental_workflow start Reference Standard Received storage Store at 2-8°C Protect from Light start->storage sample_prep Sample Preparation (Weighing, Dissolution, Dilution) storage->sample_prep filtration Filter Sample (0.45 µm) sample_prep->filtration hplc HPLC Analysis filtration->hplc data_analysis Data Analysis (Purity Calculation) hplc->data_analysis decision Purity Meets Specification? data_analysis->decision pass Use in Experiments decision->pass Yes fail Troubleshoot / Contact Supplier decision->fail No

Caption: Workflow for Purity Verification of Reference Standard.

degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products main_compound This compound light Light (Photodegradation) heat Heat (Thermal Degradation) oxygen Oxygen (Oxidation) acid_base Acid / Base (Hydrolysis) stressor stressor degradant degradant photo_prod Photolytic Products light->photo_prod thermal_prod Thermal Degradants heat->thermal_prod oxidized_prod Oxidized Impurities (e.g., N-oxides) oxygen->oxidized_prod hydrolysis_prod Hydrolytic Products acid_base->hydrolysis_prod

Caption: Potential Degradation Pathways for Isoquinoline Compounds.

References

Troubleshooting "Samidorphan isoquinoline dioxolane" quantification variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Samidorphan. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may lead to variability in Samidorphan quantification during experimental analysis.

Issue 1: High Variability in Peak Area/Response

Question: We are observing significant variability in the peak area or response for Samidorphan standards and samples. What are the potential causes and solutions?

Possible Causes and Troubleshooting Steps:

  • Inconsistent Sample Preparation:

    • Ensure accurate and consistent pipetting: Use calibrated pipettes and proper technique.

    • Homogenize samples thoroughly: Vortex or mix samples adequately to ensure a uniform distribution of the analyte.

    • Monitor extraction efficiency: For bioanalytical samples, inconsistent recovery during protein precipitation or liquid-liquid extraction can be a major source of variability. Perform recovery experiments to assess the consistency of your extraction procedure.[1][2][3]

  • Chromatographic Issues:

    • Column performance: A degrading column can lead to poor peak shape and inconsistent retention times.

      • Action: Flush the column with a strong solvent, or replace it if performance does not improve. The number of theoretical plates for Samidorphan should be high, for instance, values around 3852 have been reported, indicating good column efficiency.[4]

    • Mobile phase preparation: Inconsistent mobile phase composition can cause shifts in retention time and affect peak area.

      • Action: Prepare fresh mobile phase daily and ensure accurate measurement of all components. For example, a mobile phase of Acetonitrile and Mono basic potassium phosphate (B84403) (50:50) with a pH of 3.0 has been shown to provide good separation.[4]

    • Flow rate instability: Fluctuations in the HPLC pump's flow rate will directly impact peak area.

      • Action: Prime the pump thoroughly and check for leaks.

  • Injector Problems:

    • Inconsistent injection volume: A partially blocked syringe or a leak in the injection system can lead to variable injection volumes.

      • Action: Clean or replace the injector syringe and check for any leaks in the system.

Troubleshooting Workflow for High Peak Area Variability

Start High Peak Area Variability Observed Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Chromatography Investigate Chromatographic System Start->Check_Chromatography Check_Injector Examine Injector Performance Start->Check_Injector Consistent_Pipetting Verify Pipette Calibration and Technique Check_Sample_Prep->Consistent_Pipetting Homogenization Ensure Thorough Sample Mixing Check_Sample_Prep->Homogenization Extraction_Efficiency Assess Extraction Recovery Check_Sample_Prep->Extraction_Efficiency Column_Health Check Column Performance (Peak Shape, Plates) Check_Chromatography->Column_Health Mobile_Phase Verify Mobile Phase Preparation Check_Chromatography->Mobile_Phase Flow_Rate Check Flow Rate Stability Check_Chromatography->Flow_Rate Injection_Volume Inspect for Consistent Injection Volume Check_Injector->Injection_Volume System_Suitability Perform System Suitability Tests Consistent_Pipetting->System_Suitability Homogenization->System_Suitability Extraction_Efficiency->System_Suitability Column_Health->System_Suitability Mobile_Phase->System_Suitability Flow_Rate->System_Suitability Injection_Volume->System_Suitability System_Suitability->Start Fail Resolve Issue Resolved System_Suitability->Resolve Pass

Caption: Troubleshooting workflow for high peak area variability.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My chromatograms for Samidorphan are showing significant peak tailing or fronting. What could be the cause and how can I fix it?

Possible Causes and Troubleshooting Steps:

  • Column Issues:

    • Column contamination: Buildup of matrix components on the column can lead to active sites that cause peak tailing.

      • Action: Wash the column with a strong solvent.

    • Column degradation: Void formation or degradation of the stationary phase can result in poor peak shape.

      • Action: Replace the column. Good peak symmetry for Samidorphan, with asymmetry factors around 1.16, has been reported with C18 columns.[4]

  • Mobile Phase Mismatch:

    • pH of the mobile phase: The pH of the mobile phase can affect the ionization state of Samidorphan and influence peak shape.

      • Action: Adjust the mobile phase pH. A pH of 3.0 has been found to provide good separation.[4]

    • Solvent strength: A mobile phase that is too weak can cause peak tailing.

      • Action: Increase the percentage of the organic solvent in the mobile phase.

  • Sample Overload:

    • Injecting too much sample: Overloading the column can lead to peak fronting.

      • Action: Reduce the concentration of the sample or the injection volume.

Logical Relationship for Poor Peak Shape Troubleshooting

Poor_Peak_Shape Poor Peak Shape Observed (Tailing or Fronting) Check_Column Evaluate Column Condition Poor_Peak_Shape->Check_Column Check_Mobile_Phase Assess Mobile Phase Parameters Poor_Peak_Shape->Check_Mobile_Phase Check_Sample_Load Review Sample Concentration/Volume Poor_Peak_Shape->Check_Sample_Load Wash_Column Wash Column with Strong Solvent Check_Column->Wash_Column Replace_Column Replace Column Check_Column->Replace_Column Adjust_pH Adjust Mobile Phase pH Check_Mobile_Phase->Adjust_pH Adjust_Solvent_Strength Modify Solvent Strength Check_Mobile_Phase->Adjust_Solvent_Strength Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Sample_Load->Dilute_Sample Improved Peak Shape Improved Wash_Column->Improved Replace_Column->Improved Adjust_pH->Improved Adjust_Solvent_Strength->Improved Dilute_Sample->Improved

Caption: Troubleshooting logic for poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical validation parameters for a Samidorphan quantification method?

A1: A validated analytical method for Samidorphan should include the following parameters as per ICH guidelines:

  • Specificity: The ability to assess the analyte in the presence of other components.[5]

  • Linearity: The method should be linear over a defined concentration range, with a correlation coefficient (r²) typically >0.99.[1][4]

  • Precision: Assessed at both intra-day and inter-day levels, with a relative standard deviation (%RSD) generally less than 2%.[4][6]

  • Accuracy: The closeness of the measured value to the true value, often determined through recovery studies.[5][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[4][7]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

  • Stability: Evaluation of the analyte's stability in solution and in biological matrices under different storage conditions.[1][8]

Q2: What are some common sources of interference in Samidorphan bioanalysis?

A2: In bioanalytical methods, potential sources of interference include:

  • Endogenous plasma components: Lipids, proteins, and other small molecules from the biological matrix can interfere with the analysis.

  • Metabolites: Metabolites of Samidorphan or co-administered drugs could potentially interfere.

  • Contaminants: Leachables from collection tubes or processing equipment can introduce interfering peaks.

To minimize interference, a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.[1][2][3]

Q3: How can I ensure the stability of Samidorphan in my samples?

A3: To ensure the stability of Samidorphan:

  • Storage Conditions: Store stock solutions and biological samples at appropriate temperatures, typically at -20°C or lower for long-term storage.[1]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for biological samples, as this can lead to degradation.

  • Light Exposure: Protect samples from light, especially during long-term storage, to prevent photodegradation.

  • Forced Degradation Studies: Performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential stability issues.[5][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from published analytical methods for Samidorphan.

Table 1: Chromatographic Parameters for Samidorphan Quantification

ParameterReported ValueReference
ColumnC18 (100 x 4.6 mm, 5 µm)[4]
Mobile PhaseAcetonitrile:Mono basic potassium phosphate (50:50), pH 3.0[4]
Flow Rate1.0 ml/min[4][5]
Retention Time~2.2 minutes[4]
Tailing Factor~1.16[4]
Theoretical Plates~3852[4]

Table 2: Method Validation Data for Samidorphan Quantification

ParameterReported ValueReference
Linearity Range2.5 to 23 µg/ml[4]
Correlation Coefficient (r²)0.9999[4]
Precision (%RSD)0.3%[4][6]
Accuracy (% Recovery)99.84%[4][6]
LOD1 µg/mL[4]
LOQ2 µg/mL[4]

Experimental Protocols

Representative RP-HPLC Method for Samidorphan Quantification

This protocol is a generalized representation based on published methods.[4][5]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 100 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., Mono basic potassium phosphate), often in a 50:50 ratio. The pH of the aqueous phase is typically adjusted to around 3.0.[4]

    • Flow Rate: 1.0 mL/min.[4][5]

    • Detection Wavelength: 261 nm.[5]

    • Injection Volume: 10-20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of Samidorphan in a suitable solvent (e.g., methanol (B129727) or mobile phase).

    • Perform serial dilutions to prepare working standard solutions covering the desired concentration range.

  • Sample Preparation (for drug product):

    • Accurately weigh and crush tablets.

    • Dissolve the powder in a known volume of diluent (e.g., mobile phase).

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of Samidorphan in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow for Method Validation

Start Method Validation Start Specificity Specificity (Blank vs. Spiked) Start->Specificity Linearity Linearity (Calibration Curve) Start->Linearity Precision Precision (Intra- & Inter-day) Start->Precision Accuracy Accuracy (% Recovery) Start->Accuracy LOD_LOQ LOD & LOQ Determination Start->LOD_LOQ Robustness Robustness (Varying Parameters) Start->Robustness Stability Stability Studies Start->Stability Validation_Report Generate Validation Report Specificity->Validation_Report Linearity->Validation_Report Precision->Validation_Report Accuracy->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Stability->Validation_Report

Caption: Workflow for analytical method validation.

References

"Samidorphan isoquinoline dioxolane" method robustness testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analytical methods for Samidorphan. The information provided is based on established stability-indicating HPLC methods.

A Note on Terminology

The user query specified "Samidorphan isoquinoline (B145761) dioxolane." The information presented here pertains to the analysis of the Samidorphan molecule. While Samidorphan's structure contains isoquinoline and dioxolane-like features, the analytical methods described in the literature focus on the molecule as a whole rather than a specific "isoquinoline dioxolane" moiety.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of Samidorphan.

Q1: What are the potential causes of peak tailing or fronting for the Samidorphan peak in HPLC analysis?

A1: Peak asymmetry for Samidorphan can arise from several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting the sample.

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when exposed to extreme pH mobile phases. This can lead to peak tailing. Consider replacing the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Samidorphan, influencing peak shape. Ensure the mobile phase pH is optimized and consistently prepared.

  • Secondary Interactions: Interactions between Samidorphan and residual silanol (B1196071) groups on the silica-based column can cause peak tailing. Using a highly end-capped column or adding a competing base to the mobile phase can mitigate this.

Q2: My retention time for Samidorphan is shifting between injections. What should I investigate?

A2: Retention time variability can be a sign of several issues:

  • Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time. Ensure accurate and consistent preparation of the mobile phase.

  • Fluctuations in Column Temperature: Changes in the ambient temperature or inconsistent column oven temperature can affect retention times. Use a column oven to maintain a stable temperature.

  • Pump Malfunction: Inconsistent flow rates due to pump issues (e.g., air bubbles, worn seals) will cause retention time shifts. Degas the mobile phase and purge the pump. If the problem persists, the pump may require maintenance.

  • Column Equilibration: Insufficient column equilibration time with the mobile phase before injection can lead to drifting retention times. Ensure the column is adequately equilibrated.

Q3: I am observing poor resolution between Samidorphan and its degradation products. How can I improve this?

A3: Improving resolution is key in a stability-indicating method. Consider the following adjustments:

  • Mobile Phase Composition: Modifying the organic-to-aqueous ratio in the mobile phase can significantly impact resolution. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

  • Flow Rate: Decreasing the flow rate can enhance separation efficiency, leading to better resolution, although it will increase the run time.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can alter the selectivity and improve the resolution of Samidorphan from its degradants.

  • Gradient Elution: If using an isocratic method, switching to a gradient elution can help to better separate complex mixtures of the parent drug and its degradation products.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the robustness and application of Samidorphan analytical methods.

Q1: How robust are the typical RP-HPLC methods for Samidorphan analysis?

A1: Published RP-HPLC methods for Samidorphan generally demonstrate good robustness.[1][2] Robustness is typically assessed by intentionally making small variations in method parameters and observing the effect on the results.[1] Common parameters that are varied include:

  • Flow Rate: Typically varied by ±0.1 mL/min or ±0.2 mL/min.[1]

  • Mobile Phase Composition: The percentage of the organic solvent is often varied by ±2% to ±10%.[1]

  • pH of the Mobile Phase Buffer: The pH is usually adjusted by ±0.2 units.

  • Column Temperature: The temperature is often varied by ±5°C.

The methods are considered robust if these small changes do not significantly impact the analytical results, such as retention time, peak area, and resolution.[1]

Q2: What are the typical forced degradation conditions used for Samidorphan stability-indicating method development?

A2: Forced degradation studies are essential for developing a stability-indicating method.[1] For Samidorphan, typical stress conditions include:

  • Acid Degradation: Using 1N HCl.[3]

  • Alkali Degradation: Using 1N NaOH.[3]

  • Oxidative Degradation: Using 3% to 30% hydrogen peroxide.[3]

  • Thermal Degradation: Exposing the sample to dry heat, for instance at 105°C for 6 hours.[4]

  • Photolytic Degradation: Exposing the sample to UV light.

The goal is to achieve partial degradation of the drug to demonstrate that the analytical method can separate the degradation products from the intact drug.[1]

Q3: What are the key validation parameters for a Samidorphan HPLC method?

A3: A validated HPLC method for Samidorphan should meet the criteria set by the International Council for Harmonisation (ICH) guidelines.[1][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[1][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][6]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]

Data Presentation

Table 1: Summary of a Validated RP-HPLC Method for Samidorphan and Olanzapine
ParameterDetails
HPLC System Waters Alliance e2695 with PDA detector
Column Symmetry C18 (150x4.6mm, 3.5µ)
Mobile Phase Buffer (0.1% Ortho Phosphoric Acid) and Acetonitrile (B52724) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 261 nm
Run Time 10 min
Retention Time Samidorphan: ~7.732 min, Olanzapine: ~4.363 min
Linearity Range Samidorphan: 1-15 µg/mL, Olanzapine: 2-30 µg/mL
Accuracy (% Recovery) Close to 100%
Precision (%RSD) < 2%

Source: Adapted from a study on a validated method for Olanzapine and Samidorphan.[1]

Table 2: Forced Degradation Study Results for Samidorphan
Stress ConditionReagent/Condition% Degradation of Samidorphan
Acid Degradation 1N HCl10.7%
Alkali Degradation 1N NaOH11.5%
Peroxide Degradation 20% H₂O₂15.1%
Reduction Degradation -11.9%
Thermal Degradation -14.1%
Hydrolysis Degradation -0.1%

Source: Data from forced degradation studies of Olanzapine and Samidorphan.[3]

Experimental Protocols

Stability-Indicating RP-HPLC Method for Samidorphan

This protocol is a generalized procedure based on published methods for the simultaneous estimation of Samidorphan and Olanzapine.[1][6][7]

1. Materials and Reagents:

  • Samidorphan and Olanzapine reference standards

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

  • Instrument: HPLC with a UV/PDA detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of buffer (e.g., 0.1% ortho-phosphoric acid in water) and acetonitrile in a specified ratio (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: Determined from the UV spectra of both drugs (e.g., 220 nm or 261 nm).[1][6]

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of Samidorphan and Olanzapine in a suitable diluent (often the mobile phase).

  • From the stock solution, prepare working standard solutions of known concentrations covering the linear range.

4. Sample Preparation:

  • For bulk drug, accurately weigh and dissolve the sample in the diluent to achieve a concentration within the linear range.

  • For dosage forms, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask, dissolve in diluent, sonicate, and filter to obtain a clear solution.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (diluent), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and determine the peak areas for Samidorphan and Olanzapine.

6. System Suitability:

  • Before sample analysis, inject a standard solution multiple times (e.g., six replicates) and check system suitability parameters like peak asymmetry (tailing factor), theoretical plates, and %RSD of peak areas and retention times.[6]

Visualizations

Method_Robustness_Workflow cluster_0 Method Parameters cluster_1 Parameter Variation cluster_2 Analysis & Evaluation Optimized_Method Optimized HPLC Method Flow_Rate Flow Rate (e.g., ±0.1 mL/min) Optimized_Method->Flow_Rate Mobile_Phase Mobile Phase Composition (e.g., ±2% Organic) Optimized_Method->Mobile_Phase pH Mobile Phase pH (e.g., ±0.2) Optimized_Method->pH Temperature Column Temperature (e.g., ±5°C) Optimized_Method->Temperature System_Suitability System Suitability Test (%RSD, Tailing Factor, Plates) Flow_Rate->System_Suitability Mobile_Phase->System_Suitability pH->System_Suitability Temperature->System_Suitability Results_Comparison Compare Results with Optimized Method System_Suitability->Results_Comparison Conclusion Method is Robust Results_Comparison->Conclusion

Caption: Workflow for HPLC Method Robustness Testing.

Forced_Degradation_Workflow cluster_stress Stress Conditions Drug_Sample Samidorphan Drug Sample Acid Acid Hydrolysis (e.g., 1N HCl) Drug_Sample->Acid Base Base Hydrolysis (e.g., 1N NaOH) Drug_Sample->Base Oxidation Oxidation (e.g., 30% H₂O₂) Drug_Sample->Oxidation Thermal Thermal Stress (e.g., 105°C) Drug_Sample->Thermal Photolytic Photolytic Stress (UV Light) Drug_Sample->Photolytic Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity and Resolution between Drug and Degradants Analysis->Evaluation Conclusion Method is Stability-Indicating Evaluation->Conclusion

Caption: Forced Degradation Study Workflow.

References

"Samidorphan isoquinoline dioxolane" column selection for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Samidorphan. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful chromatographic analysis.

Achiral Reversed-Phase HPLC Analysis

The majority of established methods for the quantification of Samidorphan utilize reversed-phase high-performance liquid chromatography (RP-HPLC), often in combination with olanzapine. Below is a summary of typical conditions and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common column choice for achiral Samidorphan analysis?

A1: The most frequently reported stationary phase for the analysis of Samidorphan is a C18 column.[1][2] These columns provide a good balance of hydrophobicity for retaining Samidorphan while allowing for efficient separation from other components, such as olanzapine, under reversed-phase conditions.

Q2: What typical mobile phase compositions are used?

A2: Mobile phases are generally a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. Common buffers include phosphate (B84403) buffers or solutions containing additives like 0.1% orthophosphoric acid to control the pH.[1][2][3] The pH is a critical parameter due to the basic nature of Samidorphan.

Q3: Why is the mobile phase pH important for Samidorphan analysis?

A3: Samidorphan is a basic compound with pKa values of 8.3 and 10.1. At a low mobile phase pH (typically around 2-4), the molecule will be protonated. This suppresses the interaction of the basic nitrogen atoms with residual silanol (B1196071) groups on the silica-based stationary phase, which is a primary cause of peak tailing. Maintaining a consistent, low pH is crucial for achieving symmetrical peaks and reproducible retention times.

Q4: What detection wavelength is recommended?

A4: Detection wavelengths between 226 nm and 280 nm have been successfully used for the analysis of Samidorphan.[1][4] The optimal wavelength may depend on the co-eluting substances and the specific detector being used. A photodiode array (PDA) detector can be useful for initial method development to identify the absorbance maximum.

Summary of Published Achiral HPLC Methods

The following table summarizes quantitative data from various published methods for the analysis of Samidorphan. This allows for easy comparison of different analytical conditions.

ParameterMethod 1Method 2Method 3
Column Azilent C18 (150x4.6mm, 5µm)[1]Symmetry C18 (150x4.6mm, 3.5µ)[2]Inertsil ODS (250x4.6mm, 5µm)[3]
Mobile Phase Acetonitrile (B52724): 0.1% Orthophosphoric Acid (50:50 v/v)[1]Buffer (0.1% triethylamine): Acetonitrile (60:40 v/v)[5]Acetonitrile: 0.1% Orthophosphoric Acid (50:50 v/v)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]
Detection λ 226 nm[1]261 nm[2]261 nm[3]
Run Time 6 minutes[1]15 minutes[6]Not Specified

Troubleshooting Guide for Achiral Analysis

This section addresses specific issues that may be encountered during the RP-HPLC analysis of Samidorphan.

Q1: My Samidorphan peak is tailing significantly. What are the likely causes and solutions?

A1: Peak tailing is a common issue when analyzing basic compounds like Samidorphan. The primary causes are secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: The basic nitrogen in the isoquinoline (B145761) structure of Samidorphan can interact with acidic residual silanol groups on the silica (B1680970) packing of the C18 column.

    • Solution: Ensure the mobile phase pH is sufficiently low (pH 2-3). This protonates the silanol groups, minimizing unwanted ionic interactions. Using a modern, high-purity, end-capped C18 column can also significantly reduce these interactions.[7]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Cause 3: Contamination: A buildup of contaminants on the column inlet frit or the stationary phase can cause peak distortion.

    • Solution: Use a guard column and ensure proper sample filtration. If contamination is suspected, try flushing the column with a strong solvent or, if the problem persists, replace the column.

Q2: The retention time for my Samidorphan peak is shifting between injections. What should I check?

A2: Retention time variability can compromise the reliability of your analysis.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when the system has been idle.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analytical run.[8]

  • Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or inconsistent mixing.

    • Solution: Prepare fresh mobile phase daily, keep solvent reservoirs covered, and ensure the pump's proportioning valves are functioning correctly.[9]

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant temperature.

Q3: I am seeing split peaks for Samidorphan. What is the problem?

A3: Split peaks often indicate a disruption in the sample path.

  • Cause 1: Partially Blocked Inlet Frit: Particulate matter from the sample or system can clog the column's inlet frit, causing the sample to flow through different paths.

    • Solution: Filter all samples and mobile phases. If a blockage occurs, try back-flushing the column (disconnect from the detector first). If this fails, the frit may need to be replaced.

  • Cause 2: Column Void: A void or channel can form at the head of the column over time.

    • Solution: This usually indicates the end of the column's life, and the column should be replaced. Using a guard column can help extend the analytical column's lifetime.

  • Cause 3: Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[9]

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during Samidorphan analysis.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for Samidorphan Analysis start Start Analysis observe Observe Chromatogram: Peak Shape, Retention Time, Resolution start->observe peak_shape_issue Poor Peak Shape? (Tailing, Fronting, Splitting) observe->peak_shape_issue No rt_issue Retention Time Shift? observe->rt_issue Yes check_ph Check Mobile Phase pH (Target: pH 2-3 for Tailing) peak_shape_issue->check_ph Yes peak_shape_issue->rt_issue No check_solvent Check Injection Solvent (Should be weaker than Mobile Phase) check_ph->check_solvent check_column Inspect Column (Flush, Reverse, Replace Frit/Guard) check_solvent->check_column check_column->observe check_equilibration Ensure Adequate Column Equilibration (>10 CV) rt_issue->check_equilibration Yes resolution_issue Poor Resolution? rt_issue->resolution_issue No check_mp_prep Check Mobile Phase (Freshly Prepared? Covered?) check_equilibration->check_mp_prep check_temp Use Column Oven for Stable Temperature check_mp_prep->check_temp check_temp->observe optimize_mp Optimize Mobile Phase (Adjust Organic %) resolution_issue->optimize_mp Yes end_ok Chromatogram OK resolution_issue->end_ok No optimize_mp->observe

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Chiral HPLC Separation Guide

Samidorphan is a chiral molecule, containing multiple stereocenters. For stereospecific synthesis, pharmacokinetic studies, or regulatory requirements, a chiral separation method is necessary. As no specific method has been published, this guide provides a systematic approach to developing one.

FAQs for Chiral Analysis

Q1: Why would I need a chiral HPLC method for Samidorphan?

A1: Enantiomers of a chiral drug can have different pharmacological and toxicological profiles. Regulatory agencies often require the analysis of individual enantiomers. A chiral HPLC method is essential for determining the enantiomeric purity of a sample.

Q2: What type of chiral stationary phases (CSPs) are most likely to be successful?

A2: For compounds like Samidorphan, which is a morphinan (B1239233) derivative, polysaccharide-based CSPs are a highly effective starting point. Columns such as Chiralcel® OD and Chiralpak® AD, which are based on cellulose (B213188) and amylose (B160209) derivatives respectively, have shown success in separating related basic compounds and isoquinoline alkaloids.[10]

Q3: What mobile phase modes should I screen?

A3: It is recommended to screen in multiple modes as selectivity can be complementary:

  • Normal Phase (NP): Using mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol). For basic compounds like Samidorphan, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.[10]

  • Reversed Phase (RP): Using mixtures of acetonitrile or methanol (B129727) with water or aqueous buffers.

  • Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol, often with additives.

Experimental Protocol: Chiral Method Development Screening

This protocol outlines a systematic screening process to identify a suitable chiral separation method for Samidorphan.

1. Column Selection:

  • Select a minimum of two polysaccharide-based columns.

    • Recommended: An amylose-based CSP (e.g., Chiralpak® AD-H) and a cellulose-based CSP (e.g., Chiralcel® OD-H).

2. Mobile Phase Screening:

  • Normal Phase:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% Diethylamine

    • Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) + 0.1% Diethylamine

  • Reversed Phase:

    • Mobile Phase C: Acetonitrile / Water (50:50 v/v) with 10 mM Ammonium Bicarbonate

    • Mobile Phase D: Methanol / Water (50:50 v/v) with 10 mM Ammonium Bicarbonate

3. Initial Screening Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Injection Volume: 5 µL

  • Sample Concentration: 0.5 mg/mL dissolved in a suitable solvent (e.g., mobile phase).

  • Detection: As per achiral method (e.g., 260-280 nm).

4. Evaluation and Optimization:

  • Evaluate the screening runs for any signs of peak separation (shoulders or partial resolution).

  • If partial separation is observed, optimize the mobile phase composition (e.g., vary the alcohol percentage in normal phase) and temperature to improve resolution.

Chiral Method Development Decision Tree

This diagram provides a decision-making framework for the chiral screening process.

Chiral_Method_Development Decision Tree for Chiral HPLC Method Development for Samidorphan start Start: Prepare Samidorphan Racemic Standard screen_csp Screen on Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) start->screen_csp screen_np Normal Phase Screening (Hexane/Alcohol + Base) screen_csp->screen_np screen_rp Reversed Phase Screening (ACN/Water or MeOH/Water) screen_np->screen_rp separation_observed Enantiomeric Separation Observed? screen_rp->separation_observed optimize Optimize Separation separation_observed->optimize Yes no_separation Try Alternative CSPs (e.g., Cyclodextrin, Macrocyclic Glycopeptide) separation_observed->no_separation No optimize_mp Adjust Mobile Phase Ratio & Temperature optimize->optimize_mp method_developed Successful Method Developed optimize_mp->method_developed no_separation->screen_csp Re-screen

Caption: A systematic approach to developing a chiral HPLC separation method.

References

Samidorphan Isoquinoline Dioxolane: A Technical Support Center for Mobile Phase Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of Samidorphan, with a focus on optimizing the mobile phase for methods involving its distinct isoquinoline (B145761) dioxolane structure. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a mobile phase when developing an HPLC method for Samidorphan?

A good starting point for a reversed-phase HPLC (RP-HPLC) method for Samidorphan is a combination of an aqueous buffer and an organic solvent. Several published methods have successfully used a mixture of acetonitrile (B52724) and a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer.[1][2] A common initial ratio to explore is 50:50 (v/v) Acetonitrile:Buffer.[1]

Q2: How does the pH of the mobile phase affect the chromatography of Samidorphan?

The pH of the mobile phase is a critical parameter in the analysis of Samidorphan due to the presence of the basic isoquinoline moiety. Adjusting the pH can significantly impact peak shape and retention time. For basic compounds like Samidorphan, a mobile phase pH of around 3 has been shown to yield good results.[1] Operating at a pH well below the pKa of the analyte ensures it is in a single ionic form, which generally leads to sharper, more symmetrical peaks.

Q3: My Samidorphan peak is tailing. What are the common causes and solutions?

Peak tailing for basic compounds like Samidorphan is often due to secondary interactions between the analyte and the stationary phase, particularly with free silanol (B1196071) groups on the silica (B1680970) support. Here are some common troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH (e.g., to 3) with an acid like phosphoric acid or formic acid can protonate the basic nitrogen on the isoquinoline ring, reducing interactions with silanols.[1]

  • Use a Suitable Buffer: A buffer is essential to maintain a consistent pH throughout the analysis. Phosphate and formate buffers are commonly used.[1][2]

  • Consider a Modern Column: Newer generation silica-based columns often have better end-capping, reducing the number of free silanol groups and thus minimizing peak tailing.

  • Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.[3]

Q4: I am observing inconsistent retention times for Samidorphan. What should I check?

Shifts in retention time can compromise the reliability of your analytical method.[4] Here are the primary factors to investigate:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently each time. Small variations in the organic-to-aqueous ratio or pH can lead to significant retention time shifts.[4]

  • Column Temperature: Fluctuations in the column temperature can affect retention. Using a column oven to maintain a constant temperature is highly recommended.[4]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of drifting retention times.

  • System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention.[5]

Q5: How can I improve the resolution between Samidorphan and other components in my sample?

Improving resolution often involves adjusting the mobile phase composition to alter the selectivity of the separation.

  • Modify the Organic Solvent Ratio: Adjusting the percentage of acetonitrile or methanol (B129727) in the mobile phase will change the retention times of your analytes. A lower percentage of organic solvent will generally increase retention and may improve resolution.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Gradient Elution: If isocratic elution does not provide adequate resolution, a gradient elution, where the mobile phase composition is changed over the course of the run, can be a powerful tool for separating complex mixtures.[6]

Troubleshooting Guides

Issue 1: High Backpressure

Symptoms: The HPLC system pressure is significantly higher than normal for the established method.[4]

Potential Cause Troubleshooting Steps
Clogged Column Frit 1. Reverse flush the column according to the manufacturer's instructions. 2. If pressure remains high, the frit may need to be replaced.
Particulate Matter in the System 1. Ensure all mobile phases and samples are filtered through a 0.45 µm or 0.22 µm filter.[7] 2. Check for precipitation in the mobile phase, which can occur if the organic solvent concentration is too high for the buffer solubility.
Blockage in Tubing or Injector 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. 2. Clean or replace any blocked tubing or components.
Issue 2: Poor Peak Shape (Fronting or Splitting)

Symptoms: The Samidorphan peak appears asymmetrical with a leading edge (fronting) or as two merged peaks (splitting).[4]

Potential Cause Troubleshooting Steps
Sample Overload 1. Reduce the concentration of the sample being injected.[4] 2. Decrease the injection volume.
Sample Solvent Incompatibility 1. The sample solvent should be weaker than or of similar strength to the mobile phase.[4] 2. If possible, dissolve the sample in the mobile phase itself.
Column Damage 1. A void at the head of the column can cause peak splitting. This may require column replacement. 2. Perform a column efficiency test to check its performance.

Experimental Protocols

Representative RP-HPLC Method for Samidorphan Analysis

This protocol is a synthesized example based on published methods and serves as a robust starting point for method development.[1][8]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 100 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid in water or Monobasic Potassium Phosphate buffer (pH adjusted to 3.0).[1][8]

    • B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: 50:50 (v/v) A:B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 280 nm or 220 nm.[1]

  • Column Temperature: Ambient or controlled at 30°C.[2]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following tables summarize performance characteristics from various validated HPLC methods for Samidorphan analysis.

Table 1: Chromatographic Conditions and Performance

Parameter Method 1[1] Method 2[8] Method 3[3] Method 4[2]
Mobile Phase Acetonitrile:Monobasic Potassium Phosphate (50:50)Acetonitrile:0.1% Ortho Phosphoric Acid (50:50)Acetonitrile:0.1% Triethylamine (40:60)Acetonitrile:0.01N Ammonium Formate (20:80)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Column C18 (100 x 4.6 mm, 5µm)Inertsil ODS (250 x 4.6 mm, 5µm)Symmetry C18 (150 x 4.6 mm, 3.5µm)ZORBAX Eclipse Plus C18 (100 x 4.6mm, 5µm)
Detection λ 280 nm261 nm261 nm268 nm
Retention Time Not SpecifiedNot Specified7.732 min2.232 min

Table 2: Method Validation Data

Parameter Method 1[1] Method 2[3] Method 3[9]
Linearity Range 5-30 ppm1-15 µg/ml2.25-90 µg/mL
Mean Recovery 99.84%~100%93.32%
LOD 2 µg/mLNot Specified1.13 µg/mL
LOQ 1 µg/mLNot SpecifiedNot Specified

Visualizations

Logical Workflow for Mobile Phase Optimization

MobilePhaseOptimization start Start: Define Analytical Goals (e.g., Resolution, Run Time) select_column Select Initial Column (e.g., C18) start->select_column initial_mp Choose Initial Mobile Phase (e.g., ACN:Buffer 50:50) select_column->initial_mp run_exp Perform Initial Run initial_mp->run_exp eval_chrom Evaluate Chromatogram (Peak Shape, Resolution, RT) run_exp->eval_chrom peak_shape Peak Shape Acceptable? eval_chrom->peak_shape Assess resolution Resolution Acceptable? peak_shape->resolution Yes adjust_ph Adjust pH / Buffer peak_shape->adjust_ph No (Tailing/Fronting) retention Retention Time Acceptable? resolution->retention Yes adjust_org Adjust Organic % resolution->adjust_org No (Co-elution) change_org Change Organic Solvent (ACN <-> MeOH) retention->change_org No (Poor Selectivity) finalize Finalize and Validate Method retention->finalize Yes adjust_ph->run_exp adjust_org->run_exp change_org->run_exp

Caption: A logical workflow for systematic mobile phase optimization in HPLC.

Structural Relationship in Samidorphan

SamidorphanStructure Samidorphan Samidorphan Core Core Structure Samidorphan->Core Isoquinoline Isoquinoline Moiety (Basic Center) Core->Isoquinoline Contains Dioxolane Dioxolane Ring Core->Dioxolane Contains

Caption: Key structural components of the Samidorphan molecule.

References

"Samidorphan isoquinoline dioxolane" detector sensitivity improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Samidorphan and its related compounds, including the "Samidorphan isoquinoline (B145761) dioxolane" impurity. Our aim is to help you improve detector sensitivity and resolve common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is "Samidorphan isoquinoline dioxolane"?

A1: "this compound" is classified as an impurity or a related compound of Samidorphan.[1] While detailed public information on its specific structure and properties is limited, it is understood to be a variant of the primary Samidorphan molecule. The analytical control strategy for Samidorphan involves monitoring for such impurities using validated HPLC and LC-MS methods.[1]

Q2: What are the primary analytical methods for detecting Samidorphan?

A2: The most common methods for the quantitative analysis of Samidorphan are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][3] These methods are widely used for the analysis of Samidorphan in bulk drug substances, pharmaceutical formulations, and biological matrices like plasma.

Q3: I am observing low sensitivity for my Samidorphan peak. What are the initial steps to improve it?

A3: To enhance sensitivity, consider the following:

  • Optimize Detector Settings: For UV detection, ensure you are using the optimal wavelength for Samidorphan. For MS detection, optimize the ionization source parameters.

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak shape distortion.

  • Sample Pre-concentration: If working with low-concentration samples, consider a sample pre-concentration step.

  • Reduce Baseline Noise: Use high-purity solvents and a clean, well-maintained HPLC system to minimize background noise.[4]

Q4: My Samidorphan peak is showing significant tailing. What could be the cause?

A4: Peak tailing for basic compounds like Samidorphan is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.[5] Other potential causes include column overload, packing bed deformation, or issues with the mobile phase pH.[5][6]

Troubleshooting Guides

Issue 1: Low Detector Sensitivity

If you are experiencing low signal intensity for Samidorphan or its related compounds, follow this troubleshooting guide.

Potential Cause Recommended Solution
Suboptimal Wavelength (HPLC-UV) Determine the UV absorbance maximum for Samidorphan in your mobile phase and set the detector to this wavelength.
Inefficient Ionization (LC-MS/MS) Optimize MS parameters including ionization source voltage, gas flows, and temperature. Ensure the mobile phase pH is conducive to the formation of the desired ion (e.g., [M+H]+).
High Baseline Noise Use high-purity, LC-MS grade solvents and additives.[7][8] Ensure the HPLC system is clean and properly maintained. Consider a guard column to protect the analytical column from contaminants.
Sample Dilution Reduce the internal diameter of the HPLC column to minimize on-column dilution.[9] If sample volume is not limited, a larger injection volume can be tested.
Matrix Effects (in biological samples) Employ more effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10][11][12][13]
Issue 2: Poor Peak Shape (Tailing or Fronting)

For issues related to asymmetric peaks, refer to the following guide.

Potential Cause Recommended Solution
Secondary Silanol Interactions Use a mobile phase with a pH that suppresses the ionization of silanol groups (typically pH 3-4) or add a competing base like triethylamine (B128534) (TEA) to the mobile phase. Alternatively, use an end-capped column or a column with a different stationary phase.
Column Overload Reduce the concentration of the injected sample.[5] If high concentrations are necessary, consider a column with a higher loading capacity.
Column Void or Contamination If a void has formed at the column inlet, replace the column. To address contamination, try flushing the column with a strong solvent.[14][15] Regularly replacing the guard column can prevent this.[6]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[9]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Samidorphan Analysis

This protocol provides a starting point for the analysis of Samidorphan. Optimization will be required based on your specific instrumentation and sample matrix.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at the absorbance maximum of Samidorphan.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Protocol 2: Sample Preparation for Analysis in Plasma

This protocol outlines a general procedure for extracting Samidorphan from a plasma matrix to minimize interference.

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample in a 3:1 ratio.

  • Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation, followed by centrifugation to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC system.

  • Alternative Method (SPE): For cleaner samples and potentially higher recovery, solid-phase extraction (SPE) can be employed using a suitable cartridge chemistry.[16][17]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological or Pharmaceutical Sample ProteinPrecipitation Protein Precipitation / SPE Sample->ProteinPrecipitation Plasma/Serum Extraction Extraction / Dilution Sample->Extraction Bulk Drug/Formulation FinalSample Prepared Sample for Injection ProteinPrecipitation->FinalSample Extraction->FinalSample Injection HPLC/LC-MS Injection FinalSample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Analysis Integration->Quantification Report Report Quantification->Report Final Report

Caption: A generalized workflow for the analysis of Samidorphan.

Troubleshooting_Sensitivity Start Low Detector Sensitivity CheckNoise High Baseline Noise? Start->CheckNoise CheckSignal Low Peak Height? Start->CheckSignal CheckNoise->CheckSignal No SolventPurity Use High-Purity Solvents CheckNoise->SolventPurity Yes CheckWavelength Optimize Wavelength/MS Parameters CheckSignal->CheckWavelength IncreaseInjection Increase Injection Volume CheckWavelength->IncreaseInjection SamplePrep Improve Sample Cleanup (e.g., SPE) IncreaseInjection->SamplePrep ChangeColumn Use Narrower ID Column SamplePrep->ChangeColumn

Caption: A logical troubleshooting guide for low detector sensitivity.

References

"Samidorphan isoquinoline dioxolane" overcoming poor chromatographic resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Samidorphan. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the chromatographic separation of Samidorphan and its related substances, including potential isoquinoline (B145761) dioxolane impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the chromatographic analysis of Samidorphan?

A1: Common challenges in the analysis of Samidorphan, particularly when dealing with related substances like isoquinoline dioxolane, include achieving adequate resolution between the main peak and impurities, managing peak tailing, and ensuring method robustness. Given that Samidorphan contains a complex morphinan (B1239233) structure, and isoquinoline derivatives can be structurally similar, co-elution or poor separation is a primary concern.[1][2]

Q2: What type of chromatographic column is typically recommended for Samidorphan analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for Samidorphan analysis.[3][4][5] C18 columns are frequently used and have demonstrated good performance.[3][4] For challenging separations involving structurally similar impurities, phenyl-hexyl or polar-embedded stationary phases might offer alternative selectivity due to different interaction mechanisms, such as pi-pi interactions with the aromatic rings.[2]

Q3: How does mobile phase pH affect the separation of Samidorphan and its impurities?

A3: Mobile phase pH is a critical parameter for achieving optimal separation of basic compounds like Samidorphan and its related isoquinoline impurities. The ionization state of these molecules, and therefore their retention on a reversed-phase column, is highly dependent on pH. Experimenting with a pH range, often between 3 and 6, is recommended to find the sweet spot for resolution. Utilizing a buffer, such as phosphate (B84403) or acetate, is crucial for maintaining a stable pH and ensuring reproducible results.[2]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between Samidorphan and a Suspected Isoquinoline Dioxolane Impurity

Poor resolution is a common hurdle that can compromise the accuracy of quantification. The following steps provide a systematic approach to improving the separation between closely eluting peaks.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Poor Resolution Observed check_method Verify Method Parameters (Flow rate, Temperature, Wavelength) start->check_method adjust_mobile_phase Optimize Mobile Phase check_method->adjust_mobile_phase adjust_ph Adjust pH adjust_mobile_phase->adjust_ph change_organic_ratio Modify Organic Solvent Ratio (e.g., Acetonitrile (B52724)/Methanol) adjust_ph->change_organic_ratio No Improvement resolved Resolution Achieved adjust_ph->resolved Improved change_stationary_phase Select Alternative Stationary Phase (e.g., Phenyl-Hexyl) change_organic_ratio->change_stationary_phase No Improvement change_organic_ratio->resolved Improved gradient_elution Implement Gradient Elution change_stationary_phase->gradient_elution No Improvement change_stationary_phase->resolved Improved gradient_elution->resolved

Caption: Troubleshooting workflow for addressing poor peak resolution.

Detailed Steps:

  • Verify System Suitability: Before making any changes, ensure that the HPLC system is performing correctly. Check system suitability parameters such as theoretical plates, tailing factor, and reproducibility.

  • Mobile Phase pH Adjustment: The pKa values of Samidorphan and potential isoquinoline impurities will influence their retention times. A systematic evaluation of the mobile phase pH can significantly impact resolution. It is advisable to test a range of pH values (e.g., in 0.5 unit increments) to find the optimal separation.

  • Modify Mobile Phase Composition:

    • Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter selectivity. Acetonitrile generally provides sharper peaks, while methanol can offer different elution patterns.

    • Buffer Concentration: Adjusting the buffer concentration can also influence peak shape and retention.

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, a column with a different stationary phase chemistry may be required. A phenyl-hexyl column, for instance, can provide alternative selectivity for aromatic compounds like Samidorphan and isoquinoline derivatives through π-π interactions.

  • Implement a Gradient Elution: A shallow gradient can help to separate closely eluting peaks that are difficult to resolve under isocratic conditions.

Issue 2: Peak Tailing of the Samidorphan Peak

Peak tailing can affect integration and reduce the accuracy of quantitative analysis.

Logical Flow for Diagnosing Peak Tailing

Peak_Tailing_Diagnosis start Peak Tailing Observed check_column Inspect Column for Contamination or Degradation start->check_column check_ph Ensure Mobile Phase pH is Appropriate for Analyte check_column->check_ph Column OK secondary_interactions Suspect Secondary Interactions with Silica (B1680970) Support check_ph->secondary_interactions pH is Optimal sample_overload Check for Sample Overload check_ph->sample_overload pH Adjustment Needed add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) secondary_interactions->add_modifier resolved Peak Shape Improved add_modifier->resolved reduce_concentration Reduce Sample Concentration sample_overload->reduce_concentration reduce_concentration->resolved

Caption: A logical decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Column Health: A contaminated or old column can lead to peak tailing. Flush the column with a strong solvent or replace it if necessary.

  • Mobile Phase pH: For basic compounds like Samidorphan, a mobile phase pH that is too high can lead to interactions with residual silanols on the silica support, causing tailing. Ensure the pH is at least 2 units below the pKa of the analyte.

  • Mobile Phase Modifiers: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

Data Summary

The following table summarizes typical chromatographic conditions reported in the literature for the analysis of Samidorphan, which can serve as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3
Stationary Phase C18 (100 x 4.6 mm, 5µm)[3]Symmetry C18 (150x4.6mm, 3.5µ)[4]Zorbax SB-C18 (250 mm x 4.6 mm, 5µ)[6]
Mobile Phase Acetonitrile:Monobasic Potassium Phosphate (50:50 v/v)[3]Acetonitrile:0.1% Triethylamine (40:60 v/v)[4]Acetonitrile:10 mM Ammonium Acetate (40:60 v/v)[6]
Flow Rate 1.0 mL/min[3]1.0 mL/min[4]0.8 mL/min[6]
Detection 280 nm[3]261 nm[4]Not Specified
Temperature Ambient[3]Ambient[4]Not Specified
Samidorphan Retention Time Not Specified~15 min (run time)[4]3.894 min[6]

Experimental Protocols

Representative RP-HPLC Method for the Analysis of Samidorphan

This protocol is a composite based on published methods and serves as a general guideline.[3][4][6]

1. Materials and Reagents:

  • Samidorphan reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid or potassium hydroxide (B78521) (for pH adjustment)

  • 0.45 µm syringe filters

2. Chromatographic System:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

3. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of monobasic potassium phosphate in water. Mix with acetonitrile in the desired ratio (e.g., 50:50 v/v). Adjust the pH of the aqueous portion with phosphoric acid or potassium hydroxide before mixing. Filter and degas the mobile phase.

  • Standard Solution: Accurately weigh a suitable amount of Samidorphan reference standard and dissolve it in the mobile phase to a known concentration.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration similar to the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 280 nm

  • Run Time: Sufficient to allow for the elution of all components of interest.

5. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Perform replicate injections of the standard solution to verify system suitability.

  • Inject the sample solutions.

  • Identify the Samidorphan peak based on the retention time of the standard.

  • Integrate the peak areas and perform calculations as required.

References

Validation & Comparative

A Comparative Guide to Samidorphan Impurities: Focus on Samidorphan Isoquinoline Dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of known impurities of Samidorphan, with a particular focus on Samidorphan Isoquinoline (B145761) Dioxolane. The information is compiled from publicly available data to assist researchers and professionals in drug development and quality control.

Introduction to Samidorphan and its Impurities

Samidorphan is a novel opioid antagonist, structurally related to naltrexone, that is used in combination with olanzapine (B1677200) for the treatment of schizophrenia and bipolar I disorder.[1] As with any pharmaceutical active ingredient, the purity of Samidorphan is critical to its safety and efficacy. Impurities can arise during the synthesis, purification, and storage of the drug substance. Regulatory bodies require stringent control of these impurities.

Several process-related and degradation impurities of Samidorphan have been identified. Among these is Samidorphan Isoquinoline Dioxolane, a complex molecule that, along with other impurities, requires careful monitoring and control. This guide outlines the known impurities and presents available data to facilitate their comparison.

Known Impurities of Samidorphan

Several impurities and related compounds of Samidorphan have been reported by various suppliers of pharmaceutical reference standards. These include process-related impurities, degradation products, and metabolites. A list of known impurities is provided in the table below.

Impurity NameCAS NumberMolecular Formula
This compound361525-83-9C₂₃H₂₈N₂O₅
Samidorphan Acid ImpurityN/AC₂₁H₂₅NO₅
Samidorphan Butyl ImpurityN/AC₂₁H₂₈N₂O₄
Samidorphan Impurity 1886588-56-3C₂₁H₂₈N₂O₃
Samidorphan Impurity 3421552-35-4C₂₁H₂₄N₂O₄
Samidorphan N-Oxide Impurity2098343-52-1C₂₁H₂₆N₂O₅
Samidorphan Amine Impurity3086138-02-2C₂₁H₂₉N₃O₃

Quantitative Data: Forced Degradation Studies

Stress Condition% Degradation of Samidorphan
Acid Degradation (1N HCl)10.7%
Alkali Degradation (1N NaOH)11.5%
Peroxide Degradation (20% H₂O₂)15.1%
Reduction Degradation11.9%
Thermal Degradation14.1%
Hydrolysis Degradation0.1%

Data sourced from a stability-indicating RP-HPLC method development study.

These results indicate that Samidorphan is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress, highlighting the importance of controlled manufacturing and storage conditions to minimize the formation of degradation products.

Experimental Protocols

Detailed experimental protocols for the specific identification and quantification of each impurity are proprietary and not publicly available. However, a general high-performance liquid chromatography (HPLC) method for the analysis of Samidorphan is described in the literature, which can be adapted for impurity profiling.

General HPLC Method for Samidorphan Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common ratio is 60:40 (v/v) buffer to acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: UV detection at approximately 261 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in a suitable diluent, which is often the mobile phase itself.

This method can be used as a starting point for developing a validated, stability-indicating method for the separation and quantification of Samidorphan and its impurities. Method development would involve optimizing the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate resolution between the main peak and all impurity peaks.

Visualizations

Samidorphan's Mechanism of Action: Mu-Opioid Receptor Signaling

Samidorphan is an antagonist of the mu-opioid receptor (MOR).[1] The binding of an agonist to the MOR typically initiates a signaling cascade that leads to analgesia and other effects. As an antagonist, Samidorphan blocks these downstream effects. The following diagram illustrates the canonical G-protein dependent signaling pathway associated with MOR activation, which Samidorphan inhibits.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Neuronal_Activity Decreased Neuronal Excitability Ion_Channels->Neuronal_Activity Leads to Samidorphan Samidorphan (Antagonist) Samidorphan->MOR Blocks

Caption: Mu-opioid receptor signaling pathway antagonized by Samidorphan.

General Workflow for Impurity Profiling

The following diagram outlines a typical workflow for the identification and quantification of impurities in a drug substance like Samidorphan.

impurity_profiling_workflow Start Drug Substance (Samidorphan) Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Start->Sample_Prep HPLC_Analysis HPLC Analysis (Reversed-Phase) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram with peaks) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Impurity_Identification Impurity Identification (Comparison with reference standards, MS analysis) Peak_Integration->Impurity_Identification Reporting Reporting (Impurity levels, compliance with specifications) Impurity_Identification->Reporting

Caption: A generalized workflow for pharmaceutical impurity profiling.

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. While "this compound" is a known impurity of Samidorphan, a detailed public comparison of its formation and prevalence relative to other impurities is not currently available. The information provided in this guide, including the list of known impurities, forced degradation data, and a general analytical methodology, serves as a valuable resource for researchers. Further studies are needed to fully characterize the impurity profile of Samidorphan and to develop specific analytical methods for the routine quantification of each potential impurity. The provided diagrams of the signaling pathway and experimental workflow offer a visual understanding of the drug's mechanism and the process of impurity analysis.

References

A Comparative Guide to Analytical Method Validation for Samidorphan Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Samidorphan in pharmaceutical formulations and biological matrices. The methodologies presented are discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and bioanalysis of Samidorphan.

Introduction to Samidorphan and Analytical Method Validation

Samidorphan is a novel opioid receptor antagonist.[1][2] It is structurally related to naltrexone (B1662487) and is used in combination with olanzapine (B1677200) to mitigate weight gain associated with the antipsychotic medication.[2] The development of robust and reliable analytical methods for the quantification of Samidorphan is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.

The validation of these analytical methods according to ICH guidelines is a mandatory requirement for regulatory submissions.[3][4][5][6] The ICH Q2(R1) guideline outlines the validation characteristics required for various analytical procedures, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]

Comparison of Validated Analytical Methods for Samidorphan

Several analytical methods have been developed and validated for the determination of Samidorphan, primarily in combination with Olanzapine. The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Data

The following tables summarize the validation parameters of different published methods for the quantification of Samidorphan.

Table 1: HPLC-UV Methods for Samidorphan Quantification

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 1-15[7]15 (single point)[8]15 (single point)[9]10 (single point)
Correlation Coefficient (r²) Not ReportedNot Reported0.9999[9]Not Reported
Accuracy (% Recovery) Near 100%[7]98.00-102.00%[8]99.84%[9]100.01%[10]
Precision (%RSD) < 2%[7]Not Reported0.3[9]Not Reported
LOD (µg/mL) Not ReportedNot ReportedNot Reported0.21[10]
LOQ (µg/mL) Not ReportedNot ReportedNot ReportedNot Reported
Reference Syed & Rambabu, 2021[7]Vinod & Rajendraprasad, 2022[8]IJPPR, 2024[9]Journal of Pharmaceutical Negative Results, 2022[10]

Table 2: LC-MS/MS Methods for Samidorphan Quantification

ParameterMethod 1Method 2
Linearity Range (ng/mL) 0.250–100[1]2–40[11]
Correlation Coefficient (r²) Not Reported0.99927[11]
Accuracy (% Recovery) Not Reported99.25-110.36%[11]
Precision (%RSD) Not Reported< 15%
LLOQ (ng/mL) 0.250[1]2
Reference Turncliff et al., 2019[1]Kantipudi & Pavuluri, 2023[11]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used for Samidorphan quantification.

HPLC-UV Method for Simultaneous Estimation of Olanzapine and Samidorphan

This method is based on the work by Syed & Rambabu (2021).[7]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: Symmetry C18 column (150 x 4.6 mm, 3.5 µm).[7]

  • Mobile Phase: A mixture of buffer and acetonitrile (B52724) in a 60:40 ratio.[7]

  • Flow Rate: 1 mL/min.[7]

  • Detection Wavelength: 261 nm.[7]

  • Temperature: Ambient.[7]

  • Sample Preparation: Accurately weigh and transfer 10 mg of Samidorphan into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve for 30 minutes, and make up to the mark with diluent. Further dilute 5 mL of this solution to 50 mL with diluent.[7]

LC-MS/MS Bioanalytical Method for Samidorphan in Plasma

This protocol is based on the studies described by Turncliff et al. (2019) and Kantipudi & Pavuluri (2023).[1][11]

  • Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: Inertsil ODS column (250 × 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of buffer (1 mL of formic acid in 1 L of water) and acetonitrile in a 50:50 ratio.[11]

  • Flow Rate: 1 mL/min.[11]

  • Ionization Source: Electrospray Ionization (ESI).[11]

  • Mass Transitions: For Samidorphan, the transition is m/z 371.45 → 220.61.[11]

  • Sample Preparation (Plasma): Liquid-liquid extraction is typically used to isolate Samidorphan and its internal standard from the plasma matrix.[11]

Mandatory Visualizations

Analytical Method Validation Workflow according to ICH Q2(R1)

ICH_Q2_R1_Validation_Workflow start Start: Define Analytical Procedure & Purpose specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report Documentation system_suitability->documentation end_node End: Method Approved for Intended Use documentation->end_node

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

Generalized Experimental Workflow for LC-MS/MS Analysis

LC_MS_MS_Workflow sample_prep Sample Preparation (e.g., LLE from Plasma) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization Ionization (Electrospray - ESI) lc_separation->ionization mass_analysis1 Mass Analysis 1 (Q1) Precursor Ion Selection ionization->mass_analysis1 fragmentation Fragmentation (q2) Collision-Induced Dissociation mass_analysis1->fragmentation mass_analysis2 Mass Analysis 2 (Q3) Product Ion Selection fragmentation->mass_analysis2 detection Detection mass_analysis2->detection data_processing Data Processing & Quantification detection->data_processing

References

Comparative Analysis of Samidorphan Batches for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of different batches of Samidorphan, an opioid antagonist with an isoquinoline (B145761) structural backbone. While the specific term "Samidorphan isoquinoline dioxolane" is not prevalent in publicly available literature, this analysis focuses on the well-documented active pharmaceutical ingredient, Samidorphan. The objective of this guide is to offer a framework for assessing batch-to-batch consistency, a critical aspect of pharmaceutical development and quality control. The information presented is collated from various analytical studies and pharmacological data.

Data Presentation: Key Quality Attributes for Batch Comparison

The following tables summarize crucial quantitative parameters for comparing different batches of Samidorphan. These parameters are typically determined using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), a common analytical technique in the pharmaceutical industry.[1][2][3][4][5][6]

Table 1: Purity and Major Impurity Profile of Samidorphan Batches

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (by HPLC, % Area) 99.85%99.72%99.91%> 99.5%[7]
Amine Impurity (%) 0.04%0.08%0.03%< 0.15%[7]
Amide Impurity (%) 0.06%0.11%0.02%< 0.15%[7]
Ketal Amide Impurity (%) Not Detected0.05%Not Detected< 0.15%[7]
Total Impurities (%) 0.15%0.28%0.09%< 1.0%[8]

Table 2: Chromatographic Performance of Samidorphan Batches

ParameterBatch ABatch BBatch CSystem Suitability Requirement
Retention Time (minutes) 4.274.284.26Consistent retention time
Tailing Factor 1.11.21.1≤ 2.0
Theoretical Plates > 5000> 5000> 5000> 2000

Experimental Protocols

A detailed methodology for a representative stability-indicating RP-HPLC method for the analysis of Samidorphan is provided below. This protocol is a composite based on several published methods.[1][2][3][4][5]

Objective:

To develop and validate a stability-indicating RP-HPLC method for the simultaneous estimation of Olanzapine and Samidorphan in bulk and pharmaceutical dosage forms.

Materials and Reagents:
  • Samidorphan reference standard

  • Olanzapine reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Instrumentation:
  • HPLC system with a UV detector (e.g., Waters, Agilent)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions:
  • Column: C18 column (e.g., Xterra, Inertsil ODS, 4.6 x 150mm, 5 µm)[1]

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% Orthophosphoric acid in water) and an organic solvent (e.g., Acetonitrile or Methanol) in a specific ratio (e.g., 40:60 or 50:50 v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection Wavelength: 220 nm or 226 nm[1][3]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Preparation of Solutions:
  • Standard Stock Solution: Accurately weigh and transfer 10 mg of Samidorphan working standard into a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase as a diluent, sonicate to dissolve, and then make up the volume to the mark with the diluent.

  • Sample Solution: For bulk drug analysis, prepare a sample solution of Samidorphan at a similar concentration to the standard solution. For dosage form analysis, weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Samidorphan into a 100 mL volumetric flask, add a suitable amount of diluent, sonicate to ensure complete dissolution, and then dilute to volume. Further dilutions can be made as necessary.

Procedure:
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (diluent) to ensure there are no interfering peaks at the retention time of Samidorphan.

  • Inject the standard solution in triplicate and record the peak areas. The relative standard deviation (RSD) for the peak areas should be less than 2.0%.

  • Inject the sample solutions in triplicate and record the peak areas.

  • Calculate the purity or content of Samidorphan in the sample by comparing the peak area of the sample with that of the standard.

Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Samidorphan sample. This involves subjecting the sample to various stress conditions:

  • Acid Degradation: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Degradation: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the sample solution to UV light.

The chromatograms from the stressed samples should show a significant degradation of the Samidorphan peak and no interference from any degradant peaks.

Mandatory Visualizations

Experimental Workflow for Comparative Batch Analysis

The following diagram illustrates a typical workflow for the comparative analysis of different batches of Samidorphan.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Reporting A Receive Batches (A, B, C) B Sample Preparation (Standard & Test Solutions) A->B C HPLC Analysis (Purity & Impurities) B->C D Characterization (e.g., Spectroscopy) B->D E Data Compilation (Peak Area, Retention Time) C->E D->E F Statistical Analysis (Batch-to-Batch Variability) E->F G Compare against Specifications F->G H Generate Certificate of Analysis (CoA) G->H I Final Comparison Report G->I

Caption: Workflow for Comparative Analysis of Samidorphan Batches.

Signaling Pathway of Samidorphan as a μ-Opioid Receptor Antagonist

Samidorphan functions as a μ-opioid receptor antagonist.[9] The following diagram illustrates the simplified signaling pathway of the μ-opioid receptor and the inhibitory action of Samidorphan.

G cluster_0 Presynaptic Neuron cluster_1 Mechanism of Samidorphan A Endogenous Opioid (e.g., Endorphin) B μ-Opioid Receptor A->B Binds & Activates C Inhibition of Adenylyl Cyclase B->C G Blocks Receptor B->G D Reduced cAMP C->D E Inhibition of Neurotransmitter Release D->E F Samidorphan F->B Competitively Binds G->C Prevents Inhibition

Caption: Samidorphan's Antagonistic Action on the μ-Opioid Receptor Pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Samidorphan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of the drug development process. This guide provides a comparative analysis of cross-validated analytical methods for Samidorphan, an opioid antagonist. The focus is on providing a clear comparison of performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical strategy.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods that have been validated for the quantification of Samidorphan, often in combination with Olanzapine.

Table 1: Performance Characteristics of a Validated RP-HPLC Method [1][2][3][4][5][6][7][8]

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 1-152.25-905-30
Correlation Coefficient (R²) >0.999≥0.990.9999
Accuracy (% Recovery) Close to 100%93.40-105.46% (Intraday)99.84%
Precision (%RSD) <2%0.43-7.93% (Intraday)0.3%
Limit of Detection (LOD) (µg/mL) Not Specified1.131
Limit of Quantitation (LOQ) (µg/mL) Not Specified2.252
Retention Time (min) 7.7323.894~2.2

Table 2: Performance Characteristics of a Validated HPLC-MS/MS Method [9]

ParameterHPLC-MS/MS Method
Linearity Range (ng/mL) 2-40
Correlation Coefficient (R²) 0.99927 ± 0.012
Accuracy (% Recovery) 98.03–99.72%
Precision (%CV) Not Specified
Matrix Effect Recovery 99.25% - 110.36%
Run Time (min) 8

Experimental Protocols

Method 1: RP-HPLC with UV Detection[3]
  • Instrumentation: Waters Alliance e2695 HPLC system with a PDA detector-2998.[3]

  • Column: Symmetry C18 column (150x4.6mm, 3.5 µ).[3]

  • Mobile Phase: A 60:40 (v/v) mixture of buffer (0.1% triethylamine) and acetonitrile (B52724).[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection Wavelength: 261 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Run Time: 15 min.[3]

Method 2: Bioanalytical RP-HPLC Method[2]
  • Instrumentation: RP-HPLC with a PDA detector.[2]

  • Column: Zorbax SB-C18 column (250 mm x 4.6 mm, 5µ).[2]

  • Mobile Phase: An isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (60:40% v/v).[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Detection Wavelength: 270 nm.[2]

  • Sample Preparation: Plasma was treated with phosphoric acid and then extracted using a Solid Phase Extraction (SPE) HLB cartridge.[2]

Method 3: RP-HPLC Method for Pharmaceutical Dosage Forms[4]
  • Instrumentation: WATERS HPLC 2695 SYSTEM with a photodiode array detector.[4]

  • Column: C18 column (100 × 4.6 mm, 5µm).[4]

  • Mobile Phase: A 50:50 (v/v) mixture of Acetonitrile and Mono basic potassium phosphate.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 280 nm.[4]

Method 4: HPLC-MS/MS for Rabbit Plasma[9]
  • Instrumentation: HPLC-MS/MS system.[9]

  • Column: Inertsil ODS column (250 × 4.6 mm, 5 m).[9]

  • Mobile Phase: A 50:50 (v/v) mixture of buffer (1 mL of formic acid in 1 L of water) and acetonitrile.[9]

  • Flow Rate: 1 mL/min.[9]

  • Ionization: Electrospray ionization.[9]

  • Mass Analysis Ion Pairs: m/z 371.45 → 220.61 for Samidorphan and m/z 374.41 → 223.61 for D3-Samidorphan.[9]

  • Sample Preparation: Liquid-liquid extraction was used to isolate Samidorphan and its internal standard from rabbit plasma.[9]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of Samidorphan and a typical experimental workflow for analytical method cross-validation.

cluster_0 Samidorphan Signaling Pathway Samidorphan Samidorphan Opioid_Receptor Opioid Receptor (e.g., mu, kappa, delta) Samidorphan->Opioid_Receptor Antagonist Binding G_Protein G-Protein (Gi/Go) Opioid_Receptor->G_Protein Blocks Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Blocked cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Samidorphan's antagonist action on opioid receptors.

cluster_1 Analytical Method Cross-Validation Workflow Start Define Analytical Requirements Method_Selection Select Candidate Methods (e.g., HPLC, LC-MS/MS) Start->Method_Selection Method_Validation Individual Method Validation (ICH Guidelines) Method_Selection->Method_Validation Sample_Analysis Analyze Same Set of Samples with Both Methods Method_Validation->Sample_Analysis Data_Comparison Compare Quantitative Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Data_Comparison Conclusion Assess Method Concordance and Determine Interchangeability Data_Comparison->Conclusion

A typical workflow for cross-validating analytical methods.

References

A Comparative Guide to Samidorphan Impurity Profiling: Focus on Isoquinoline Dioxolane and Other Key Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of impurity profiling for Samidorphan, with a specific focus on the "Samidorphan isoquinoline (B145761) dioxolane" impurity. It is designed to assist researchers, scientists, and drug development professionals in understanding the potential impurities that can arise during the synthesis and storage of Samidorphan and the analytical methodologies for their detection and control. The information is compiled from publicly available data and is intended for research and informational purposes.

Introduction to Samidorphan and Impurity Profiling

Samidorphan is an opioid antagonist used in combination with olanzapine (B1677200) to mitigate weight gain associated with the antipsychotic medication.[1] Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Samidorphan is a critical aspect of drug development and manufacturing. Impurity profiling is the identification, quantification, and characterization of impurities present in a drug substance. Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for the control of impurities in pharmaceutical products.

Impurities in Samidorphan can originate from various sources, including the synthetic route (process-related impurities), degradation of the drug substance over time (degradation products), or from starting materials and reagents.[1] Among the known impurities is "Samidorphan isoquinoline dioxolane," a process-related impurity that warrants careful monitoring.[1]

Key Samidorphan Impurities: A Comparative Overview

Several impurities have been identified in relation to Samidorphan. The following table summarizes some of the known impurities, including the "isoquinoline dioxolane" derivative. While direct comparative quantitative data from a single source is not publicly available, this table provides essential information for researchers to identify and source reference standards for analytical method development and validation.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type
This compound361525-83-9C23H28N2O5412.48Process-Related
Samidorphan Impurity 1886588-56-3C21H28N2O3356.46Process-Related
Samidorphan Impurity 3421552-35-4C21H24N2O4368.43Process-Related
Samidorphan N-Oxide Impurity2098343-52-1C21H26N2O5386.44Degradation/Metabolite
Samidorphan Amine Impurity3086138-02-2C21H29N3O3371.48Process-Related
Samidorphan Acid ImpurityN/AC21H25NO5371.43Degradation
Samidorphan Butyl ImpurityN/AC25H34N2O4426.55Process-Related

Experimental Protocols for Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation, identification, and quantification of Samidorphan and its impurities. The following are examples of HPLC methods reported in the literature for the analysis of Samidorphan, which can be adapted for impurity profiling.

Method 1: Reverse-Phase HPLC for Simultaneous Estimation of Olanzapine and Samidorphan

This method can be used as a starting point for developing a stability-indicating assay for Samidorphan and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a Photo Diode Array (PDA) detector.

  • Column: Inertsil ODS column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile (B52724) and 0.1% orthophosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 261 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

This method has been used in forced degradation studies to separate Samidorphan from its degradation products formed under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.

Method 2: Stability-Indicating RP-HPLC Method

This method is designed to resolve Samidorphan from its potential degradation products.

  • Instrumentation: HPLC with UV detection.

  • Column: Symmetry C18 column (150x4.6 mm, 3.5 µm).

  • Mobile Phase: A 60:40 (v/v) mixture of a buffer (e.g., 0.1% triethylamine) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 261 nm.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods. Typical stress conditions for Samidorphan include:

  • Acidic Hydrolysis: 1N HCl at 60°C.

  • Alkaline Hydrolysis: 1N NaOH at 60°C.

  • Oxidative Degradation: 3-30% H2O2 at room temperature.

  • Thermal Degradation: 105°C for 6 hours.

  • Photolytic Degradation: Exposure to UV light.

Results from these studies indicate that Samidorphan degrades under these conditions, leading to the formation of various degradation products.[2] While the specific structures of all degradation products are not always fully elucidated in these publications, the chromatographic data confirms the ability of the HPLC methods to separate them from the parent drug.

Visualizing Impurity Profiling and Formation

To better understand the workflow and potential pathways of impurity formation, the following diagrams are provided.

Impurity_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Acquisition & Analysis cluster_3 Reporting & Specification API_or_Formulation Samidorphan API or Formulated Product Dissolution Dissolution in Suitable Solvent API_or_Formulation->Dissolution HPLC_System HPLC System Dissolution->HPLC_System Injection Column C18 Reverse-Phase Column HPLC_System->Column Detector PDA/UV Detector Column->Detector Mobile_Phase Mobile Phase (e.g., ACN/Buffer) Mobile_Phase->HPLC_System Chromatogram Chromatogram Generation Detector->Chromatogram Peak_Integration Peak Integration and Quantification Chromatogram->Peak_Integration Impurity_Identification Impurity Identification (vs. Reference Standards) Peak_Integration->Impurity_Identification Report Impurity Profile Report Impurity_Identification->Report Specification Comparison with ICH Guidelines Report->Specification

Caption: Workflow for Samidorphan Impurity Profiling using HPLC.

Impurity_Formation_Pathway cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathways Samidorphan Samidorphan Degradation_Products Degradation Products Samidorphan->Degradation_Products Process_Related Process-Related Impurities Byproducts Reaction Byproducts Process_Related->Byproducts Isoquinoline_Dioxolane Samidorphan Isoquinoline Dioxolane Process_Related->Isoquinoline_Dioxolane N_Oxide Samidorphan N-Oxide Degradation_Products->N_Oxide Oxidation Acid_Impurity Samidorphan Acid Impurity Degradation_Products->Acid_Impurity Hydrolysis Starting_Materials Starting Materials (e.g., Naltrexone) Intermediates Synthetic Intermediates Starting_Materials->Intermediates Intermediates->Samidorphan Intermediates->Process_Related Hydrolysis Hydrolysis (Acid/Base) Oxidation Oxidation Thermolysis Thermal Stress Photolysis Photolytic Stress

Caption: Potential Formation Pathways of Samidorphan Impurities.

Analytical_Method_Selection Goal Select Analytical Method for Samidorphan Impurity Profiling Known_Impurities Are Impurities Known and Characterized? Goal->Known_Impurities Quantitative_Analysis Is Quantitative Analysis Required? Known_Impurities->Quantitative_Analysis Yes LC_MS LC-MS Known_Impurities->LC_MS No (for identification) Volatile_Impurities Are Volatile Impurities Suspected? Quantitative_Analysis->Volatile_Impurities No HPLC_UV HPLC-UV/PDA Quantitative_Analysis->HPLC_UV Yes Volatile_Impurities->HPLC_UV No GC_MS GC-MS Volatile_Impurities->GC_MS Yes NMR NMR for Structural Elucidation LC_MS->NMR Confirm Structure

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of samidorphan (B1681425) and naltrexone (B1662487), two structurally related opioid receptor antagonists. While both compounds act on the central nervous system's opioid receptors, they exhibit distinct pharmacological and pharmacokinetic profiles that are critical for consideration in drug development and research. This document synthesizes experimental data on their receptor binding, functional activity, and in vivo target engagement, presenting it in a clear, comparative format.

Introduction and Structural Comparison

Naltrexone is a well-established, pure opioid antagonist used primarily in the treatment of opioid and alcohol use disorders.[1][2] It is a synthetic congener of oxymorphone.[3] Samidorphan, a novel naltrexone analogue, also functions as an opioid antagonist but possesses a unique receptor interaction profile.[4][5] It was developed to mitigate some of the metabolic side effects, such as weight gain, associated with antipsychotic medications like olanzapine.[4][6][7]

The key structural difference is the addition of a 3-carboxamido-4-hydroxy group to the naltrexone backbone to form samidorphan.[4][5] The term "Samidorphan isoquinoline (B145761) dioxolane" refers to an intermediate used in the chemical synthesis of samidorphan.[8][9][10] This guide focuses on the comparison of the final, pharmacologically active compounds: samidorphan and naltrexone.

G cluster_0 cluster_1 cluster_2 naltrexone_img key_diff Key Difference: 3-carboxamido-4-hydroxy group naltrexone_label 17-(Cyclopropylmethyl)-4,5α-epoxy- 3,14-dihydroxymorphinan-6-one samidorphan_img samidorphan_label 17-(Cyclopropylmethyl)-4,14-dihydroxy- 6-oxomorphinan-3-carboxamide G cluster_opioid_receptor Opioid Receptor Signaling cluster_antagonists agonist Opioid Agonist (e.g., Endorphin, Morphine) receptor Opioid Receptor (μ, κ, δ) agonist->receptor Binds & Activates g_protein G-Protein (Gαi/o, Gβγ) receptor->g_protein Activates naltrexone Naltrexone naltrexone->receptor Blocks samidorphan Samidorphan samidorphan->receptor Blocks effector Downstream Effectors (e.g., Adenylyl Cyclase↓, Ion Channels) g_protein->effector Modulates response Pharmacological Effect (e.g., Analgesia, Euphoria) effector->response Leads to G start Start: Male Sprague Dawley Rats dosing 1. Dosing: Administer Samidorphan, Naltrexone, or Vehicle (SC) start->dosing tracer 2. Tracer Injection: Administer Receptor-Specific Tracer Compound (IV) dosing->tracer euthanasia 3. Tissue Collection: Euthanize rats and rapidly collect brain tissue tracer->euthanasia analysis 4. UPLC-HRMS Analysis: Quantify drug and tracer levels in brain tissue euthanasia->analysis calculation 5. Occupancy Calculation: Compare tracer binding vs. vehicle to determine % occupancy analysis->calculation end Result: In Vivo Receptor Occupancy Profile calculation->end

References

"Samidorphan isoquinoline dioxolane" limit of detection (LOD) and quantification (LOQ)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the analytical performance for a given compound is paramount. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for Samidorphan, with a special focus on its impurity, Samidorphan isoquinoline (B145761) dioxolane. While specific LOD and LOQ values for the Samidorphan isoquinoline dioxolane impurity are not publicly available in the reviewed literature, this guide presents data for Samidorphan as a benchmark. The analytical methods detailed herein would serve as a foundational approach for developing and validating a specific method for the aforementioned impurity.

The primary analytical technique for the quantification of Samidorphan is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often in combination with UV or mass spectrometry detectors. These methods are crucial for ensuring the quality and purity of the active pharmaceutical ingredient (API) and its formulations.

Comparative Analysis of LOD and LOQ for Samidorphan

The following table summarizes the reported LOD and LOQ values for Samidorphan from various validated analytical methods. This data is essential for comparing the sensitivity of different analytical approaches.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
RP-HPLC with UV Detection[1]1.6 µg/mL5 µg/mLBulk and Pharmaceutical Dosage Form
RP-HPLC with UV Detection[2]0.21 µg/mLNot ReportedBulk and Tablet Dosage Form
RP-HPLC with UV Detection[3]2 µg/mL1 µg/mLPure and Pharmaceutical Dosage Forms
RP-HPLC with PDA Detector[4]Not Reported2.25 µg/mL (LLOQ)Human Plasma
RP-HPLC with UV Detection[5]0.05 µg/mL0.14 µg/mLBulk and Formulation
RP-UPLC with PDA Detector0.12 µg/mL0.36 µg/mLMixed Powder and Combined Tablets

It is important to note that the lower limit of quantification (LLOQ) is often used in bioanalytical methods and is conceptually similar to the LOQ.

Experimental Protocols

Detailed methodologies are critical for replicating and comparing results. Below are summaries of the experimental protocols for two of the cited methods.

Method 1: RP-HPLC with UV Detection for Bulk and Pharmaceutical Dosage Forms [1]

  • Instrumentation: A Reverse Phase HPLC system with an Inertsil ODS column (250x4.6 mm, 5 µm) and a Photo Diode Array (PDA) detector.

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile (B52724) and 0.1% orthophosphoric acid.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 261 nm.

  • Sample Preparation: A standard stock solution was prepared by dissolving 50 mg of Samidorphan in a 100 mL volumetric flask with diluent and sonicating for 10 minutes.

  • LOD and LOQ Determination: The LOD and LOQ were determined based on the signal-to-noise ratio, with a ratio of 6 for LOD and 25 for LOQ.

Method 2: Stability-Indicating RP-HPLC Method [2]

  • Instrumentation: An HPLC system with an Xterra C18 analytical column (4.6 x 150mm, 5 µm) and a UV detector.

  • Mobile Phase: A mixture of 40% buffer (orthophosphoric acid) and 60% methanol.

  • Detection Wavelength: 220 nm.

  • LOD and LOQ Procedure: The LOD and LOQ solutions were prepared and injected three times into the HPLC system. The peak areas were measured to determine the detection and quantification limits.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the development and validation of an analytical method for Samidorphan and its impurities, such as this compound.

experimental_workflow cluster_method_dev Method Development cluster_method_val Method Validation (ICH Guidelines) cluster_sample_analysis Sample Analysis cluster_forced_degradation Forced Degradation Studies MD1 Column & Mobile Phase Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 MV1 Specificity & System Suitability MD2->MV1 FD1 Acid/Base Hydrolysis MD2->FD1 Stability Indicating MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ Determination MV3->MV4 MV5 Robustness MV4->MV5 SA1 Standard & Sample Preparation MV5->SA1 SA2 HPLC Analysis SA1->SA2 SA3 Data Acquisition & Processing SA2->SA3 FD2 Oxidative Degradation FD1->FD2 FD3 Thermal & Photolytic Stress FD2->FD3

Analytical Method Development and Validation Workflow

Signaling Pathway for Opioid Receptor Antagonism

Samidorphan functions as an opioid receptor antagonist. While a detailed signaling pathway for this compound is not available, the general mechanism of opioid antagonists can be illustrated.

opioid_antagonism cluster_receptor Opioid Receptor cluster_cellular_response Cellular Response Receptor μ-opioid Receptor AC Adenylyl Cyclase Receptor->AC Inhibits IonChannel Ion Channel Modulation Receptor->IonChannel cAMP ↓ cAMP AC->cAMP Opioid Opioid Agonist Opioid->Receptor Binds & Activates Samidorphan Samidorphan (Antagonist) Samidorphan->Receptor Blocks Binding

General Opioid Receptor Antagonism Pathway

References

A Comparative Guide to HPLC Assay Linearity and Range for Samidorphan and Other Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the accuracy and reliability of quantitative data. Among the key validation parameters, linearity and range are fundamental in defining the concentrations over which an analytical method provides results that are directly proportional to the concentration of the analyte. This guide provides a comparative analysis of the linearity and range of High-Performance Liquid Chromatography (HPLC) assays for Samidorphan, an isoquinoline (B145761) dioxolane derivative, and other notable isoquinoline alkaloids.

Performance Comparison: Linearity and Range

The following table summarizes the linearity and range data from various validated HPLC methods for Samidorphan and other selected isoquinoline alkaloids. This allows for a direct comparison of the performance of these assays under different experimental conditions.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (R²)HPLC Method
Samidorphan 1 - 150.9992RP-HPLC[1]
Samidorphan 5 - 300.9999RP-HPLC[2]
Samidorphan 2.5 - 230.9999RP-HPLC[2]
Samidorphan 2.25 - 90≥0.99RP-HPLC[3]
Berberine (B55584) 0.0005 - 1≥0.9989UPLC-MS/MS[2]
Palmatine 0.001 - 0.1N/ALC-MS/MS
Berberine 2.5 - 25≥0.9994HPLC-PDA[4]
Palmatine 2.5 - 25≥0.9994HPLC-PDA[4]
Berberine 0.2 - 150N/ARP-HPLC[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following are representative experimental protocols for the HPLC analysis of Samidorphan and other isoquinoline alkaloids.

Protocol 1: Simultaneous Estimation of Olanzapine and Samidorphan by RP-HPLC[1]
  • Column: Symmetry C18 (150x4.6mm, 3.5 µm)

  • Mobile Phase: 0.1% Triethylamine and Acetonitrile (60:40 v/v)

  • Flow Rate: 1 mL/min

  • Detection: UV at 261 nm

  • Injection Volume: Not Specified

Protocol 2: Simultaneous Determination of Olanzapine and Samidorphan in Pharmaceutical Dosage Forms by RP-HPLC[2]
  • Column: C18 (100 x 4.6 mm, 5µm)

  • Mobile Phase: Acetonitrile and Monobasic potassium phosphate (B84403) (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Photodiode Array (PDA) at 280 nm

  • Injection Volume: Not Specified

Protocol 3: Simultaneous Determination of Berberine and Palmatine by HPLC-PDA[4]
  • Column: SunFire® C18 (4.6 × 250 mm, 5 μm)

  • Mobile Phase: Gradient elution with 0.05% aqueous formic acid and methanol

  • Flow Rate: 1.0 mL/min

  • Detection: PDA, wavelengths at 230 nm and 240 nm

  • Injection Volume: 10.0 μL

Visualizing the HPLC Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates a typical experimental workflow for an HPLC assay of Samidorphan.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Stock Prepare Stock Solutions (Samidorphan & Internal Standard) Working Prepare Working Standards (Calibration Curve Points) Stock->Working Sample Prepare Sample Solution (e.g., from dosage form) Stock->Sample Inject Inject into HPLC System Working->Inject Calibration Construct Calibration Curve (Peak Area vs. Concentration) Working->Calibration Sample->Inject Separation Chromatographic Separation (C18 Column, Mobile Phase) Inject->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Peak Integration & Area Measurement Chromatogram->Integration Integration->Calibration Quantification Quantify Samidorphan in Sample Integration->Quantification Calibration->Quantification Validation Assess Linearity & Range (R² calculation) Calibration->Validation

Caption: Experimental workflow for Samidorphan HPLC assay.

References

Comparative Analysis of Analytical Methods for Samidorphan Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the accuracy and precision of various analytical methods for the quantification of samidorphan (B1681425), a novel opioid antagonist. The information presented is collated from published validation studies to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Quantitative Performance of Analytical Methods

The following table summarizes the accuracy and precision data from different validated methods for the determination of samidorphan. The primary methods reported are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection, and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical MethodMatrixAccuracy (% Recovery)Precision (%RSD)Linearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
RP-HPLCPharmaceutical Dosage Form99.84%0.3%5-30 ppm2 µg/mL1 µg/mL[1]
RP-HPLCBulk and Pharmaceutical Dosage FormClose to 100%< 2%1-15 µg/mLNot ReportedNot Reported[2]
HPLC-MS/MSRabbit Plasma98.03–99.72%Not explicitly stated, but %CV was within acceptable limits2–40 ng/mLNot ReportedNot Reported[3]
RP-HPLCHuman PlasmaIntraday: 93.40-105.46%, Inter-day: 92.21-107.78%Intraday: 0.43-7.93% CV, Inter-day: 1.70-12.11% CV2.25-90 µg/mL1.13 µg/mL2.25 µg/mL[4]
RP-HPLCBulk and Tablet Dosage Form100.01%Not explicitly stated, but within acceptance criteriaNot Reported0.21 µg/mLNot Reported[5]
RP-HPLCBulk and Formulation100.30%0.8%Not Reported0.05 µg/mL0.14 µg/mL[6]

Note: The term "samidorphan isoquinoline (B145761) dioxolane" did not yield specific results in the literature search. The data presented here is for "samidorphan."

Experimental Methodologies

The following sections detail the experimental protocols for the key analytical methods cited in this guide.

RP-HPLC Method for Pharmaceutical Dosage Forms

This method is suitable for the quantitative analysis of samidorphan in tablets and other pharmaceutical formulations.

  • Instrumentation: A WATERS HPLC 2695 SYSTEM with a C18 column (100 x 4.6 mm, 5µm) was utilized.[1]

  • Mobile Phase: A mixture of Acetonitrile and Monobasic Potassium Phosphate in a 50:50 (v/v) ratio was used.[1]

  • Flow Rate: The flow rate was maintained at 1.0 mL/min.[1]

  • Detection: A photodiode array detector set at 280 nm was used for detection.[1]

  • Standard Preparation: A standard stock solution was prepared by accurately weighing and dissolving 5 mg of samidorphan standard in 50 ml of the mobile phase, followed by sonication.[1]

  • Accuracy Assessment: Accuracy was determined by the recovery method at 50%, 100%, and 150% of the target concentration.[1]

  • Precision Assessment: Precision was evaluated by performing six replicate injections of a 20 µg/mL solution.[1]

HPLC-MS/MS Method for Biological Samples (Rabbit Plasma)

This bioanalytical method is designed for the quantification of samidorphan in plasma, making it suitable for pharmacokinetic studies.

  • Instrumentation: An HPLC system coupled with a mass spectrometer (HPLC-MS/MS) was used.[3]

  • Column: An Inertsil ODS column (250 × 4.6 mm, 5 µm) was employed for separation.[3]

  • Mobile Phase: The mobile phase consisted of a 50:50 mixture of a buffer (1 mL of formic acid in 1 L of water) and acetonitrile.[3]

  • Flow Rate: The flow rate was set to 1 mL/min.[3]

  • Ionization: An electrospray ionization (ESI) source was used.[3]

  • Mass Analysis: The mass transition monitored for samidorphan was m/z 371.45 → 220.61.[3]

  • Sample Preparation: A liquid-liquid extraction technique was used to isolate samidorphan and its internal standard from the rabbit plasma.[3]

  • Accuracy and Precision: These were determined by analyzing quality control (QC) samples at various concentration levels.[3]

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for samidorphan, as per ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation Method_Optimization Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate) Specificity Specificity/ Selectivity Method_Optimization->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability G Samidorphan Samidorphan Opioid_Receptor Opioid Receptor (e.g., mu) Samidorphan->Opioid_Receptor Antagonizes G_Protein G-Protein (Gi/Go) Opioid_Receptor->G_Protein Inhibits Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

References

Specificity of Analytical Methods for Samidorphan and its Isoquinoline Dioxolane Impurity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of an active pharmaceutical ingredient (API) and the detection of its impurities. This guide provides a comparative overview of analytical methods used to determine Samidorphan, with a focus on the method's ability to distinguish it from its potential impurities, including the "Samidorphan isoquinoline (B145761) dioxolane" entity. The information is compiled from various studies on the development and validation of stability-indicating high-performance liquid chromatography (HPLC) methods.

Comparison of RP-HPLC Methods for Samidorphan Analysis

Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the simultaneous estimation of Samidorphan and Olanzapine in bulk and pharmaceutical dosage forms. The specificity of these methods is a critical validation parameter, ensuring that the signal measured corresponds solely to Samidorphan, free from interference from impurities, degradation products, or other formulation components.

The following table summarizes the key parameters of different RP-HPLC methods, highlighting their specificity-related characteristics.

Parameter Method 1 Method 2 Method 3 Method 4
Column Inertsil ODS (250x4.6 mm, 5 µm)[1]C18 (100x4.6 mm, 5µm)[2]Xterra (4.6x150mm, 5 µm)[3]Symmetry C18 (150x4.6mm, 3.5 µ)[4]
Mobile Phase Acetonitrile: 0.1% Orthophosphoric acid (50:50 v/v)[1]Acetonitrile: Monobasic potassium phosphate (B84403) (50:50 v/v)[2]40% Orthophosphoric acid buffer (pH 3): 60% Methanol[3]Acetonitrile: 0.1% Orthophosphoric acid (40:60 v/v)[4]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3][4]1.0 mL/min[3]1.0 mL/min[4]
Detection Wavelength 261 nm[1][4]280 nm[2]220 nm[3]261 nm[4]
Retention Time (Samidorphan) ~7.267 min[5]Not Specified~4.270 min[3]~3.940 min[6]
Specificity Confirmation No interference from blank, placebo, and degradation products[3][4][7]Well-resolved peaks for Samidorphan and Olanzapine from degradation products[5]Purity threshold greater than purity angle in all degradation conditions[4]No interference at the retention time of Samidorphan from blank[4]
Forced Degradation Studies Acid, alkali, peroxide, reduction, thermal, hydrolysis[5]Thermal, photochemical, and other stress conditions[2]Acidic, alkaline, oxidative, thermal, and photolytic stress[3]Acid, alkali, peroxide, thermal, photolytic[4][8]

Experimental Protocols

The specificity of an analytical method is rigorously established through forced degradation studies. In these studies, the drug substance is subjected to various stress conditions to generate potential degradation products and impurities. The method's ability to separate the intact drug from these newly formed compounds is then evaluated.

General Protocol for Forced Degradation Studies:
  • Preparation of Stock Solution: A standard stock solution of Samidorphan is prepared in a suitable diluent.

  • Application of Stress Conditions: The stock solution is subjected to the following stress conditions:

    • Acid Degradation: The drug solution is treated with an acid (e.g., 1N HCl) and may be heated.[5][8]

    • Alkali Degradation: The drug solution is treated with a base (e.g., 1N NaOH or 2N NaOH) and may be heated.[5][8]

    • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 20% hydrogen peroxide) and may be heated.[5][8]

    • Thermal Degradation: The drug solution or solid drug is exposed to dry heat (e.g., 105°C for 6 hours).[8]

    • Photolytic Degradation: The drug solution is exposed to UV light.

  • Sample Analysis: After the specified exposure period, the stressed samples are diluted to a suitable concentration and injected into the HPLC system.

  • Evaluation of Specificity: The resulting chromatograms are analyzed to ensure that the peak for Samidorphan is well-resolved from any peaks corresponding to degradation products. Peak purity analysis is often performed using a photodiode array (PDA) detector to confirm that the Samidorphan peak is spectrally homogeneous.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a specificity study of an analytical method for Samidorphan.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Samidorphan Stock Solution acid Acid Hydrolysis (e.g., 1N HCl) stock->acid alkali Alkaline Hydrolysis (e.g., 1N NaOH) stock->alkali oxidation Oxidation (e.g., 20% H2O2) stock->oxidation thermal Thermal Stress (e.g., 105°C) stock->thermal photo Photolytic Stress (UV Light) stock->photo hplc RP-HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc resolution Peak Resolution Assessment hplc->resolution purity Peak Purity Analysis (PDA) resolution->purity specificity Confirm Method Specificity purity->specificity

Caption: Workflow for a specificity study of a Samidorphan analytical method.

Conclusion

The reviewed analytical methods, predominantly RP-HPLC, demonstrate good specificity for the determination of Samidorphan in the presence of its co-formulated drug, Olanzapine, and various degradation products generated under stress conditions. The ability to separate Samidorphan from its impurities is a key aspect of these methods, ensuring the reliability of quality control and stability studies. While "Samidorphan Isoquinoline Dioxolane" is a known impurity, the cited literature primarily focuses on the overall specificity of the method against a mixture of potential degradants rather than singling out this specific entity for detailed analysis.[9] However, the successful separation of the parent drug from numerous degradation peaks under forced degradation conditions provides a strong indication that these methods are likely capable of separating the isoquinoline dioxolane impurity as well. For definitive confirmation, co-injection with a reference standard of the "this compound" impurity would be required. Researchers should consult the detailed validation reports and chromatograms from these studies to assess the resolution between Samidorphan and any peaks that might correspond to this specific impurity.

References

"Samidorphan isoquinoline dioxolane" inter-laboratory comparison studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Samidorphan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published analytical methods for the quantitative determination of Samidorphan, a novel opioid receptor antagonist. While no direct inter-laboratory comparison studies have been identified in the public domain, this document synthesizes data from various single-laboratory validation studies to offer a comparative perspective on the performance of different analytical techniques. The information presented herein is intended to assist researchers and analytical chemists in selecting and implementing appropriate methods for the analysis of Samidorphan in various matrices.

Samidorphan, structurally a 3-carboxamido-4-hydroxy analog of naltrexone, is known to act as a μ-opioid receptor antagonist and a partial agonist at the κ- and δ-opioid receptors.[1][2] Its primary clinical application is in combination with olanzapine (B1677200) to mitigate olanzapine-induced weight gain in the treatment of schizophrenia and bipolar I disorder.[1][2] Accurate and precise analytical methods are crucial for quality control, pharmacokinetic studies, and formulation development of Samidorphan.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique reported for the quantification of Samidorphan, often in combination with Olanzapine.[3][4][5][6] Other techniques, such as Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Ion Mobility Spectrometry (IMS), have been applied to the analysis of isoquinoline (B145761) alkaloids and could potentially be adapted for Samidorphan.[7][8]

The following tables summarize the key performance parameters of various validated RP-HPLC methods for the analysis of Samidorphan.

Table 1: Chromatographic Conditions for Validated RP-HPLC Methods for Samidorphan Analysis

Method Stationary Phase (Column) Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Reference
Method 1Symmetry C18 (150x4.6mm, 3.5µ)Buffer:Acetonitrile (B52724) (60:40)1.02617.732[3]
Method 2C18 (100x4.6mm, 5µm)Acetonitrile:Monobasic potassium phosphate (B84403) (50:50 v/v)1.0280Not Specified[4]
Method 3Xterra C18 (150x4.6mm, 5µm)Buffer (Orthophosphoric Acid):Methanol (40:60)Not Specified2204.270[5]
Method 4Inertsil ODS (250x4.6mm, 5µm)Acetonitrile:0.1% Orthophosphoric acid (50:50)1.0261Not Specified[6]

Table 2: Validation Parameters of Different RP-HPLC Methods for Samidorphan Quantification

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/mL) 1-155-30Not SpecifiedNot Specified
Correlation Coefficient (r²) > 0.9990.9999Not Specified> 0.999
Accuracy (% Recovery) ~100%99.84%100.01%Not Specified
Precision (%RSD) < 2%0.3%Not Specified< 2%
LOD (µg/mL) Not Specified2.00.21Not Specified
LOQ (µg/mL) Not Specified1.0Not SpecifiedNot Specified
Reference [3][4][5][6]

Experimental Protocols

Below are the detailed methodologies for the key analytical experiments cited in the comparison tables.

Protocol 1: RP-HPLC Method for Simultaneous Estimation of Olanzapine and Samidorphan
  • Instrumentation: High-Performance Liquid Chromatography system with UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (150x4.6mm, 3.5µ).

    • Mobile Phase: A mixture of buffer and acetonitrile in a 60:40 ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 261 nm.

    • Temperature: Ambient.

  • Standard Preparation:

    • Prepare individual stock solutions of Samidorphan reference standard in a suitable diluent.

    • From the stock solution, prepare a series of working standard solutions at different concentrations to construct a calibration curve (e.g., 1-15 µg/mL).

  • Sample Preparation:

    • Accurately weigh and transfer the sample containing Samidorphan into a volumetric flask.

    • Add a suitable diluent, sonicate to dissolve, and make up the volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

  • Quantification:

    • Identify the Samidorphan peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of Samidorphan in the sample using the calibration curve generated from the standard solutions.

  • Validation Parameters:

    • Accuracy: Performed by recovery experiments at three levels (50%, 100%, and 150%).

    • Precision: Assessed by analyzing multiple replicates of a single sample concentration.

    • The method was validated according to ICH guidelines.[3]

Protocol 2: Validated Stability-Indicating RP-HPLC Method
  • Instrumentation: WATERS HPLC 2695 SYSTEM with a photodiode array detector.

  • Chromatographic Conditions:

    • Column: C18 (100x4.6mm, 5µm).

    • Mobile Phase: A 50:50 v/v mixture of Acetonitrile and Monobasic potassium phosphate.

    • Flow Rate: 1.0 mL/min.

    • Detection: 280 nm.

    • Temperature: Ambient.

  • Standard and Sample Preparation:

    • Similar to Protocol 1, with linearity established over a concentration range of 5 ppm to 30 ppm.

  • Validation Parameters:

    • Accuracy: Assessed at 50%, 100%, and 150% concentration levels.

    • Precision: Confirmed using six dilutions at 20 µg/mL.

    • LOD and LOQ: Determined to be 2 µg/mL and 1 µg/mL for Samidorphan, respectively.

    • The method was validated as per ICH guidelines, including degradation studies.[4]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Samidorphan and a general workflow for its analysis.

cluster_0 Samidorphan's Mechanism of Action Samidorphan Samidorphan MOR μ-Opioid Receptor (MOR) Samidorphan->MOR Antagonist KDR κ/δ-Opioid Receptors Samidorphan->KDR Partial Agonist Signaling Downstream Signaling Blockade MOR->Signaling Partial_Agonism Partial Agonist Effect KDR->Partial_Agonism

Caption: Samidorphan acts as a μ-opioid receptor antagonist and a partial agonist at κ/δ receptors.

cluster_1 General HPLC Analysis Workflow for Samidorphan A Standard & Sample Preparation C Injection of Samples and Standards A->C B HPLC System Setup (Column, Mobile Phase, Flow Rate) D Chromatographic Separation on C18 Column B->D C->D E UV Detection D->E F Data Acquisition (Chromatogram) E->F G Data Analysis (Peak Integration, Quantification) F->G

Caption: A typical experimental workflow for the HPLC analysis of Samidorphan.

References

A Comparative Guide to HPLC Columns for the Analysis of Samidorphan and Related Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical step in developing robust and reliable analytical methods. This guide provides a comparative overview of various HPLC columns for the analysis of samidorphan (B1681425), a novel opioid system modulator featuring a complex isoquinoline-like core structure. While direct comparative studies on a "samidorphan isoquinoline (B145761) dioxolane" compound are not publicly available, this guide synthesizes data from published methods for samidorphan analysis and general chromatographic principles for isoquinoline alkaloids to aid in column selection and method development.

Data Presentation: Chromatographic Conditions for Samidorphan Analysis

The following table summarizes the HPLC conditions reported in various studies for the analysis of samidorphan, primarily in combination with olanzapine (B1677200). These methods predominantly utilize C18 columns, indicating their suitability for retaining and separating samidorphan from other components.

Column Type Dimensions (mm) Particle Size (µm) Mobile Phase Flow Rate (mL/min) Detection (nm) Retention Time of Samidorphan (min) Reference
Symmetry C18150 x 4.63.5Acetonitrile (B52724) and 0.1% Ortho Phosphoric Acid (40:60 v/v)1.02617.732[1]
Inertsil ODS250 x 4.65Acetonitrile and 0.1% Ortho Phosphoric Acid (50:50 v/v)1.0261Not Specified[2]
C18100 x 4.65Acetonitrile and Monobasic Potassium Phosphate (50:50% v/v), pH 31.0220~2.2[3]
Azilent C18150 x 4.65Acetonitrile and 0.1% Orthophosphoric Acid (50:50 % v/v)1.0226Not Specified[4]
Luna Phenyl-Hexyl250 x 4.65Ammonium Formate pH-3.2/Formic Acid & Acetonitrile (20:80% v/v)1.02803.940[5][6]
Inertsil ODS250 x 4.65Buffer (1 mL Formic Acid in 1 L water) and Acetonitrile (50:50)1.0Not SpecifiedNot Specified[7]

Comparison of HPLC Column Chemistries for Isoquinoline-Containing Analytes

The isoquinoline core of samidorphan presents unique challenges and opportunities for chromatographic separation. The choice of stationary phase can significantly impact retention, selectivity, and peak shape.

Stationary Phase Principle of Separation Advantages for Isoquinoline Analytes Potential Disadvantages Considerations for Method Development
C18 (Octadecyl Silane) Hydrophobic (reversed-phase) interactions.High hydrophobicity provides good retention for moderately non-polar compounds. Widely available and well-characterized.Potential for strong retention requiring higher organic solvent concentrations. Basic isoquinoline nitrogens can interact with residual silanols, leading to peak tailing.Use of end-capped columns and mobile phase additives (e.g., triethylamine) or acidic buffers can mitigate peak tailing.[8]
C8 (Octyl Silane) Hydrophobic (reversed-phase) interactions.Less hydrophobic than C18, resulting in shorter retention times. May provide different selectivity for complex mixtures.May not provide sufficient retention for more polar isoquinoline derivatives.A good alternative to C18 when shorter run times are desired and retention is not a limiting factor.
Phenyl-Hexyl π-π interactions, hydrophobic interactions, and weak polar interactions.The phenyl groups can provide unique selectivity for aromatic compounds like isoquinolines through π-π stacking interactions.[5]May be less robust than traditional C18 phases. Retention can be sensitive to mobile phase composition.Can offer improved resolution for structurally similar aromatic analytes. The choice of organic modifier (acetonitrile vs. methanol) can significantly alter selectivity.
Polar-Embedded Phases Hydrophobic and polar interactions.The embedded polar group (e.g., amide, carbamate) can shield residual silanols, leading to improved peak shape for basic compounds without the need for mobile phase additives.May have different selectivity compared to traditional reversed-phase columns.Can be operated in highly aqueous mobile phases, offering a wider range of separation conditions.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.Provides good retention for very polar compounds that are not well-retained on reversed-phase columns.Requires careful control of mobile phase water content. Can be less robust than reversed-phase methods.Suitable for highly polar isoquinoline metabolites or derivatives.

Experimental Protocols

Representative RP-HPLC Method for the Analysis of Samidorphan

This protocol is a generalized procedure based on the cited literature for the simultaneous analysis of olanzapine and samidorphan.[1][2][4]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and PDA or UV detector.

  • Symmetry C18 column (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Acetonitrile (HPLC grade).

  • Ortho-phosphoric acid.

  • Water (HPLC grade).

  • Reference standards for samidorphan.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.1% ortho-phosphoric acid in water (e.g., 40:60 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 261 nm.

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of the samidorphan reference standard in a suitable diluent (e.g., mobile phase).

  • From the stock solution, prepare a series of working standard solutions at different concentrations to construct a calibration curve.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing samidorphan in the diluent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the samidorphan peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of samidorphan in the sample using the calibration curve.

Mandatory Visualizations

HPLC_Column_Comparison_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Analyte Samidorphan Standard and Sample Preparation HPLC HPLC System (Pump, Autosampler, Detector) Analyte->HPLC MobilePhase Mobile Phase Preparation (Varying Organic/Aqueous Ratios) MobilePhase->HPLC C18 C18 Column DataAcquisition Data Acquisition Software C18->DataAcquisition PhenylHexyl Phenyl-Hexyl Column PhenylHexyl->DataAcquisition HILIC HILIC Column HILIC->DataAcquisition HPLC->C18 HPLC->PhenylHexyl HPLC->HILIC Comparison Comparison of: - Retention Time - Resolution - Peak Asymmetry - Efficiency DataAcquisition->Comparison OptimalColumn Selection of Optimal Column Comparison->OptimalColumn

Caption: Experimental workflow for comparing different HPLC columns.

Signaling_Pathway Samidorphan Samidorphan MuOpioidReceptor μ-Opioid Receptor Samidorphan->MuOpioidReceptor Antagonist G_Protein Gi/o Protein MuOpioidReceptor->G_Protein Inhibition AdenylateCyclase Adenylyl Cyclase G_Protein->AdenylateCyclase Inhibition cAMP ↓ cAMP AdenylateCyclase->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified signaling pathway for a μ-opioid receptor antagonist.

References

Comparative Analysis of Samidorphan and its Related Substance, Isoquinoline Dioxolane, Against Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of samidorphan (B1681425) and its related substance, samidorphan isoquinoline (B145761) dioxolane, in the context of pharmacopeial standards and analytical methodologies. Samidorphan is an opioid antagonist used in combination with olanzapine (B1677200) to mitigate weight gain associated with the antipsychotic medication.[1][2][3][4] "Samidorphan isoquinoline dioxolane" has been identified as a related compound and potential impurity in the synthesis of samidorphan.[1][5]

Overview of Samidorphan and its Isoquinoline Dioxolane Related Substance

Samidorphan's primary role is as a μ-opioid receptor antagonist.[6][7][8] Its quality is controlled according to various international standards, including the European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and the United States Pharmacopeia (USP).[9] Quality specifications for samidorphan adhere to the principles of the International Council for Harmonisation (ICH) Q3A/Q3B guidelines, which set limits for impurities.[1]

This compound is a specific chemical entity (CAS Number: 361525-83-9) classified as a samidorphan impurity.[1] As a related substance, its presence in the final API is strictly monitored to ensure the safety and efficacy of the drug product. While no dedicated pharmacopeial monograph exists for this specific impurity, its control falls under the general requirements for impurities in APIs.

Comparative Data on Quality Specifications

The following table summarizes the typical quality specifications for samidorphan, which would be applicable for controlling impurities such as the isoquinoline dioxolane derivative. These are based on general ICH guidelines for new drug substances.

ParameterSamidorphan (API) SpecificationThis compound (as an Impurity)
Identification Positive Identification (e.g., by HPLC, IR, or NMR)Must be identifiable in the API impurity profile
Assay Typically 98.0% to 102.0% on a dried or anhydrous basisNot Applicable
Individual Impurity Specified, unidentified: ≤ 0.10%; Specified, identified: ≤ 0.15%As a specified impurity, limit would be ≤ 0.15%
Total Impurities Not more than 1.0%Contributes to the total impurity count

Experimental Protocols for Quality Control

The primary analytical technique for the simultaneous determination of samidorphan and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11][12]

Identification, Assay, and Impurity Determination by RP-HPLC

This method is designed for the separation and quantification of samidorphan and its related substances.

  • Chromatographic System:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.[11]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) or 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common composition is a 60:40 v/v ratio of buffer to acetonitrile.[10][11][12]

    • Flow Rate: 1.0 mL/min.[10][11]

    • Detection: UV at 261 nm.[10][11]

    • Column Temperature: Ambient or controlled at 50°C.[13]

  • Standard and Sample Preparation:

    • Standard Solution: A known concentration of samidorphan reference standard is prepared in a suitable diluent (e.g., a mixture of the mobile phase components).

    • Sample Solution: The samidorphan API is accurately weighed and dissolved in the diluent to a known concentration.

    • Spiked Solution: To identify and quantify impurities like this compound, a sample of the API is spiked with a known amount of the impurity reference standard.

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak responses.

    • The retention time of the major peak in the sample solution should correspond to that of the standard solution for identification.

    • The assay of samidorphan is calculated by comparing the peak area of the analyte in the sample solution with that of the standard solution.

    • Impurities are quantified against the samidorphan standard or a specific impurity reference standard, typically using the principle of relative response factors if they differ significantly from the main analyte.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes in the quality control of samidorphan and the logical relationship of its isoquinoline dioxolane impurity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing & Reporting start Receive Samidorphan API Batch weigh Accurately Weigh API start->weigh dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample and Standard dissolve->inject prep_std Prepare Reference Standard prep_std->inject separate Chromatographic Separation inject->separate detect UV Detection at 261 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Assay and Impurity Levels integrate->calculate report Generate Certificate of Analysis calculate->report

Figure 1: Experimental workflow for the quality control of Samidorphan API.

impurity_relationship Samidorphan Samidorphan (API) QC Quality Control Testing (RP-HPLC) Samidorphan->QC Impurity This compound Impurity->QC Synthesis Chemical Synthesis Process Synthesis->Samidorphan Synthesis->Impurity (by-product/intermediate) Release API Batch Release QC->Release (meets specification)

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Samidorphan Isoquinoline Dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Researchers and laboratory professionals handling Samidorphan isoquinoline (B145761) dioxolane now have access to a comprehensive guide on its proper disposal, ensuring both personal safety and environmental protection. This procedural document outlines the essential steps for the safe management of waste containing this potent opioid antagonist, emphasizing adherence to institutional and regulatory standards.

Samidorphan, a compound characterized by its isoquinoline and dioxolane moieties, requires careful handling throughout its lifecycle, including disposal. The following guidelines consolidate best practices derived from safety data sheets and hazardous waste management protocols for analogous chemical structures.

Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the necessary PPE and safety measures to be implemented.[1]

ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin.[1]
Work Area Well-ventilated chemical fume hoodTo minimize inhalation of vapors.[1]
Respiratory Protection Self-contained breathing apparatusRecommended, especially in case of spills or aerosol formation.[2]

Step-by-Step Disposal Protocol

The disposal of Samidorphan isoquinoline dioxolane must be managed as hazardous waste through an institution's Environmental Health and Safety (EHS) program.[1] Direct discharge into the regular trash or sewer system is strictly prohibited.[1][3]

1. Waste Identification and Segregation:

  • Clearly label a dedicated and compatible waste container with the full chemical name, concentration, and the words "Hazardous Waste".[1]

  • Do not mix Samidorphan waste with other incompatible chemical waste streams. Specifically, store it separately from acids, bases, and oxidizing agents.[1]

2. Waste Collection and Storage:

  • Use a leak-proof container for waste collection. Plastic containers are often preferred to minimize the risk of breakage.[1]

  • Store the tightly closed container in a dry, cool, and well-ventilated area, away from foodstuffs and incompatible materials.[3]

3. Arrangement for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • The primary recommended method of disposal is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[3]

4. Accidental Spill Containment:

  • In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3]

  • Remove all sources of ignition.[3]

  • If it is safe to do so, prevent further leakage.

  • Absorb the spill with an inert material, such as vermiculite (B1170534) or sand.[1]

  • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Samidorphan Waste Generated ppe Don Appropriate PPE start->ppe assess_spill Spill or Routine Disposal? ppe->assess_spill spill_procedure Follow Spill Containment Protocol assess_spill->spill_procedure Spill routine_disposal Routine Waste Collection assess_spill->routine_disposal Routine contain_spill Contain with Inert Absorbent spill_procedure->contain_spill collect_waste Collect and Label Spill Waste contain_spill->collect_waste store_waste Store in a Cool, Dry, Ventilated Area collect_waste->store_waste label_container Use Labeled, Compatible Container routine_disposal->label_container segregate_waste Segregate from Incompatibles label_container->segregate_waste segregate_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Waste Transferred to EHS contact_ehs->end

Caption: Disposal workflow for this compound.

This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for Samidorphan and consultation with your institution's Environmental Health and Safety department.

References

Essential Safety and Operational Guide for Handling Samidorphan Isoquinoline Dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is synthesized from available data on Samidorphan and related chemical structures such as isoquinoline (B145761) and dioxolane. "Samidorphan isoquinoline dioxolane" is referenced as a specific analogue (Compound 16) with opioid receptor binding properties[1]. As a dedicated Safety Data Sheet (SDS) for this specific compound is not publicly available, this document serves as a precautionary guide based on its constituent chemical moieties. Researchers must conduct a thorough risk assessment based on the specific form (e.g., solid, solution) and concentration of the substance being handled.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

Given the absence of specific toxicological data for this compound, a conservative approach to PPE is warranted, drawing from the known hazards of related compounds. Dioxolane is a flammable liquid that can cause serious eye irritation, while certain isoquinoline derivatives can be acutely toxic and corrosive[2][3][4]. The Safety Data Sheet for Samidorphan indicates it is not classified as a hazardous substance[5]. However, when complexed as "this compound," the overall hazard profile may be different.

Table 1: Recommended Personal Protective Equipment

Body PartPersonal Protective EquipmentStandard/SpecificationRationale
Eyes/Face Safety glasses with side-shields, or a chemical splash face shield.NIOSH (US) or EN 166 (EU) compliant.Protects against potential splashes of solutions containing the compound and airborne particles, which could cause serious eye irritation[3][4][6][7][8][9].
Skin Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). A complete lab coat or chemical-resistant suit.Inspect gloves prior to use. Follow proper glove removal technique.Prevents skin contact. Some isoquinoline compounds are toxic upon skin contact[3][10]. Dioxolane can be absorbed through the skin[2].
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if aerosols/dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.Follow OSHA's Respiratory Protection Standard (29 CFR 1910.134).Minimizes inhalation of potentially harmful aerosols or dusts. Certain isoquinoline derivatives can be corrosive to the respiratory tract[3].
Body A complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[3].N/AProvides overall protection from spills and splashes.

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial to minimize exposure and ensure a safe working environment.

  • Preparation and Engineering Controls :

    • Work in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation[5].

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[5][9].

    • Before commencing work, ensure all necessary PPE is available and in good condition.

    • Remove all potential ignition sources from the handling area, as dioxolane is flammable[2][4][8][9]. Use non-sparking tools and ground all equipment when handling solutions containing dioxolane[2][9].

  • Handling the Compound :

    • If handling a solid form, weigh and handle the compound in a manner that minimizes dust generation[3].

    • Avoid inhalation of any dust, vapor, or aerosol[3][5].

    • When working with solutions, use caution to prevent splashes.

    • Keep containers tightly sealed when not in use and store in a cool, well-ventilated area away from direct sunlight and ignition sources[5][8].

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn[3].

    • Decontaminate all work surfaces and equipment after use.

    • Remove and dispose of contaminated PPE in accordance with institutional guidelines.

III. Disposal Plan

Proper disposal is critical to prevent environmental contamination and adhere to regulatory compliance.

  • Waste Characterization : The waste generated from handling this compound should be considered hazardous waste unless determined otherwise by a formal hazard assessment.

  • Containerization :

    • Collect all waste (solid and liquid) in clearly labeled, sealed, and appropriate hazardous waste containers.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Route :

    • Dispose of the waste through your institution's designated hazardous waste management program.

    • Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations[2].

IV. Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3][5].
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water[3][5]. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention[5].
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[5].

Spill Response:

  • Evacuate non-essential personnel from the spill area.

  • Wear full PPE, including respiratory protection if necessary.

  • For liquid spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash[2].

  • For solid spills, carefully sweep or scoop the material to minimize dust generation.

  • Place the absorbed or collected material into a sealed, labeled container for hazardous waste disposal[2].

  • Ventilate and wash the spill area after the clean-up is complete[2].

V. Visual Workflow and Logic Diagrams

The following diagrams illustrate the key procedural workflows for handling and emergency response.

HandlingWorkflow Figure 1: Standard Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Handling Area (No Ignition Sources) prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Seal Container When Not in Use handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove & Dispose of PPE post2->post3 post4 Wash Hands post3->post4

Figure 1: Standard Handling Workflow

SpillResponse Figure 2: Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE spill->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

Figure 2: Spill Response Protocol

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.